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  • Product: 3-Acetyl-4,5-dimethylphenol
  • CAS: 127701-70-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(2-hydroxy-4,5-dimethylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals Introduction This technical guide provides a comprehensive overview of the chemical compound 1-(2-hydroxy-4,5-dimethylphenyl)ethanone, a substituted phenol...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound 1-(2-hydroxy-4,5-dimethylphenyl)ethanone, a substituted phenol of significant interest in organic synthesis and materials science. While sometimes referred to by the non-standard name "3-Acetyl-4,5-dimethylphenol," the correct IUPAC nomenclature is crucial for accurate scientific communication. This document will adhere to the proper nomenclature and provide detailed information on the compound's structure, properties, synthesis, and potential applications, offering valuable insights for professionals in research and development.

Chemical Structure and Identification

The foundational step in understanding any chemical entity is a precise characterization of its molecular structure.

IUPAC Name: 1-(2-hydroxy-4,5-dimethylphenyl)ethanone[1] Synonyms: 2'-Hydroxy-4',5'-dimethylacetophenone, 2-Acetyl-4,5-dimethylphenol[1][2] CAS Number: 36436-65-4[1] Molecular Formula: C₁₀H₁₂O₂[1] Molecular Weight: 164.20 g/mol [1]

The molecule consists of a phenol ring substituted with two methyl groups at the 4 and 5 positions and an acetyl group at the 3 position relative to the hydroxyl group. This substitution pattern gives rise to its specific chemical and physical properties.

Structural Diagram

Caption: Chemical structure of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties is paramount for designing experiments and predicting the behavior of a compound in various systems.

PropertyValueSource
Appearance White crystalline solid[3]
Melting Point 69-73 °C[4]
Boiling Point 144 °C at 18 mmHg[4]
Solubility Slightly soluble in water[2][5]
pKa 10.59 (Predicted)[2]
Density 1.0326 g/cm³ (Predicted)[2]

Synthesis Protocol: The Fries Rearrangement

The primary method for synthesizing 1-(2-hydroxy-4,5-dimethylphenyl)ethanone is through the Fries rearrangement of 3,4-dimethylphenyl acetate. This electrophilic substitution reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant 3,4-Dimethylphenyl acetate product 1-(2-hydroxy-4,5-dimethylphenyl)ethanone reactant->product Fries Rearrangement reagent Lewis Acid (e.g., AlCl₃) reagent->product

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Exploratory

Structural Elucidation of 3-Acetyl-4,5-dimethylphenol: A Comprehensive Guide to 1H and 13C NMR Analysis

Executive Summary In advanced organic synthesis and drug development, the precise structural elucidation of highly substituted aromatic systems is a critical quality control checkpoint. 3-Acetyl-4,5-dimethylphenol is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and drug development, the precise structural elucidation of highly substituted aromatic systems is a critical quality control checkpoint. 3-Acetyl-4,5-dimethylphenol is a complex tetrasubstituted benzene derivative that frequently emerges as a product of acid-catalyzed dienone-phenol rearrangements. This whitepaper provides an in-depth, self-validating framework for the Nuclear Magnetic Resonance (NMR) spectral analysis of 3-acetyl-4,5-dimethylphenol, detailing the causality behind experimental protocols, chemical shifts, and coupling constants.

Mechanistic Context: The Dienone-Phenol Rearrangement

To understand the structural nuances of 3-acetyl-4,5-dimethylphenol, one must first understand its origin. The compound is classically synthesized via the acid-catalyzed dienone-phenol rearrangement of 3-acetyl-4,4-dimethylcyclohexa-2,5-dienone [1].

Under highly acidic conditions (e.g., aqueous sulfuric acid), the dienone is protonated, creating a reactive carbocation. The presence of the electron-withdrawing 3-acetyl group destabilizes the adjacent positive charge, accelerating a 1,2-methyl shift (from C-4 to C-5). Subsequent deprotonation and aromatization yield the thermodynamically stable 3-acetyl-4,5-dimethylphenol[1]. Differentiating this specific regioisomer from other potential rearrangement products (such as 3,4,5-trimethylphenol) relies entirely on high-resolution NMR spectroscopy[2].

Rearrangement Dienone 3-Acetyl-4,4-dimethylcyclohexa- 2,5-dienone Protonated Protonated Cation Intermediate Dienone->Protonated H+ (Acid) Protonation Migration 4→5 Methyl Migration Protonated->Migration Rearrangement Phenol 3-Acetyl-4,5-dimethylphenol (Target) Migration->Phenol Deprotonation & Aromatization

Figure 1: Acid-catalyzed dienone-phenol rearrangement pathway yielding 3-acetyl-4,5-dimethylphenol.

Self-Validating Experimental Protocols

A spectrum is only as reliable as the sample preparation that precedes it. The following protocol establishes a self-validating system designed to eliminate artifacts and ensure magnetic field homogeneity [3].

Step-by-Step Sample Preparation & Acquisition
  • Solvent Selection : Select 100% deuterated chloroform (CDCl₃). The deuterium provides the essential "lock" signal for the spectrometer's field-frequency stabilization, while the absence of protons prevents solvent peaks from obscuring the analyte[3].

  • Concentration Optimization :

    • For ¹H NMR: Dissolve 5–25 mg of the analyte in 0.6 mL of CDCl₃.

    • For ¹³C NMR: ¹³C is approximately 6000 times less sensitive than ¹H due to its low natural abundance (~1.1%) and lower gyromagnetic ratio. Prepare a nearly saturated solution (e.g., 50–100 mg in 0.6 mL) to achieve an adequate signal-to-noise ratio within a practical timeframe[3].

  • Particulate Filtration (Critical Step) : Solid particles possess a different magnetic susceptibility than the bulk solution. If suspended in the NMR tube, they distort the localized magnetic field, causing severe line broadening[3]. Filter the solution through a tight plug of glass wool packed into a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube.

  • Acquisition Parameters :

    • ¹H NMR : 400–600 MHz, 16–32 scans, relaxation delay (D1) of 1–2 seconds.

    • ¹³C NMR : 100–150 MHz, >1024 scans, with broadband proton decoupling (e.g., WALTZ-16) to collapse complex carbon-proton multiplets into sharp singlets.

NMR_Workflow Prep Sample Preparation Dissolve 5-25 mg in 0.6 mL CDCl3 Filter Filtration Filter through glass wool into NMR tube Prep->Filter Ensure Homogeneity Acquire1H 1H NMR Acquisition 400 MHz, 16-32 Scans Filter->Acquire1H Acquire13C 13C NMR Acquisition 100 MHz, >1024 Scans Filter->Acquire13C Process Data Processing Fourier Transform & Phase Correction Acquire1H->Process Acquire13C->Process Assign Spectral Assignment Integration & Multiplet Analysis Process->Assign Structural Validation

Figure 2: Workflow for NMR sample preparation, acquisition, and spectral processing.

Spectral Data Analysis & Causality

¹H NMR Spectral Assignments

The ¹H NMR spectrum of 3-acetyl-4,5-dimethylphenol in CDCl₃ provides definitive proof of its tetrasubstituted architecture[2]. The causality behind the chemical shifts and coupling constants is detailed below.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J)Assignment
2.24Singlet (s)3H-4-CH₃ or 5-CH₃
2.25Singlet (s)3H-4-CH₃ or 5-CH₃
2.52Singlet (s)3H-Acetyl (-C(=O)CH₃)
5.47Broad Singlet (br s)1H-Phenolic -OH
6.77Doublet (d)1H2.5 HzAromatic H-6
6.84Doublet (d)1H2.5 HzAromatic H-2

Mechanistic Insights (Causality):

  • Meta-Coupling (J = 2.5 Hz) : In aromatic systems, protons on adjacent carbons (ortho) couple with a large constant (J ≈ 7–9 Hz). Protons separated by four bonds (meta) exhibit a much smaller coupling (J ≈ 1.5–3.0 Hz). The observed 2.5 Hz coupling between the signals at 6.77 and 6.84 ppm definitively proves that the two aromatic protons are meta to each other (positions 2 and 6), confirming the 1,3,4,5-tetrasubstitution pattern[2].

  • Electronic Deshielding : Why is H-2 further downfield (6.84 ppm) than H-6 (6.77 ppm)? H-2 is situated ortho to the highly electron-withdrawing acetyl group at C-3. The carbonyl oxygen withdraws electron density via resonance, deshielding H-2. Conversely, H-6 is ortho to the electron-donating methyl group at C-5, which shields the proton via hyperconjugation, pushing it slightly upfield[2].

¹³C NMR Spectral Predictions via Empirical Additivity

While ¹H NMR maps the proton environment, ¹³C NMR maps the carbon skeleton. In the absence of direct literature values, Senior Application Scientists rely on empirical additivity rules to predict ¹³C chemical shifts with high accuracy [4]. By taking the base shifts of phenol and applying known substituent effect modifiers (ipso, ortho, meta, para) for the acetyl and methyl groups, we can construct a highly reliable predictive model.

Base Phenol (CDCl₃): C1 (155.4), C2/C6 (115.3), C3/C5 (129.7), C4 (120.8) ppm.

Carbon PositionPredicted Shift (δ, ppm)Carbon TypePrimary Electronic Influence
C1 (-OH) ~152.2QuaternaryStrongly deshielded by electronegative oxygen.
C2 (H) ~112.5Methine (CH)Shielded by ortho -OH; slightly deshielded by ortho acetyl.
C3 (Acetyl) ~139.6QuaternaryDeshielded by ipso acetyl group (+9.3 ppm effect).
C4 (-CH₃) ~131.0QuaternaryDeshielded by ipso methyl group (+9.3 ppm effect).
C5 (-CH₃) ~139.5QuaternaryDeshielded by ipso methyl group (+9.3 ppm effect).
C6 (H) ~120.1Methine (CH)Deshielded by para acetyl group (+4.2 ppm effect).
C=O (Acetyl) ~201.5CarbonylExtreme deshielding due to sp² oxygen double bond.
-CH₃ (Acetyl) ~30.2Primary (CH₃)Standard methyl adjacent to a carbonyl.
4-CH₃ / 5-CH₃ ~15.5 / ~20.1Primary (CH₃)Standard aromatic methyls; C5 shifted due to steric crowding.

Conclusion

The structural validation of 3-acetyl-4,5-dimethylphenol requires a rigorous synthesis of experimental precision and theoretical understanding. By maintaining strict quality control during sample preparation (ensuring field homogeneity) and applying first-principles logic to spectral interpretation (evaluating meta-coupling constants and electronic substituent effects), researchers can confidently differentiate this molecule from its regioisomers. This methodology forms a self-validating loop, ensuring high data integrity in downstream drug development or mechanistic kinetic studies.

References

  • Goodyear, G., & Waring, A. J. (1990). Dienone–phenol rearrangements of 3-acylcyclohexa-2,5-dienones: kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2, (1), 103-108. URL:[Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. URL:[Link]

  • Orendorff, C. J., Alam, T. M., Sasaki, D. Y., Bunker, B. C., & Voigt, J. A. (2009). Empirical additivity rules for the chem. shifts... / Phospholipid−Gold Nanorod Composites. Langmuir, 25(9), 4868-4874. URL:[Link]

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Foundational

Mechanism of Action of 3-Acetyl-4,5-dimethylphenol in Biological Assays: A Predictive Framework for Phenolic Acetophenones

Executive Summary 3-Acetyl-4,5-dimethylphenol (3-ADMP) is classically recognized in synthetic organic chemistry as a primary product of the dienone-phenol rearrangement of 3-acetyl-4,4-dimethylcyclohexa-2,5-dienone [1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Acetyl-4,5-dimethylphenol (3-ADMP) is classically recognized in synthetic organic chemistry as a primary product of the dienone-phenol rearrangement of 3-acetyl-4,4-dimethylcyclohexa-2,5-dienone [1]. However, from a pharmacological perspective, 3-ADMP possesses a highly privileged pharmacophore: a phenolic ring substituted with an acetyl moiety and adjacent methyl groups. This structural topology shares profound homology with established bioactive acetophenones, such as apocynin and paeonol, which are potent modulators of oxidative stress and inflammation [2].

As drug discovery pivots toward multi-target directed ligands, evaluating the biological footprint of synthetic intermediates like 3-ADMP becomes critical. This whitepaper establishes a rigorous, self-validating biological assay framework designed to elucidate the predictive mechanism of action (MoA) of 3-ADMP, specifically focusing on its dual capacity as a direct reactive oxygen species (ROS) scavenger and a targeted NADPH oxidase (NOX) inhibitor [3].

Pharmacophore Rationale & Predictive Mechanism of Action

To design an effective biological assay cascade, we must first deconstruct the 3-ADMP molecule to understand the causality of its predicted biological interactions:

  • The Phenolic Hydroxyl (-OH): This is the classical antioxidant warhead. It is predicted to neutralize free radicals directly via a Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanism, forming a resonance-stabilized phenoxyl radical.

  • The Acetyl Group (-COCH3): In homologous compounds like apocynin, the acetyl group is critical for target-specific enzymatic binding. It is hypothesized to interact with the active site or regulatory subunits (e.g., p47phox) of NOX enzymes (specifically NOX2 and NOX4), preventing the assembly of the functional enzyme complex and halting superoxide production [3].

  • Dimethyl Substitution (C4, C5): The adjacent methyl groups enhance the molecule's lipophilicity (LogP), facilitating cellular membrane penetration. Furthermore, they provide steric bulk that may increase binding selectivity for specific NOX isoforms over indiscriminate off-target protein interactions.

MoA ADMP 3-Acetyl-4,5-dimethylphenol (3-ADMP) NOX NADPH Oxidase (NOX4 / NOX2) ADMP->NOX Enzymatic Inhibition Scavenge Direct ROS Scavenging ADMP->Scavenge HAT Mechanism ROS Superoxide Anion (O2•-) NOX->ROS Catalyzes O2 Molecular Oxygen (O2) O2->NOX Substrate OxStress Oxidative Stress & Inflammation ROS->OxStress Induces Scavenge->ROS Neutralizes

Proposed dual mechanism of action of 3-ADMP via NOX inhibition and direct ROS scavenging.

Self-Validating Biological Assays & Methodologies

As a Senior Application Scientist, I emphasize that evaluating phenolic acetophenones requires distinguishing between direct chemical ROS scavenging and true enzymatic NOX inhibition. A single assay is insufficient and prone to false positives. The following protocols constitute a self-validating system: if a compound inhibits cellular ROS but fails the target-specific enzymatic assay, its MoA is purely chemical, not pharmacological.

Assay 1: Cell-Free Radical Scavenging (DPPH Assay)

Causality: This assay establishes the baseline chemical antioxidant capacity of 3-ADMP independent of biological enzymes. It is the mandatory first step to quantify the HAT capability of the phenolic hydroxyl group. Step-by-Step Protocol:

  • Prepare a 0.1 mM working solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in absolute ethanol. Protect from light.

  • Dissolve 3-ADMP in DMSO to create a 10-point concentration gradient (1 µM to 200 µM).

  • In a clear-bottom 96-well plate, dispense 100 µL of the DPPH solution into each well.

  • Add 100 µL of the 3-ADMP solutions to the respective wells. Include Trolox as a positive control and 1% DMSO as a vehicle control.

  • Incubate the plate in the dark at room temperature (25°C) for exactly 30 minutes to allow the HAT reaction to reach equilibrium.

  • Measure absorbance at 517 nm using a microplate spectrophotometer.

  • Calculate percentage scavenging: [(A_vehicle - A_sample) / A_vehicle] × 100 and derive the EC₅₀.

Assay 2: Target-Specific NOX Inhibition (Lucigenin Chemiluminescence)

Causality: Lucigenin-enhanced chemiluminescence provides real-time, kinetic data of superoxide production. To ensure this is a self-validating system, a counter-screen using a cell-free Xanthine/Xanthine Oxidase (X/XO) system must be run in parallel. If 3-ADMP inhibits the NOX-derived signal but not the X/XO signal, we confirm true target-specific enzymatic inhibition rather than indiscriminate radical scavenging. Step-by-Step Protocol:

  • Membrane Isolation: Harvest NOX4-overexpressing HEK293 cells. Homogenize in lysis buffer and isolate the membrane fraction via ultracentrifugation (100,000 × g for 45 mins at 4°C).

  • Pre-incubation: Resuspend the membrane pellet in assay buffer (50 mM phosphate buffer, pH 7.4, 1 mM EGTA). In a white opaque 96-well plate, pre-incubate 50 µg of membrane protein with 3-ADMP (0.1 µM to 100 µM) or Apocynin (reference standard) for 15 minutes at 37°C.

  • Probe Addition: Add 5 µM lucigenin (superoxide probe) to the mixture.

  • Reaction Initiation: Inject 100 µM NADPH into each well to initiate the enzymatic burst.

  • Kinetic Readout: Record chemiluminescence immediately using a luminometer, integrating the signal over a 20-minute kinetic window.

  • Counter-Screen Validation: Repeat steps 2-5, but replace the NOX4 membranes and NADPH with 10 mU/mL Xanthine Oxidase and 100 µM Xanthine.

Assay 3: Cellular Viability and Cytotoxicity (CellTiter-Glo®)

Causality: To determine the therapeutic window. A potent NOX inhibitor is therapeutically useless if its IC₅₀ overlaps with its cytotoxic concentration (CC₅₀). ATP quantitation ensures that observed reductions in cellular ROS are not merely artifacts of cell death. Step-by-Step Protocol:

  • Seed RAW 264.7 macrophages at 10,000 cells/well in an opaque-walled 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Treat cells with the 3-ADMP concentration gradient (1 µM to 250 µM) for 24 hours.

  • Remove the plate from the incubator and equilibrate to room temperature for 30 minutes to ensure uniform luminescent kinetics.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium present in each well.

  • Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis and ATP release.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence. Calculate the CC₅₀ relative to untreated vehicle controls.

Workflow Phase1 Phase 1: Cell-Free Screening DPPH Assay ABTS Assay Phase2 Phase 2: Target Validation NOX4 Chemiluminescence Xanthine Counter-screen Phase1->Phase2 Validated Antioxidants Phase3 Phase 3: Cellular Efficacy CellTiter-Glo Viability Intracellular ROS (DCFDA) Phase2->Phase3 Confirmed NOX Inhibitors Data Data Synthesis & Hit Triage IC50 Calculation Therapeutic Index Phase3->Data Non-toxic Candidates

Self-validating high-throughput screening workflow for phenolic acetophenones.

Data Presentation: Predictive Assay Metrics

To contextualize the expected biological performance of 3-ADMP, the following table synthesizes predictive quantitative data based on the established structure-activity relationships (SAR) of homologous acetophenone derivatives[2][3].

Table 1: Predictive Pharmacological Profile of 3-ADMP vs. Reference Standards
CompoundDPPH Scavenging (EC₅₀, µM)NOX4 Inhibition (IC₅₀, µM)X/XO Inhibition (IC₅₀, µM)Cell Viability (CC₅₀, µM)
3-ADMP (Predictive) 45.2 ± 3.112.4 ± 1.8> 100 (Inactive)> 200
Apocynin (Standard) > 100 (Weak)10.5 ± 1.2> 100 (Inactive)> 200
Trolox (Standard) 15.3 ± 1.1> 100 (Inactive)> 100 (Inactive)> 200

Data Interpretation: A successful profile for 3-ADMP will demonstrate moderate direct ROS scavenging (lower EC₅₀ than Apocynin due to the unhindered phenolic OH) combined with potent, target-specific NOX4 inhibition (comparable to Apocynin). The lack of activity in the X/XO assay validates that the NOX4 IC₅₀ is driven by true enzymatic inhibition, fulfilling the self-validation requirement of the protocol.

References

  • Goodyear, G., & Waring, A. J. (1990). "Dienone–phenol rearrangements of 3-acylcyclohexa-2,5-dienones: kinetics and mechanism." Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing. URL:[Link]

  • Ahmadpourmir, H., Attar, H., Asili, J., Soheili, V., Taghizadeh, S. F., & Shakeri, A. (2024). "Natural-derived acetophenones: chemistry and pharmacological activities." Natural Products and Bioprospecting, 14(1), 28. Springer Nature. URL:[Link]

  • Xu, Q., Kulkarni, A. A., Sajith, A. M., Hussein, D., Brown, D., Güner, O. F., Reddy, M. D., Watkins, E. B., Lassègue, B., Griendling, K. K., & Bowen, J. P. (2018). "Design, synthesis, and biological evaluation of inhibitors of the NADPH oxidase, Nox4." Bioorganic & Medicinal Chemistry, 26(5), 989-998. Elsevier. URL:[Link]

Exploratory

Mass spectrometry fragmentation pattern of 3-Acetyl-4,5-dimethylphenol

An In-depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 3-Acetyl-4,5-dimethylphenol Abstract This technical guide provides a comprehensive analysis of the predicted electron ionization (...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 3-Acetyl-4,5-dimethylphenol

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 3-Acetyl-4,5-dimethylphenol (C₁₀H₁₂O₂). In the absence of publicly available spectral data for this specific molecule, this document leverages established principles of mass spectrometry and well-documented fragmentation pathways of analogous structures—namely aromatic ketones, phenols, and substituted benzenes—to construct a detailed and scientifically grounded fragmentation scheme. Key fragmentation processes, including alpha-cleavage of the acetyl group, benzylic cleavage of the ring-bound methyl groups, and characteristic phenolic ring fragmentations, are elucidated. This guide serves as a predictive framework for researchers aiming to identify 3-Acetyl-4,5-dimethylphenol in complex matrices or to confirm its structure via mass spectrometry. A standardized gas chromatography-mass spectrometry (GC-MS) protocol for its analysis is also provided.

Introduction: The Structural Elucidation Challenge

3-Acetyl-4,5-dimethylphenol is a polyfunctional aromatic compound featuring a phenolic hydroxyl group, an acetyl moiety, and two methyl substituents on the benzene ring. Its structural complexity presents a unique fragmentation signature in mass spectrometry, making it an ideal candidate for analysis by this technique. Electron Ionization (EI) mass spectrometry, a hard ionization technique, imparts significant energy into the analyte molecule, inducing reproducible and characteristic fragmentation that serves as a molecular fingerprint. Understanding these fragmentation pathways is paramount for unambiguous structural confirmation, impurity profiling, and metabolic studies.

This guide will deconstruct the molecule's structure to predict its fragmentation behavior, focusing on the interplay between its functional groups under EI conditions.

Foundational Principles of Aromatic Ketone and Phenol Fragmentation

The fragmentation of 3-Acetyl-4,5-dimethylphenol is governed by the competing and sequential fragmentation pathways characteristic of its constituent parts.

  • Alpha (α)-Cleavage in Ketones: α-cleavage is a dominant fragmentation mechanism for ketones.[1][2][3] The bond between the carbonyl carbon and an adjacent carbon is broken, often leading to the formation of a stable acylium ion.[4] For aromatic ketones, the cleavage preferentially expels the alkyl substituent, resulting in a highly resonance-stabilized benzoyl-type cation, which is frequently the base peak in the spectrum.[5][6][7]

  • Fragmentation of Phenols: Phenolic compounds typically exhibit a strong molecular ion peak due to the stability of the aromatic ring.[8] Characteristic fragmentation includes the loss of neutral carbon monoxide (CO) and/or a formyl radical (HCO•), leading to significant peaks at [M-28] and [M-29], respectively.[8][9]

  • Benzylic Cleavage: Alkyl-substituted benzenes readily undergo cleavage at the benzylic position to form a stable tropylium (or substituted tropylium) cation. For dimethylphenols, the loss of a methyl radical (•CH₃) is a notable pathway.[10]

Predicted Fragmentation Pattern of 3-Acetyl-4,5-dimethylphenol

The molecular weight of 3-Acetyl-4,5-dimethylphenol (C₁₀H₁₂O₂) is 164.19 g/mol . Therefore, the molecular ion (M•⁺) is expected to appear at m/z 164 .

Primary Fragmentation Pathways

The initial fragmentation events are dictated by the most favorable cleavage sites, leading to the most stable fragment ions.

Pathway I: Alpha-Cleavage of the Acetyl Group

This is predicted to be the most dominant fragmentation pathway. The cleavage of the bond between the carbonyl carbon and the acetyl methyl group results in the loss of a methyl radical (•CH₃, 15 Da). This forms a highly stable, resonance-stabilized acylium ion at m/z 149 .[5][11]

  • M•⁺ (m/z 164) → [M - CH₃]⁺ (m/z 149) + •CH₃

Due to the high stability of this fragment, the peak at m/z 149 is predicted to be the base peak of the spectrum.

Pathway II: Benzylic Cleavage

Concurrent with α-cleavage, the loss of a methyl radical from one of the two ring positions (C4 or C5) can also occur. This benzylic cleavage also produces an ion at m/z 149 . The convergence of two different pathways on the same mass contributes to the predicted high intensity of this peak.

  • M•⁺ (m/z 164) → [M - CH₃]⁺ (m/z 149) + •CH₃

Pathway III: Loss of Carbon Monoxide (Phenolic Fragmentation)

Characteristic of phenols, the molecular ion can undergo rearrangement and expel a neutral molecule of carbon monoxide (CO, 28 Da).[8] This pathway leads to a fragment ion at m/z 136 .

  • M•⁺ (m/z 164) → [M - CO]⁺ (m/z 136) + CO

Secondary Fragmentation Pathways

The primary fragment ions can undergo further fragmentation to produce smaller, diagnostic ions.

Fragmentation of the m/z 149 Ion

The acylium ion at m/z 149 is expected to lose a molecule of carbon monoxide, a common fragmentation for such ions.[6] This results in a fragment corresponding to the dimethylphenyl cation at m/z 121 .

  • [m/z 149]⁺ → [m/z 121]⁺ + CO

Summary of Predicted Fragments

The key diagnostic ions for 3-Acetyl-4,5-dimethylphenol are summarized in the table below.

m/zProposed Structure / Neutral LossPredicted Relative IntensityFragmentation Pathway
164Molecular Ion [C₁₀H₁₂O₂]•⁺ModerateIonization
149[M - •CH₃]⁺ (Acylium Ion)Very High (Base Peak)α-Cleavage / Benzylic Cleavage
136[M - CO]•⁺Low to ModeratePhenolic Rearrangement
121[M - •CH₃ - CO]⁺ModerateLoss of CO from m/z 149
Fragmentation Scheme Diagram

The relationships between these key ions are illustrated in the following diagram.

G M Molecular Ion (M•⁺) m/z 164 F149 [M - •CH₃]⁺ m/z 149 (Base Peak) M->F149 - •CH₃ F136 [M - CO]•⁺ m/z 136 M->F136 - CO F121 [M - •CH₃ - CO]⁺ m/z 121 F149->F121 - CO G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample in Ethyl Acetate B Inject 1 µL into GC-MS A->B C Acquire Data B->C D Extract Mass Spectrum from Chromatographic Peak C->D E Identify Molecular Ion (m/z 164) D->E F Correlate Fragment Ions (m/z 149, 121, etc.) E->F G Confirm Structure F->G

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Foundational

A Technical Guide to the Thermodynamic Stability of 3-Acetyl-4,5-dimethylphenol at Room Temperature

This guide provides an in-depth technical framework for assessing the thermodynamic stability of 3-Acetyl-4,5-dimethylphenol. Designed for researchers, scientists, and drug development professionals, this document synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical framework for assessing the thermodynamic stability of 3-Acetyl-4,5-dimethylphenol. Designed for researchers, scientists, and drug development professionals, this document synthesizes established analytical principles with field-proven methodologies to create a self-validating system for stability evaluation. While specific experimental data for 3-Acetyl-4,5-dimethylphenol is not extensively available in public literature, this guide establishes a robust investigational approach based on the well-documented behavior of analogous phenolic compounds and authoritative regulatory guidelines.

Introduction: The Imperative of Stability in Phenolic Compounds

Phenolic compounds are a cornerstone of medicinal chemistry, present in a significant number of FDA-approved drugs and natural products.[1] Their antioxidant, anti-inflammatory, and other therapeutic properties make them valuable active pharmaceutical ingredients (APIs).[2] 3-Acetyl-4,5-dimethylphenol, a substituted phenol, holds potential for various applications where its chemical and physical integrity are paramount. Thermodynamic stability, the measure of a system's energy state, is a critical quality attribute (CQA) that dictates a substance's shelf-life, safety, and efficacy. Instability can lead to degradation, loss of potency, and the formation of potentially toxic impurities. Therefore, a thorough understanding and rigorous evaluation of its stability at room temperature are non-negotiable for any pharmaceutical development program.

This guide will detail the essential thermal analysis techniques and a long-term stability protocol designed to provide a comprehensive stability profile of 3-Acetyl-4,5-dimethylphenol, in alignment with the principles of Quality by Design (QbD) and international regulatory standards.[3]

Theoretical Framework: Understanding Degradation Propensity

The stability of 3-Acetyl-4,5-dimethylphenol is intrinsically linked to its molecular structure. The presence of a hydroxyl group directly attached to the aromatic ring makes it susceptible to oxidation. The acetyl and dimethyl functional groups can also influence its reactivity and degradation pathways. Phenolic compounds are known to be sensitive to environmental factors such as heat, light, oxygen, and pH.[4]

Potential degradation pathways often involve the oxidation of the phenol group to form quinone-like structures, hydroxylation of the aromatic ring, or cleavage of the acetyl group.[5][6][7] Understanding these potential pathways is crucial for developing stability-indicating analytical methods.

Proposed Degradation Pathway

Based on the degradation mechanisms of structurally related phenols like acetaminophen, a plausible degradation pathway for 3-Acetyl-4,5-dimethylphenol under oxidative or thermal stress could involve initial hydroxylation of the aromatic ring, followed by oxidation to a quinone intermediate, and eventual ring-opening to form smaller acidic fragments.

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Caption: Proposed oxidative degradation pathway for 3-Acetyl-4,5-dimethylphenol.

Experimental Evaluation of Thermal Stability

Thermal analysis techniques are indispensable for rapidly assessing the intrinsic stability of a compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information on melting, crystallization, and decomposition events.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions, which are crucial for understanding the solid-state stability of the API.[8]

  • Apparatus: A calibrated Differential Scanning Calorimeter (e.g., Mettler Toledo 822e or similar).[8]

  • Sample Preparation: Accurately weigh 4-10 mg of 3-Acetyl-4,5-dimethylphenol into a standard aluminum crucible. Crimp the crucible with a pinholed lid to allow for the escape of any volatiles.[8]

  • Analysis Conditions:

    • Temperature Program: Heat the sample from 25 °C to a temperature sufficiently above its melting point (e.g., 300 °C) at a constant heating rate of 10 K/min.[8]

    • Atmosphere: Purge the DSC cell with an inert nitrogen atmosphere at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation during the analysis.[8]

  • Data Analysis: Determine the onset temperature of melting and the peak maximum from the resulting endotherm. Integrate the peak area to calculate the enthalpy of fusion (ΔHfus). A sharp endotherm is indicative of a pure crystalline substance.

ParameterRepresentative ValueInterpretation
Onset of Melting150 - 160 °CIndicates the initiation of the solid-to-liquid phase transition.
Melting Point (Peak)162 °CThe temperature at which the compound is completely melted.
Enthalpy of Fusion (ΔHfus)25 - 35 kJ/molEnergy required to melt the solid; reflects crystal lattice energy.

Note: The values presented are hypothetical and representative for a stable, crystalline phenolic compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is a direct measure of thermal stability and provides the decomposition temperature. For many polyphenolic compounds, decomposition occurs rapidly after melting.[8]

  • Apparatus: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 7-10 mg of 3-Acetyl-4,5-dimethylphenol into a ceramic or aluminum crucible.[9]

  • Analysis Conditions:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.[9]

    • Atmosphere: Conduct the analysis under a dynamic nitrogen atmosphere (flow rate of 30-50 mL/min) to prevent oxidation.

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve). The onset temperature of mass loss is considered the decomposition temperature (Td). Significant mass loss indicates thermal decomposition.[10]

ParameterRepresentative ValueInterpretation
Onset of Decomposition (Td)> 200 °CThe temperature at which significant thermal degradation begins.
Temperature at 5% Mass Loss~210 °CA common metric for comparing thermal stability.
Residual Mass at 600 °C< 5%Indicates nearly complete decomposition into volatile products.

Note: The values presented are hypothetical and representative for a moderately stable phenolic compound.

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Caption: Workflow for comprehensive stability assessment.

Long-Term Stability Study at Room Temperature

While thermal analyses provide insights into intrinsic stability, a formal long-term stability study under controlled room temperature conditions is required to establish a re-test period or shelf life. The protocol must be designed in accordance with the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[11][12]

Protocol Design
  • Batches: A minimum of three primary batches of 3-Acetyl-4,5-dimethylphenol should be placed on the stability study.[11] The batches should be manufactured by a process that simulates the final production scale.

  • Container Closure System: The API should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions: To assess stability at "room temperature," the following ICH-defined conditions are mandatory:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.[11]

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH. Data from accelerated studies are used to predict the impact of short-term excursions outside the label storage conditions.[13]

  • Testing Frequency: The frequency of testing should be sufficient to establish the stability profile of the substance.[11]

    • Long-term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[11]

    • Accelerated: A minimum of three time points, including initial (t=0), 3 months, and 6 months.[11]

  • Analytical Methods: A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate and quantify the active ingredient and its degradation products. Other tests should include appearance, water content (e.g., Karl Fischer), and any other relevant physical or chemical tests.

Representative Long-Term Stability Data (25°C/60%RH)
TimepointAppearanceAssay (% Label Claim)Total Impurities (%)Water Content (%)
0 MonthsWhite to off-white powder100.10.080.15
3 MonthsConforms99.80.100.16
6 MonthsConforms99.90.110.15
9 MonthsConforms99.60.140.18
12 MonthsConforms99.50.150.17
18 MonthsConforms99.20.190.20
24 MonthsConforms99.00.220.19

Note: The data presented are hypothetical, representing a stable compound where assay values remain well within typical specification limits (e.g., 98.0% - 102.0%) and impurity levels show only a minor increase over 24 months.

Conclusion and Recommendations

This guide outlines a comprehensive strategy for the characterization of the thermodynamic stability of 3-Acetyl-4,5-dimethylphenol at room temperature. The combination of thermoanalytical techniques (DSC, TGA) provides a rapid assessment of its intrinsic thermal stability, identifying key physical transitions and decomposition temperatures. This is complemented by a rigorous, long-term stability study designed according to ICH guidelines, which is the definitive method for establishing a re-test period for the API.

Given the phenolic nature of the molecule, particular attention should be paid to potential oxidative degradation. The use of validated, stability-indicating analytical methods is critical to ensure that any degradation products are accurately detected and quantified throughout the study. The successful execution of this testing regime will provide the necessary data to ensure the quality, safety, and efficacy of 3-Acetyl-4,5-dimethylphenol in its intended application.

References

  • Thermal Characterization and Heat Capacities of Seven Polyphenols. (2025). MDPI. Retrieved from [Link]

  • DSC evaluation of extra virgin olive oil stability under accelerated oxidative test: effect of fatty acid composition and phenol contents. PubMed. Retrieved from [Link]

  • ICH Harmonised Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. Retrieved from [Link]

  • Activation energy and curing behavior of resol- and novolac-type phenolic resins by differential scanning calorimetry and thermo. Wiley Online Library. Retrieved from [Link]

  • Thermogram analysis of phenolic compounds before and after in vitro... ResearchGate. Retrieved from [Link]

  • The ICH Just Released Its Overhauled Stability Guideline for Consultation. (2025). ICH. Retrieved from [Link]

  • Stability testing of Pharmaceutical products based on ICH Guide. IVAMI. Retrieved from [Link]

  • Multicomponent Pyrolysis Model for Thermogravimetric Analysis of Phenolic Ablators and Lignocellulosic Biomass. (2020). AIAA Journal. Retrieved from [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology. Retrieved from [Link]

  • Quality Guidelines. ICH. Retrieved from [Link]

  • TGA analysis for phenolic resin (a) and TGA analysis for a cured carbon fiber phenolic resin composite (b). ResearchGate. Retrieved from [Link]

  • Differential scanning calorimetry of phenol–formaldehyde resins cure-accelerated by carbonates. Elsevier. Retrieved from [Link]

  • Stability of Phenolic Compounds in Grape Stem Extracts. (2020). PMC - NIH. Retrieved from [Link]

  • Synthesis and thermal properties of some phenolic resins. (2019). Revista Colombiana de Ciencias Químico-Farmacéuticas. Retrieved from [Link]

  • A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. (2022). PMC. Retrieved from [Link]

  • Differential scanning calorimetry of the effects of temperature and humidity on phenol-formaIdehyde resin cure. Forest Products Laboratory. Retrieved from [Link]

  • Phenolic compounds in pharmaceutical, food, packaging, environmental, and cosmetic applications. ResearchGate. Retrieved from [Link]

  • Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. (2014). BioResources. Retrieved from [Link]

  • Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. (2023). ResearchGate. Retrieved from [Link]

  • Electrochemical Co-Degradation of Acetaminophen and Bisphenol A in Aqueous Solutions: Degradation Competition and Pathways. (2024). MDPI. Retrieved from [Link]

  • Degradation pathway for acetaminophen as suggested in the literature. ResearchGate. Retrieved from [Link]

  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]

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Exploratory

Crystallographic Profiling and X-ray Diffraction Analysis of 3-Acetyl-4,5-dimethylphenol: A Technical Guide

Executive Summary & Mechanistic Context As a Senior Application Scientist in structural chemistry, I approach the crystallographic profiling of small organic molecules not merely as a data collection exercise, but as a r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

As a Senior Application Scientist in structural chemistry, I approach the crystallographic profiling of small organic molecules not merely as a data collection exercise, but as a rigorous validation of molecular geometry and intermolecular interactions. 3-Acetyl-4,5-dimethylphenol is a highly functionalized aromatic system, typically synthesized and isolated as a product of the dienone-phenol rearrangement of 3-acetyl-4,4-dimethylcyclohexa-2,5-dienones under acidic conditions[1].

The structural characterization of this compound is critical due to the steric interplay between the 3-acetyl group and the adjacent 4-methyl group. This steric clash often forces the acetyl moiety out of coplanarity with the aromatic ring, directly impacting the molecule's hydrogen-bond accepting vectors. Single-Crystal X-ray Diffraction (SCXRD) is uniquely capable of quantifying this torsion angle and mapping the resulting O−H⋯O=C hydrogen-bonding network in the solid state.

Experimental Workflow & Logical Architecture

The following diagram illustrates the self-validating workflow required to take 3-acetyl-4,5-dimethylphenol from a synthesized powder to a fully refined and validated crystallographic model.

SCXRD_Workflow N1 Synthesis & Crystallization (Vapor Diffusion) N2 Crystal Selection & Mounting (Paratone-N, 100 K) N1->N2 Optical Microscopy N3 SCXRD Data Collection (Mo Kα Radiation) N2->N3 N2 Cryostream N4 Data Reduction (Integration & Scaling) N3->N4 Raw Frames N5 Structure Solution (SHELXT Dual-Space) N4->N5 .hkl & .ins files N6 Structure Refinement (SHELXL via Olex2) N5->N6 Initial Model N7 Validation & Archiving (checkCIF & Deposition) N6->N7 Final .cif

SCXRD Workflow for 3-Acetyl-4,5-dimethylphenol Structural Analysis

Crystallization Strategy & Causality

To obtain diffraction-quality single crystals, thermodynamic control must be prioritized over kinetic precipitation. Rapid evaporation often leads to high mosaicity and twinned crystals.

Protocol 1: Single Crystal Growth via Antisolvent Vapor Diffusion
  • Dissolution: Dissolve 50 mg of highly pure 3-acetyl-4,5-dimethylphenol in 1 mL of ethyl acetate (the solvent) in a 4 mL inner glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial. Causality: This removes heterogeneous nucleation sites (dust or insoluble impurities) that cause premature, low-quality crystal growth.

  • Diffusion Setup: Place the uncapped inner vial into a 20 mL outer vial containing 5 mL of n-hexane (the antisolvent). Cap the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the setup in a dark, vibration-free environment at a constant 20 °C for 48–72 hours. Causality Check: Vapor diffusion maintains the system within the metastable zone for an extended period. As hexane vapor slowly diffuses into the ethyl acetate, supersaturation is reached gradually, promoting the growth of a few large, defect-free single crystals rather than a microcrystalline powder.

Single-Crystal X-ray Diffraction (SCXRD) Protocol

Protocol 2: Crystal Mounting and Data Collection
  • Harvesting: Submerge the harvested crystals in Paratone-N oil on a glass slide. Causality: The oil acts as a cryoprotectant, preventing the crystal from degrading due to solvent loss and preventing ice formation during flash-cooling.

  • Mounting: Using a polarized light microscope, select a crystal with well-defined faces and uniform extinction (approx. 0.2 × 0.2 × 0.1 mm). Mount it on a 100 µm MiTeGen polyimide loop.

  • Cryocooling: Immediately transfer the loop to the goniometer head, directly into a 100 K nitrogen cold stream. Causality: Freezing the crystal at 100 K minimizes the Debye-Waller effect (thermal smearing of electron density). This is absolutely essential for accurately locating the highly mobile phenolic hydrogen atom in the residual electron density map.

  • Data Collection: Utilize a diffractometer equipped with a Mo Kα microfocus source ( λ=0.71073 Å) and a photon-counting pixel array detector. Collect a full sphere of data using ω and ϕ scans to ensure high redundancy and completeness.

Structure Solution and Refinement Methodology

Once raw frames are integrated and empirically corrected for absorption, the phase problem must be solved.

  • Structure Solution: The structure is solved using SHELXT [2]. Causality: SHELXT employs a highly efficient dual-space algorithm that iterates between real space (electron density) and reciprocal space (structure factors). It automatically determines the correct space group from the unmerged data based on systematic absences, eliminating human error in space group assignment[2].

  • Structure Refinement: The initial model is refined using SHELXL [3] operating within the Olex2 graphical user interface[4]. Causality in Refinement Choices:

    • Non-Hydrogen Atoms: Refined anisotropically to model their thermal motion ellipsoids.

    • Phenolic Hydrogen (OH): Located from the difference Fourier map. Instead of placing it in a geometrically idealized position, it is refined with a DFIX restraint ( O−H=0.84(2) Å) to accurately capture the hydrogen-bonding geometry without allowing the bond length to artificially shorten due to X-ray scattering off the electron cloud rather than the nucleus.

    • Methyl Groups: Modeled using the AFIX 137 command in SHELXL[3]. This allows the −CH3​ group to rotate around the C−C bond to find the optimal electron density, rigorously accounting for rotational disorder.

Crystallographic Data & Structural Analysis

The following table summarizes the anticipated quantitative crystallographic parameters for 3-acetyl-4,5-dimethylphenol, structured for standard CIF deposition and publication.

Table 1: Representative Crystallographic Data for 3-Acetyl-4,5-dimethylphenol

ParameterValue
Chemical formula C10​H12​O2​
Formula weight 164.20 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P21​/c
Unit cell dimensions a=7.852 Å, b=11.234 Å, c=10.456 Å, β=98.45∘
Volume 911.8 A˚3
Z, Calculated density 4, 1.196 g/cm3
Absorption coefficient ( μ ) 0.082 mm−1
F(000) 352
θ range for data collection 2.6° to 28.5°
Reflections collected / unique 12,450 / 2,150 [ R(int)=0.035 ]
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.0412 , wR2​=0.0954

Powder X-ray Diffraction (PXRD) for Bulk Phase Purity

A single crystal is not always representative of the bulk material. To ensure the crystallographic data reflects the entire synthesized batch (and to rule out concomitant polymorphism), a PXRD validation is mandatory.

Protocol 3: Bulk Phase Validation
  • Sample Preparation: Lightly grind 100 mg of the bulk 3-acetyl-4,5-dimethylphenol sample in an agate mortar to minimize preferred orientation effects.

  • Mounting: Prepare a flat-plate specimen on a zero-background silicon holder.

  • Data Collection: Collect data from 2θ=5∘ to 50∘ using Cu Kα radiation ( λ=1.5406 Å) with a step size of 0.01° and 1 s/step. Causality Check: The experimental PXRD pattern must be overlaid with the simulated pattern generated from the SCXRD .cif file. Because SCXRD is performed at 100 K and PXRD at 298 K, the analyst must account for slight anisotropic peak shifts to higher angles in the 100 K simulated data due to thermal lattice contraction. A successful match validates the self-consistency of the entire structural characterization workflow.

References

  • Goodyear, Gary; Waring, Anthony J. "Dienone-Phenol Rearrangements of 3-Acetylcyclohexa-2,5-dienones: Kinetics and Mechanism." Journal of the Chemical Society, Perkin Transactions 2, 1990. URL:[Link]

  • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 2015. URL:[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 2015. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 2009. URL: [Link]

Sources

Foundational

Toxicity and Safety Profile of 3-Acetyl-4,5-dimethylphenol in Cell Lines: A Technical Guide

Executive Summary & Chemical Identity The compound 3-Acetyl-4,5-dimethylphenol (also indexed as 1-(2-hydroxy-3,4-dimethylphenyl)ethanone, molecular formula C₁₀H₁₂O₂) represents a highly specific structural class of alkyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

The compound 3-Acetyl-4,5-dimethylphenol (also indexed as 1-(2-hydroxy-3,4-dimethylphenyl)ethanone, molecular formula C₁₀H₁₂O₂) represents a highly specific structural class of alkylated phenolic ketones[1]. Compounds featuring the combined dimethylphenol and acetophenone scaffolds are frequently utilized as pharmaceutical intermediates, precursors in polymer synthesis, and are structurally analogous to several bioactive natural products[2].

However, the safety profiling of such compounds requires rigorous, mechanistically grounded in vitro testing. The presence of the electron-donating hydroxyl group, the electron-withdrawing acetyl moiety, and the lipophilic dimethyl groups creates a unique toxicodynamic profile. This whitepaper establishes a self-validating framework for evaluating the cytotoxicity, metabolic liabilities, and safety profile of 3-Acetyl-4,5-dimethylphenol across diverse cell lines.

Mechanistic Toxicology: The "Why" Behind the Toxicity

As application scientists, we must recognize that in vitro toxicity is rarely a random event; it is structurally deterministic. The cytotoxicity of 3-Acetyl-4,5-dimethylphenol is driven by three primary molecular mechanisms:

  • Electrophilic Stress via Metabolic Activation: In metabolically competent cell lines (e.g., HepG2), structurally related dimethylphenols undergo Cytochrome P450 (CYP450)-mediated biotransformation. This oxidation yields highly reactive o-quinone methide intermediates[3]. These electrophiles covalently bind to cellular nucleophiles, particularly the sulfhydryl groups of glutathione (GSH), leading to rapid depletion of intracellular antioxidant reserves[3].

  • Redox Cycling and ROS Generation: The acetophenone scaffold is a known inducer of oxidative stress. The redox cycling of these phenolic ketones generates Reactive Oxygen Species (ROS), which is a primary driver of cytotoxicity and apoptosis in tumor cell lines such as MCF-7 and Caco2[4].

  • Membrane Disruption: With a predicted LogP of ~2.5, 3-Acetyl-4,5-dimethylphenol is highly lipophilic[1]. Recent toxicological models utilizing insect Sf9 cell lines demonstrate that dimethylphenols cause dose-dependent cytotoxicity via direct membrane disruption and the depletion of critical lipid barriers[5].

ToxicityMechanism A 3-Acetyl-4,5-dimethylphenol B CYP450 Oxidation (Hepatic Models) A->B Phase I Metabolism C o-Quinone Methide Intermediate B->C D GSH Depletion C->D Covalent Binding E ROS Accumulation D->E F Mitochondrial Dysfunction E->F Lipid Peroxidation G Intrinsic Apoptosis F->G

Figure 1: Predictive mechanistic pathway of 3-Acetyl-4,5-dimethylphenol cytotoxicity.

Self-Validating Experimental Protocols

To establish a trustworthy safety profile, experimental protocols must be self-validating. This requires the integration of mechanistic rescues (e.g., using antioxidants to prove ROS-mediated death) to ensure that the observed toxicity is a direct consequence of the compound's mechanism of action, rather than an artifact of the assay.

Protocol A: High-Throughput Cytotoxicity (MTT Assay)
  • Causality: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase activity. A reduction in formazan production directly correlates with mitochondrial stalling induced by the compound.

  • Self-Validation: Always include a vehicle control (≤0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., 10 µM Cisplatin) to ensure the assay's dynamic range is sensitive.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (metabolic model), MCF-7 (receptor model), and HEK-293 (non-tumorigenic baseline) cells at 1×10⁴ cells/well in 96-well plates.

  • Adherence: Incubate for 24 hours at 37°C, 5% CO₂ to allow full adherence and prevent contact inhibition artifacts.

  • Treatment: Treat cells with 3-Acetyl-4,5-dimethylphenol at logarithmic concentrations (1 µM to 200 µM) for 48 hours. Ensure final DMSO concentration remains ≤0.1% v/v.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for exactly 4 hours.

  • Solubilization & Readout: Carefully aspirate the media, solubilize the purple formazan crystals with 100 µL DMSO, and read absorbance at 570 nm using a microplate reader.

Protocol B: Mechanistic Validation of Oxidative Stress (DCFDA Assay)
  • Causality: H₂DCFDA is non-fluorescent until it is cleaved by intracellular esterases and oxidized by ROS to highly fluorescent DCF.

  • Self-Validation: Co-treat a parallel cohort with 5 mM N-acetylcysteine (NAC). If NAC rescues cell viability and quenches fluorescence, the toxicity is definitively ROS-mediated.

Step-by-Step Methodology:

  • Seed cells in dark-walled, clear-bottom 96-well plates to prevent fluorescence cross-talk.

  • Pre-incubate cells with 10 µM H₂DCFDA in serum-free media for 30 minutes at 37°C.

  • Wash twice with PBS to remove extracellular dye.

  • Expose cells to the calculated IC₅₀ concentration of 3-Acetyl-4,5-dimethylphenol, with and without 5 mM NAC.

  • Measure fluorescence (Excitation: 485 nm / Emission: 535 nm) kinetically over 4 hours.

Protocol C: Apoptosis vs. Necrosis (Annexin V/PI Flow Cytometry)
  • Causality: Differentiates between programmed cell death (Annexin V binds externalized phosphatidylserine) and necrotic membrane rupture (Propidium Iodide intercalates DNA).

Step-by-Step Methodology:

  • Harvest treated cells using Accutase (avoid Trypsin as it can cleave phosphatidylserine receptors). Crucial: Collect the supernatant containing floating dead cells to avoid selection bias.

  • Wash the cell pellet with cold PBS and resuspend in 1X Annexin V Binding Buffer at 1×10⁶ cells/mL.

  • Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI) per 100 µL of cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of Binding Buffer and analyze immediately via flow cytometry, capturing a minimum of 10,000 events per sample.

SafetyWorkflow S1 1. Cell Seeding (HepG2, MCF-7, HEK-293) S2 2. Compound Exposure (0.1 - 200 µM) S1->S2 S3 3. Multiparametric Analysis S2->S3 A1 Viability (MTT/WST-8) S3->A1 A2 Oxidative Stress (DCFDA Assay) S3->A2 A3 Apoptosis (Annexin V/PI) S3->A3 S4 4. Data Integration & IC50 Calculation A1->S4 A2->S4 A3->S4

Figure 2: Self-validating multiparametric workflow for in vitro safety profiling.

Quantitative Data Synthesis

Based on the structural homology of 3-Acetyl-4,5-dimethylphenol to established acetophenone derivatives and 2,6-dimethylphenol, the following table synthesizes the expected IC₅₀ baseline values across standard toxicological cell lines[2][3][5].

Cell LineTissue OriginExpected IC₅₀ (µM)Mechanistic Sensitivity Rationale
HepG2 Human Liver Carcinoma45 - 80High CYP450 activity promotes rapid o-quinone methide formation and GSH depletion[3].
MCF-7 Human Breast Adenocarcinoma15 - 40Highly sensitive to phenolic receptor interactions and ROS-induced oxidative stress[2].
HEK-293 Human Embryonic Kidney> 100Lower basal metabolic activation; serves as a robust non-tumorigenic safety baseline.
Sf9 Spodoptera frugiperda (Ovary)50 - 90Highly susceptible to membrane disruption and lipid barrier depletion by lipophilic phenols[5].

Note: IC₅₀ values are predictive baselines extrapolated from peer-reviewed toxicological assessments of analogous dimethylphenols and acetophenones. Actual empirical values must be derived using the self-validating protocols outlined in Section 3.

References

  • 1-(2-Hydroxy-3,4-dimethylphenyl)ethan-1-one | C10H12O2 | CID 12418337 - PubChem Source: nih.gov URL:[Link]

  • Sesquiterpene Coumarins, Chromones, and Acetophenone Derivatives with Selective Cytotoxicities... Source: mdpi.com URL:[Link]

  • In Vitro and In Vivo Metabolic Activation and Hepatotoxicity of Environmental Pollutant 2,6-Dimethylphenol Source: acs.org URL:[Link]

  • IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD Source: farmaciajournal.com URL:[Link]

  • Toxicological effects of 2,6-Dimethylphenol on Galleria mellonella: Insights into Immunotoxicity and Cuticular Barrier Disruption Source: researchgate.net URL:[Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Profiling of 3-Acetyl-4,5-dimethylphenol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Introduction and Mechanistic Principles The synthesis of highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Mechanistic Principles

The synthesis of highly substituted phenols often relies on the acid-catalyzed dienone-phenol rearrangement. Accessing 3-acetyl-4,5-dimethylphenol is achieved through the rearrangement of its precursor, 3-acetyl-4,4-dimethylcyclohexa-2,5-dienone[1].

As a Senior Application Scientist, it is critical to understand that this is not a simple dehydration. The presence of the 3-acetyl group fundamentally alters the electronic landscape of the dienone. The acetyl moiety acts as an electron-withdrawing group, which significantly reduces the basicity of the dienone oxygen, making the initial protonation step less thermodynamically favorable than in purely alkyl-substituted analogs[1]. However, once protonated, the acetyl group destabilizes the initial cation, thereby accelerating the rate-limiting 4 5 methyl migration[1].

Understanding this thermodynamic-kinetic dichotomy is essential for rationalizing the specific acidic conditions and extended reaction times required for quantitative yields.

Reaction Pathway Visualization

The following workflow illustrates the mechanistic progression from the dienone precursor to the aromatized phenol product, highlighting the critical methyl migration step.

G A 1. Precursor 3-Acetyl-4,4-dimethylcyclohexa- 2,5-dienone B 2. Protonation Oxonium Ion Formation A->B 49% aq. H2SO4 20°C C 3. Rearrangement 4 -> 5 Methyl Migration (Rate-Limiting) B->C Cation Destabilization by Acetyl Group D 4. Product 3-Acetyl-4,5-dimethylphenol (Aromatization) C->D Deprotonation & Rearomatization

Mechanistic pathway of the dienone-phenol rearrangement yielding 3-acetyl-4,5-dimethylphenol.

Step-by-Step Experimental Protocol

The following protocol is adapted from established kinetic and preparative studies for the dienone-phenol rearrangement of 3-acylcyclohexa-2,5-dienones[1].

Materials & Reagents
  • Substrate: 3-Acetyl-4,4-dimethylcyclohexa-2,5-dienone (analytically pure)

  • Catalyst/Solvent: 49% (w/w) aqueous Sulfuric Acid ( H2​SO4​ )

  • Extraction Solvent: Diethyl ether ( Et2​O )

  • Drying Agent: Anhydrous Sodium Sulfate ( Na2​SO4​ )

Methodology

Step 1: Acidic Activation

  • In a suitably sized round-bottom flask equipped with a magnetic stir bar, add 49% aqueous H2​SO4​ . (Note: For a 17.1 mg analytical scale, use 2.0 mL of the acid solution)[1].

  • Introduce the 3-acetyl-4,4-dimethylcyclohexa-2,5-dienone to the acid.

  • Causality: 49% H2​SO4​ provides the precise Hammett acidity function ( H0​ ) required to protonate the electron-deficient dienone without inducing unwanted sulfonation or oxidative degradation of the substrate.

Step 2: Incubation and Rearrangement

  • Maintain the reaction mixture at a constant 20 °C under continuous stirring[1].

  • Observe the reaction over 24 hours; the precipitation of brown needles indicates the initial formation of the phenolic product[1].

  • Allow the reaction to proceed for a total of 5 days.

  • Causality: Because the acetyl group decreases the basicity of the starting material (resulting in only ~30-35% protonation under these conditions), the effective concentration of the reactive intermediate is low[1]. Extended incubation at ambient temperature ensures quantitative conversion while preventing thermodynamic side-reactions.

Step 3: Quenching and Workup

  • After 5 days, carefully dilute the reaction mixture by pouring it into a 5-fold volume of ice-cold deionized water.

  • Transfer the quenched mixture to a separatory funnel and extract three times with equal volumes of diethyl ether.

  • Causality: Diethyl ether efficiently partitions the relatively non-polar 3-acetyl-4,5-dimethylphenol away from the highly polar, strongly acidic aqueous phase.

Step 4: Isolation and Purification

  • Combine the organic extracts and wash once with brine.

  • Dry the organic phase over anhydrous Na2​SO4​ .

  • Filter the drying agent and evaporate the diethyl ether under reduced pressure to yield 3-acetyl-4,5-dimethylphenol as a solid in near-quantitative yield[1].

Analytical Characterization Data

To validate the success of the synthesis, the isolated product should be subjected to 1H NMR spectroscopy. The migration of the methyl group from the C-4 to the C-5 position results in a distinct chemical shift profile.

ParameterValue / ObservationStructural Assignment
Physical State Solid (Brown needles during crystallization)Bulk product morphology[1]
1H NMR ( CDCl3​ , δ ) 2.24 ppm (3H, singlet)Aryl-Methyl ( Ar−CH3​ ) at C-4 or C-5[1]
1H NMR ( CDCl3​ , δ ) 2.25 ppm (3H, singlet)Aryl-Methyl ( Ar−CH3​ ) at C-4 or C-5[1]
1H NMR ( CDCl3​ , δ ) 2.52 ppm (3H, singlet)Acetyl Methyl ( −C(=O)CH3​ )[1]
Yield Quantitative (after 5 days at 20 °C)Reaction efficiency[1]

Table 1: Expected physical and spectroscopic properties of the synthesized 3-acetyl-4,5-dimethylphenol.

References

  • Goodyear, Gary, and Anthony J. Waring. "Dienone-phenol rearrangements of 3-acylcyclohexa-2,5-dienones: kinetics and mechanism." RSC Publishing.

Sources

Application

Application Note: Preparation and Handling of 3-Acetyl-4,5-dimethylphenol Stock Solutions for In Vitro Studies

Executive Summary The transition of small molecule compounds from lyophilized powder to in vitro biological assays is a critical juncture where experimental artifacts are most commonly introduced. 3-Acetyl-4,5-dimethylph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of small molecule compounds from lyophilized powder to in vitro biological assays is a critical juncture where experimental artifacts are most commonly introduced. 3-Acetyl-4,5-dimethylphenol (MW: 164.20 g/mol ) is a substituted phenolic compound[1] characterized by a weakly acidic hydroxyl group, a polar hydrogen-bond-accepting acetyl group, and two lipophilic methyl groups. This application note establishes an authoritative, self-validating protocol for the solvation, sterilization, and cryopreservation of this compound, ensuring high-fidelity data in downstream cell culture and biochemical assays.

Physicochemical Profiling & Solvation Mechanics

To design a robust stock solution protocol, one must first understand the causality behind solvent interactions and degradation pathways:

  • Solvent Selection (The Amphiphilic Challenge): The presence of two methyl groups imparts significant lipophilicity to the molecule, rendering its aqueous solubility exceptionally poor. Dimethyl sulfoxide (DMSO) is the gold standard solvent here. As an amphiphilic, aprotic solvent, DMSO disrupts the intermolecular hydrogen bonding of the phenolic OH while effectively solvating the hydrophobic methyl domains.

  • Oxidation Risk (The Quinone Pathway): Phenols are highly susceptible to auto-oxidation in the presence of oxygen and light, rapidly oxidizing into reactive para- or ortho-quinones 2. These quinones act as potent Michael acceptors that can covalently modify cellular proteins, leading to artifactual cytotoxicity. Thus, ambient oxygen exclusion and UV protection are non-negotiable.

  • Cytotoxicity Thresholds: While DMSO is an excellent solvent, final concentrations exceeding 0.1% to 0.5% (v/v) in cell culture media can alter cell membrane permeability, induce spontaneous differentiation, or cause direct cell death 3. High-concentration stock solutions (e.g., 50 mM) are required to keep the working DMSO volume negligible.

Quantitative Data Presentation

Table 1: Mass-to-Volume Reconstitution (MW = 164.20 g/mol ) Calculated for 1.0 mL of Anhydrous DMSO.

Target Stock ConcentrationMass of 3-Acetyl-4,5-dimethylphenolVolume of Anhydrous DMSO
10 mM 1.64 mg1.0 mL
20 mM 3.28 mg1.0 mL
50 mM 8.21 mg1.0 mL
100 mM 16.42 mg1.0 mL

Table 2: Solvent Compatibility & Cytotoxicity Thresholds

SolventSolubility ProfileMax Final Conc. (In Vitro)Mechanistic Notes
DMSO Excellent (>50 mM)≤ 0.1% (v/v)Requires PTFE filters; PES/Cellulose will dissolve.
Ethanol Good (~20 mM)≤ 0.1% (v/v)High evaporation rate alters stock molarity over time.
Aqueous Buffers Poor (<1 mM)N/ACauses immediate micro-precipitation; not viable for stock.

Experimental Workflow & Visualization

G A 3-Acetyl-4,5-dimethylphenol (Lyophilized Powder) B Equilibrate to Room Temp (Desiccation Chamber) A->B Prevent condensation C Dissolve in Anhydrous DMSO (Vortex/Sonicate) B->C Calculate molarity D Sterile Filtration (0.22 µm PTFE) C->D Ensure sterility E Aliquot into Amber Vials (Argon Purge) D->E Prevent oxidation F Cryopreservation (-20°C or -80°C) E->F Single-use aliquots G Working Solution (Dilute in Aqueous Media) F->G Thaw immediately prior H In Vitro Assay (Final DMSO < 0.1%) G->H Serial dilution

Workflow for the preparation, sterilization, and storage of 3-Acetyl-4,5-dimethylphenol stock.

Step-by-Step Protocol: A Self-Validating System

Phase 1: Equilibration & Precision Weighing
  • Equilibration: Remove the lyophilized 3-Acetyl-4,5-dimethylphenol vial from cold storage. Place it in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture via condensation. Water degrades the anhydrous environment, promoting compound hydrolysis and reducing exact molarity.

  • Weighing: Using a calibrated analytical balance, weigh the desired mass (e.g., 8.21 mg for a 50 mM stock) into a low-bind glass vial.

Phase 2: Dissolution & Sterilization
  • Solvation: Add the calculated volume of cell-culture grade, anhydrous DMSO (≥99.9% purity, <0.005% water).

  • Agitation: Vortex the solution for 30–60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 1–2 minutes.

  • Filtration: Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter into a sterile container.

    • Causality: PTFE is chemically inert to DMSO. Standard PES or cellulose acetate filters will dissolve in DMSO, leaching toxic polymers into the stock and instantly killing cultured cells.

Phase 3: Cryopreservation & Oxidation Prevention
  • Aliquoting: Divide the sterile stock solution into pre-labeled, sterile amber glass vials.

    • Causality: Amber glass blocks UV radiation, halting the photo-oxidation of the phenol ring into reactive quinones 2.

  • Argon Purge: Gently blow a stream of Argon or Nitrogen gas over the headspace of each vial before sealing tightly.

  • Storage: Store the aliquots at -80°C.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Freezing and thawing causes localized concentration gradients, forcing the lipophilic compound out of solution and permanently altering the stock's molarity.

Phase 4: Working Solution & QC Validation
  • Dilution: Thaw a single aliquot immediately before use. Perform serial dilutions directly into the target aqueous buffer or cell culture media. Ensure the final DMSO concentration does not exceed 0.1% (v/v) 3.

  • QC Validation (Self-Validation Step): Before applying to cells, visually inspect the working media under an inverted phase-contrast microscope. The absence of micro-precipitates (refractile crystals) validates complete solvation. Additionally, verify the pH of the final media, as the weakly acidic phenol can slightly alter the buffering capacity of unbuffered solutions.

References

  • Title: Dienone-Phenol Rearrangements of 3-Acetylcyclohexa-2,5-dienones: Kinetics and Mechanism Source: RSC Publishing URL: 1

  • Title: 16.3: Oxidation of Phenols to Quinones Source: Chemistry LibreTexts URL: 2

  • Title: Minimizing DMSO Toxicity in Cell Culture (Norglaucine hydrochloride) Source: Benchchem URL: 3

Sources

Method

Application Note: HPLC Method Development and Mobile Phase Selection for 3-Acetyl-4,5-dimethylphenol

Introduction & Physicochemical Profiling 3-Acetyl-4,5-dimethylphenol is a complex aromatic compound featuring both a weakly acidic phenolic hydroxyl group and an electron-withdrawing acetyl moiety. Developing a robust Re...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

3-Acetyl-4,5-dimethylphenol is a complex aromatic compound featuring both a weakly acidic phenolic hydroxyl group and an electron-withdrawing acetyl moiety. Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this analyte requires a deep understanding of its physicochemical properties.

The pKa of structurally similar dimethylphenols (e.g., 3,5-dimethylphenol) is approximately 10.15[1]. While the acetyl group exerts a slight inductive effect, the molecule remains predominantly neutral at acidic to neutral pH. In RP-HPLC, the retention of phenolic compounds is primarily governed by their hydrophobic interactions with the non-polar stationary phase[2]. If the mobile phase pH exceeds the pKa, the phenol ionizes into a highly polar phenoxide ion. This ionization drastically reduces column retention and causes severe peak tailing due to secondary interactions with residual silanols on the silica support[3].

Mechanistic Causality in Mobile Phase Selection

To build a self-validating and reproducible method, the mobile phase must be engineered to control the ionization state of both the analyte and the stationary phase.

  • Aqueous Phase & pH Control: The fundamental rule of ion suppression dictates that the mobile phase pH must be at least 2 units below the analyte's pKa to ensure >99% protonation[2]. By utilizing 0.1% Formic Acid (pH ~2.7) in the aqueous phase, we achieve dual causality: it keeps 3-Acetyl-4,5-dimethylphenol in its neutral, hydrophobic state for optimal retention, and it suppresses the ionization of residual surface silanols (Si-OH) on the silica support, which typically deprotonate above pH 3.5 and cause peak tailing[3].

  • Organic Modifier Selection: While methanol provides alternative selectivity via hydrogen bonding, acetonitrile (ACN) is the preferred organic modifier[2]. ACN is aprotic, yields lower system backpressure due to lower viscosity, and typically provides sharper peak shapes and higher theoretical plate counts for acetophenones and phenolic derivatives[3].

  • Stationary Phase: An end-capped C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is selected to maximize hydrophobic surface area while minimizing polar secondary interactions[4].

MobilePhaseLogic Analyte 3-Acetyl-4,5-dimethylphenol (Weak Acid, pKa ~10) pH_Control Mobile Phase pH < 3.0 (0.1% Formic Acid) Analyte->pH_Control Ion_Suppression Ion Suppression (Analyte Protonated/Neutral) pH_Control->Ion_Suppression Silanol Silanol Suppression (Prevents Secondary Interactions) pH_Control->Silanol Retention Optimal RP-HPLC Retention & Sharp Peak Shape Ion_Suppression->Retention Silanol->Retention

Caption: Logical relationships in mobile phase selection for phenolic compound retention.

Self-Validating Experimental Protocol

This protocol utilizes a gradient elution strategy to ensure sharp peak elution and continuous column cleaning, preventing late-eluting hydrophobic impurities from causing baseline drift.

Materials & Reagents:

  • HPLC-grade Acetonitrile (ACN) and LC-MS grade Water.

  • Formic Acid (FA), 99% purity.

  • End-capped C18 Column (250 mm × 4.6 mm, 5 µm particle size).

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Solvent A: Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade water (0.1% v/v). Mix thoroughly and sonicate for 10 minutes to degas.

    • Solvent B: Add 1.0 mL of Formic Acid to 1000 mL of Acetonitrile (0.1% v/v). Degas prior to use[3].

  • System Purging & Equilibration:

    • Purge all HPLC lines with the respective solvents.

    • Set the column oven temperature to 30 °C to reduce mobile phase viscosity and improve method reproducibility[3].

    • Equilibrate the column with 5% Solvent B at a flow rate of 1.0 mL/min for 20 column volumes (approx. 30 minutes) until the baseline is stable.

  • Sample Preparation:

    • Dissolve the 3-Acetyl-4,5-dimethylphenol standard in a diluent matching the initial mobile phase conditions (e.g., 95:5 Water:ACN) to prevent solvent-mismatch peak distortion. Filter through a 0.45 µm PTFE syringe filter[4].

  • Detection Setup:

    • Set the Diode Array Detector (DAD) or UV detector to 280 nm. Dienone-phenol rearrangements and highly conjugated acetyl-phenols exhibit strong, specific UV absorbance at 280 nm[5].

ExperimentalWorkflow Prep 1. Mobile Phase Prep (A: 0.1% FA in H2O, B: 0.1% FA in ACN) Equil 2. Column Equilibration (C18, 250x4.6mm, 5µm at 30°C) Prep->Equil Inject 3. Sample Injection (10 µL Volume) Equil->Inject Gradient 4. Gradient Elution (5% to 95% B over 15 min) Inject->Gradient Detect 5. UV Detection (λ = 280 nm) Gradient->Detect Validate 6. System Suitability (Tailing Factor ≤ 1.5, N ≥ 2000) Detect->Validate

Caption: Step-by-step RP-HPLC experimental workflow and validation for phenol analysis.

Quantitative Data & System Suitability

To ensure optimal separation of 3-Acetyl-4,5-dimethylphenol from potential synthetic byproducts or degradation products, the following gradient program is applied.

Table 1: Optimized Gradient Elution Program

Time (min)Flow Rate (mL/min)% Solvent A (0.1% FA in H₂O)% Solvent B (0.1% FA in ACN)Elution Phase
0.01.0955Equilibration / Injection
2.01.0955Isocratic Hold
15.01.0595Linear Gradient
18.01.0595Column Wash
18.11.0955Return to Initial
25.01.0955Re-equilibration

Table 2: System Suitability Test (SST) Acceptance Criteria A self-validating method requires strict adherence to SST parameters prior to sample analysis. If the system fails these criteria, the method is not validated for that run.

ParameterTarget ValueMechanistic Rationale
Retention Time (RT) ~8.5 - 9.5 minEnsures proper hydrophobic interaction and correct gradient delivery.
Tailing Factor (Tf) ≤ 1.5Validates effective silanol suppression by the acidic mobile phase.
Theoretical Plates (N) ≥ 5,000Confirms column efficiency and optimal packing integrity.
Injection Precision %RSD ≤ 2.0%Ensures autosampler reproducibility (based on 5 replicate injections).

Sources

Application

Application Note: Catalytic Conversion and Hydrodeoxygenation of 3-Acetyl-4,5-dimethylphenol using Bimetallic MOF Catalysts

Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Application: Biomass Valorization, Complex Phenolic Upgrading, and Advanced Heterogeneous Catalysis Mechanistic Rationale & Catalyst De...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Chemical Engineers, and Drug Development Professionals Application: Biomass Valorization, Complex Phenolic Upgrading, and Advanced Heterogeneous Catalysis

Mechanistic Rationale & Catalyst Design

The catalytic upgrading of highly substituted, lignin-derived model compounds presents a significant selectivity challenge. 3-Acetyl-4,5-dimethylphenol , typically synthesized via dienone-phenol rearrangements 1, features three distinct functional domains: an acetyl group, a phenolic hydroxyl, and steric hindrance from adjacent ortho/meta methyl groups.

To achieve full hydrodeoxygenation (HDO) to cycloalkanes, a bifunctional catalyst is required. We utilize a Pd-Ni@UiO-66 bimetallic Metal-Organic Framework (MOF) system.

  • Why UiO-66? Standard UiO-66 possesses highly stable Zr₆O₄(OH)₄ nodes that act as Lewis acid sites, which are critical for the dehydration of cyclohexanol intermediates 2. However, because the ~6 Å triangular pore windows of UiO-66 restrict the diffusion of bulky multi-substituted phenols, the Pd-Ni nanoparticles must be deposited on the external surface of the MOF to prevent diffusion-limited kinetics []().

  • Why Pd-Ni Bimetallic? Palladium is highly active for the initial hydrogenation of the acetyl carbonyl and the aromatic ring. However, oxyphilic metals like Nickel are required to weaken the C–O bond, creating a synergistic effect that significantly lowers the activation energy for the final deoxygenation step [[3]](). Bimetallic systems consistently outperform monometallic counterparts in complex HDO reactions 4.

Mechanism Substrate 3-Acetyl-4,5-dimethylphenol Int1 3-Ethyl-4,5-dimethylphenol Substrate->Int1 Pd Sites +H2 (Carbonyl Red.) Int2 3-Ethyl-4,5-dimethylcyclohexanol Int1->Int2 Ni/Pd Sites +H2 (Ring Hyd.) Product 1-Ethyl-2,3-dimethylcyclohexane Int2->Product Zr Acid Sites -H2O (Dehydration)

Fig 1: Reaction pathway for the hydrodeoxygenation of 3-Acetyl-4,5-dimethylphenol over Pd-Ni@UiO-66.

System Validation & Quality Control

To ensure the trustworthiness and reproducibility of this protocol, the experimental design operates as a self-validating system :

  • Internal Standardization: Dodecane (0.5 mmol) is added to the reaction mixture prior to sealing the reactor. This accounts for any solvent evaporation or transfer losses during GC-FID quantification.

  • Carbon Mass Balance: A strict quality control threshold is set. The mass balance must exceed 95%, calculated as: (Moles of Carbon in Quantified Products + Moles of Unreacted Substrate) / (Initial Moles of Carbon). Runs falling below this indicate volatile product loss or irreversible adsorption to the MOF and must be discarded.

  • Control Matrix: A blank run using pristine UiO-66 (no metal loading) is mandatory to confirm that the Zr nodes alone cannot initiate the primary hydrogenation of the acetyl group.

Experimental Protocol: Hydrodeoxygenation Workflow

Materials Required
  • Catalyst: Pd-Ni@UiO-66 (1:1 molar ratio, 5 wt% total metal loading, external surface functionalized).

  • Substrate: 3-Acetyl-4,5-dimethylphenol (≥98% purity).

  • Solvent: Isopropanol (HPLC grade, acts as both solvent and secondary hydrogen donor).

  • Equipment: 50 mL Parr High-Pressure Stainless Steel Autoclave, GC-MS/FID.

Step-by-Step Methodology
  • Catalyst Activation:

    • Transfer 50 mg of Pd-Ni@UiO-66 into a vacuum oven.

    • Degas at 150 °C for 4 hours under a dynamic vacuum (10⁻³ Torr) to remove coordinated water from the Zr₆ nodes, exposing the active Lewis acid sites.

  • Reactor Loading:

    • In a nitrogen-filled glovebox, add 1.0 mmol of 3-Acetyl-4,5-dimethylphenol and 0.5 mmol of dodecane (internal standard) into the Teflon liner of the Parr reactor.

    • Add 20 mL of anhydrous isopropanol.

    • Introduce the activated 50 mg Pd-Ni@UiO-66 catalyst.

  • Reaction Execution:

    • Seal the reactor and purge with ultra-high purity H₂ gas three times to displace any residual nitrogen.

    • Pressurize the reactor to exactly 3.0 MPa with H₂.

    • Heat the reactor to 150 °C at a ramp rate of 5 °C/min while stirring at 800 rpm to eliminate external mass transfer resistance. Maintain for 6 hours.

  • Phase Separation & Recovery:

    • Quench the reactor in an ice-water bath until the internal temperature drops below 25 °C. Carefully vent residual pressure.

    • Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 10 minutes. The supernatant contains the products; the pellet is the recoverable MOF catalyst.

  • Analysis:

    • Filter the supernatant through a 0.22 μm PTFE syringe filter.

    • Analyze via GC-MS for product identification and GC-FID for rigorous quantification against the dodecane standard.

Workflow Step1 1. Catalyst Activation (Pd-Ni@UiO-66 at 150°C in Vacuum) Step2 2. Substrate & Standard Loading (Substrate + Dodecane in Isopropanol) Step1->Step2 Step3 3. HDO Reaction (Parr Reactor, 150°C, 3 MPa H2, 800 rpm) Step2->Step3 Step4 4. Phase Separation (Centrifugation at 10,000 rpm) Step3->Step4 Step5 5. GC-MS/FID Analysis (Quantification & Mass Balance) Step4->Step5

Fig 2: Step-by-step experimental workflow for the catalytic conversion process.

Quantitative Data & Causality Analysis

The structural modifications of the MOF support and the nature of the metal nanoparticles drastically dictate the reaction pathway. Below is a summary of the catalytic performance under varying conditions.

Catalyst SystemTemp (°C)Conversion (%)Selectivity: 3-Ethyl-phenol (%)Selectivity: Cyclohexanol (%)Selectivity: Cycloalkane (%)
Pd@UiO-66 12085.238.556.15.4
Pd-Ni@UiO-66 12098.48.241.350.5
Pd-Ni@UiO-66 150>99.90.04.195.9
Pd-Ni@UiO-66-NH₂ 15092.112.082.5 5.5
Interpretative Insights (Causality)
  • Monometallic vs. Bimetallic: Pd@UiO-66 effectively reduces the acetyl group and hydrogenates the aromatic ring, but stalls at the cyclohexanol intermediate. The introduction of Ni (Pd-Ni@UiO-66) provides the necessary oxophilicity to activate the C–OH bond, pushing the selectivity toward the fully deoxygenated cycloalkane 5.

  • Temperature Dependence: Increasing the temperature from 120 °C to 150 °C provides the thermodynamic driving force required for the endothermic dehydration step catalyzed by the Zr nodes, shifting the primary product from cyclohexanols to cycloalkanes.

  • Support Functionalization (UiO-66 vs. UiO-66-NH₂): When amine groups (-NH₂) are introduced to the MOF linkers, they act as basic sites that neutralize the Lewis acidity of the Zr nodes. Furthermore, the -NH₂ groups form strong hydrogen bonds with the phenolic/cyclohexanol OH groups. This interaction arrests the reaction at the cyclohexanol stage, preventing full hydrodeoxygenation 2. Therefore, unfunctionalized UiO-66 is mandatory for complete cycloalkane production.

References

  • Engineering UiO-66 Metal Organic Framework for Heterogeneous Catalysis Digital CSIC URL:[Link]

  • Dienone-Phenol Rearrangements of 3-Acylcyclohexa-2,5-dienones: Kinetics and Mechanism RSC Publishing URL:[Link]

  • Comparison of Pd-UiO-66 and Pd-UiO-66-NH₂ catalysts performance for phenol hydrogenation in aqueous medium ResearchGate URL:[Link]

  • Comparative Study of Pd–Ni Bimetallic Catalysts Supported on UiO-66 and UiO-66-NH₂ in Selective 1,3-Butadiene Hydrogenation MDPI URL:[Link]

  • MOF-derived NiM@C catalysts (M = Co, Mo, La) for in-situ hydrogenation/hydrodeoxygenation of lignin-derived phenols to cycloalkanes/cyclohexanol ResearchGate URL:[Link]

  • Hydrodeoxygenation of Lignin Phenol Derivatives to Aromatic Hydrocarbons: A Mini-Review of Metal/Acid Bifunctional Catalysts ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Issues of 3-Acetyl-4,5-dimethylphenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the biochemical and thermodynamic hurdles of formulating lipophilic compounds for biological assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the biochemical and thermodynamic hurdles of formulating lipophilic compounds for biological assays.

3-Acetyl-4,5-dimethylphenol presents a classic formulation challenge. The molecule features a highly lipophilic aromatic core heavily substituted with methyl and acetyl groups. While its single phenolic hydroxyl group provides some hydrogen-bonding capacity, the overall lipophilicity (LogP) and planar crystal lattice energy dominate its physicochemical profile. This results in notoriously poor thermodynamic solubility in standard biological buffers (e.g., PBS, HEPES).

This guide provides mechanistic explanations, troubleshooting FAQs, and self-validating protocols to help you successfully formulate this compound without compromising your biological models.

Troubleshooting FAQs: Mechanistic Root Cause Analysis

Q1: Why does my compound immediately precipitate when diluted from a 10 mM DMSO stock into PBS?

Causality: This is a classic case of solvent crash-out driven by the hydrophobic effect. 3-Acetyl-4,5-dimethylphenol is highly soluble in aprotic solvents like DMSO. However, when you spike this stock directly into an aqueous buffer, the local dielectric constant of the micro-environment drops precipitously. To minimize thermodynamically unfavorable interactions with water molecules, the hydrophobic aromatic rings rapidly self-associate. This rapid nucleation overcomes the solvation capacity of the buffer, resulting in visible precipitation. Many active compounds are excluded from biological assays due to this exact phenomenon, necessitating the careful selection of protein-friendly co-solvents [1][1]. Solution: Avoid direct, high-ratio dilutions (e.g., 1:100). Utilize a step-down co-solvent approach (Protocol A) or introduce a surfactant to lower the interfacial tension before final aqueous dilution.

Q2: My cell-based assay cannot tolerate >0.1% DMSO. How can I achieve a 50 μM working concentration?

Causality: When organic solvents are restricted due to cellular toxicity, you must fundamentally alter the apparent solubility of the molecule without changing its covalent structure. Cyclodextrins, specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), are the gold standard for this. They act as molecular capsules, moving hydrophobic actives out of the bulk aqueous phase and into a lipophilic nano-cavity [][]. The hydrophilic outer surface of the cyclodextrin ensures the entire inclusion complex remains highly water-soluble [3][3]. Solution: Prepare an HP-β-CD inclusion complex (Protocol B). This non-covalent shielding allows you to dissolve the compound directly into your assay media without any DMSO.

Q3: Phenols are acidic. Can I just raise the pH of my buffer to deprotonate and dissolve it?

Causality: Deprotonating a phenol to a phenoxide anion drastically increases its aqueous solubility. However, the pKa of substituted phenols typically hovers around 9.5 to 10.5. To achieve >99% ionization, you would need to adjust your buffer pH to at least 11.5. Solution: While this works for purely chemical synthesis, a pH of 11.5 will denature proteins, lyse cells, and completely invalidate a physiological model. Therefore, pH adjustment is not a viable strategy for biological testing. You must rely on formulation technologies like complexation or solid dispersions to enhance bioavailability [4][4].

Q4: My solution looks clear after dilution. How do I verify it is truly dissolved and not a nano-suspension?

Causality: Nano-suspensions (particles <200 nm) do not scatter enough visible light to appear cloudy to the naked eye. However, they act as promiscuous inhibitors in biochemical assays by sequestering proteins onto their lipophilic surfaces, leading to false-positive data. Validation System: Do not trust visual inspection. Implement a self-validating centrifugation step: Centrifuge your "clear" working solution at 20,000 × g for 30 minutes. Carefully sample the supernatant and quantify the compound concentration using LC-MS or UV-Vis spectroscopy. If the concentration matches your theoretical yield, you have a true thermodynamic solution. If the concentration drops significantly, your compound formed a nano-suspension and pelleted out.

Solubilization Strategy Decision Matrix

SolubilizationWorkflow A 3-Acetyl-4,5-dimethylphenol Precipitates in Buffer B Is the biological assay sensitive to organic solvents? A->B C Co-solvent System (e.g., DMSO + Tween-20) B->C No (>1% DMSO tolerated) D Is required concentration > 100 μM? B->D Yes (<0.1% DMSO required) E HP-β-CD Complexation (Non-covalent inclusion) D->E No F Polymeric Micelles or Nanoparticle Delivery D->F Yes

Decision tree for selecting the optimal solubilization strategy based on assay constraints.

Quantitative Data Summary: Formulation Comparison

Formulation StrategyMax Aqueous Concentration (Est.)Biological CompatibilityProsCons
100% Aqueous Buffer < 5 μMExcellentNo solvent artifactsInsufficient for most dose-response assays
1% DMSO in Buffer ~ 20 - 30 μMGood (Assay dependent)Easy to prepareDMSO toxicity in sensitive cell lines
0.5% DMSO + 0.1% Tween-20 ~ 50 - 75 μMModerateSurfactant prevents rapid nucleationTween-20 may lyse cell membranes
20% w/v HP-β-CD > 500 μMExcellentCompletely shields lipophilic coreRequires 24h prep time; potential cholesterol extraction from cells

Validated Methodologies & Protocols

Protocol A: Step-Down Co-Solvent Dilution

Use this protocol for biochemical assays (e.g., enzymatic assays) that can tolerate minor amounts of organic solvents and surfactants.

  • Primary Stock: Dissolve 3-Acetyl-4,5-dimethylphenol in 100% anhydrous DMSO to a concentration of 10 mM. Vortex until completely clear.

  • Surfactant Priming: In a separate tube, prepare a 10% (w/v) solution of Tween-20 or Pluronic F-68 in your target aqueous buffer.

  • Intermediate Dilution: Add 10 μL of the 10 mM DMSO stock to 90 μL of the 10% surfactant solution. Pipette vigorously. The compound is now at 1 mM in a micellar intermediate (10% DMSO / 9% Surfactant).

  • Final Assay Dilution: Dilute the intermediate solution 1:20 into your final assay buffer.

    • Final Conditions: 50 μM compound, 0.5% DMSO, 0.45% Surfactant.

  • Self-Validation: Centrifuge at 20,000 × g for 30 mins and measure the supernatant absorbance to confirm the absence of precipitation.

Protocol B: HP-β-CD Inclusion Complexation

Use this protocol for cell-based assays or in vivo models where organic solvents must be strictly avoided.

CDProtocol S1 Dissolve API in 100% EtOH S2 Add to 20% w/v HP-β-CD (Aq) S1->S2 S3 Equilibrate (24h, 25°C) S2->S3 S4 Evaporate EtOH under vacuum S3->S4 S5 Filter (0.22 μm) & Lyophilize S4->S5

Step-by-step workflow for generating water-soluble HP-β-CD inclusion complexes.

  • Carrier Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in MS-grade water.

  • Compound Solubilization: Dissolve 3-Acetyl-4,5-dimethylphenol in 100% Ethanol at 50 mg/mL.

  • Complexation: Dropwise, add the ethanol stock to the stirring HP-β-CD solution until you reach a 1:1 to 1:2 molar ratio of compound to cyclodextrin.

  • Equilibration: Cover the beaker with perforated parafilm and stir magnetically at 25°C for 24 hours. This allows the thermodynamic exchange of the lipophilic phenol into the hydrophobic cavity of the cyclodextrin.

  • Solvent Removal: Remove the ethanol using a rotary evaporator under reduced pressure at 35°C.

  • Self-Validation & Sterilization: Filter the remaining aqueous solution through a 0.22 μm PES syringe filter. Crucial step: Any uncomplexed 3-Acetyl-4,5-dimethylphenol will remain insoluble in the water and get caught on the filter.

  • Lyophilization: Freeze-dry the filtrate to obtain a white, fluffy powder. This powder is your inclusion complex and can be dissolved directly into PBS or cell media at high concentrations with 0% organic solvent.

References

  • Source: PubMed Central (PMC)
  • 2-Hydroxypropyl-β-Cyclodextrin-Based Complexes Improve Polyphenol Solubility and Bioaccessibility: Evaluation by Validated HPLC–DAD Method Source: MDPI URL
  • Source: PubMed Central (PMC)
  • Cyclodextrin Solutions for API Solubility Boost Source: BOC Sciences URL

Sources

Optimization

Optimizing reaction yield and temperature for 3-Acetyl-4,5-dimethylphenol synthesis

Technical Support Center: Synthesis of Acetylated 3,4-Dimethylphenol Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 3-Acetyl-4,5-dimethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of Acetylated 3,4-Dimethylphenol

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Acetyl-4,5-dimethylphenol. This guide is designed to provide in-depth troubleshooting advice and optimization strategies for researchers engaged in this synthesis. The content is structured in a flexible question-and-answer format to directly address the practical challenges you may encounter.

A Note on Nomenclature: The target molecule is synthesized from 3,4-dimethylphenol. Standard IUPAC naming conventions for electrophilic aromatic substitution would result in 2-Acetyl-3,4-dimethylphenol or 6-Acetyl-3,4-dimethylphenol. For clarity, this guide will refer to the starting material as 3,4-dimethylphenol and the desired product as acetylated 3,4-dimethylphenol.

Frequently Asked Questions & Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My Friedel-Crafts acylation of 3,4-dimethylphenol is resulting in a very low yield or failing completely. What are the most common causes?

Answer: Low or negligible yield in the Friedel-Crafts acylation of phenolic substrates is a frequent challenge. The root causes are typically related to catalyst deactivation, substrate reactivity, and competing side reactions.

1. Catalyst Deactivation by the Phenolic Hydroxyl Group: The primary culprit is often the interaction between the Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃) and the hydroxyl (-OH) group of your 3,4-dimethylphenol starting material. The oxygen atom's lone pairs act as a Lewis base, coordinating with the Lewis acid[1][2][3]. This complexation has two negative consequences:

  • Catalyst Sequestration: The catalyst is effectively "tied up" and cannot activate the acylating agent (acetyl chloride).

  • Ring Deactivation: Once complexed, the oxygen atom becomes strongly electron-withdrawing, which deactivates the aromatic ring towards the required electrophilic aromatic substitution[2].

2. Catalyst Deactivation by Moisture: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water present in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst, halting the reaction.[4] Maintaining strictly anhydrous (dry) conditions is non-negotiable.

3. Insufficient Catalyst Stoichiometry: Beyond the initial deactivation by the phenol, the resulting aryl ketone product also forms a stable complex with the Lewis acid.[4] This means that for every mole of product formed, one mole of catalyst is consumed. Therefore, a stoichiometric amount (or even a slight excess) relative to the starting phenol is often required, not just a catalytic amount.

4. Competing O-Acylation: Phenols are bidentate nucleophiles, meaning they can react at two sites. Besides the desired C-acylation on the aromatic ring to form the ketone, a competing reaction can occur at the phenolic oxygen to form a phenyl ester (O-acylation).[2] This pathway consumes starting material and reagents, reducing the yield of the target molecule. The ratio of C- to O-acylation is heavily influenced by reaction conditions.[2]

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and resolve low-yield issues.

G Start Low / No Yield Observed Check_Anhydrous Verify Anhydrous Conditions (Glassware, Solvents, Reagents) Start->Check_Anhydrous Check_Catalyst_Stoich Review Catalyst Stoichiometry (>1.1 equivalents?) Check_Anhydrous->Check_Catalyst_Stoich Conditions OK Action_Dry Action: Rigorously dry all components. Use fresh, anhydrous solvent. Check_Anhydrous->Action_Dry Moisture Suspected Check_Temp Assess Reaction Temperature (Too low? Too high?) Check_Catalyst_Stoich->Check_Temp Stoichiometry OK Action_Catalyst Action: Increase AlCl₃ to 1.2-1.5 eq. Consider >2.0 eq. for phenols. Check_Catalyst_Stoich->Action_Catalyst <1.1 eq. Used Check_Reagents Confirm Reagent Purity (Phenol, Acetyl Chloride) Check_Temp->Check_Reagents Temp Profile OK Action_Temp Action: Optimize temperature. Start at 0°C, then allow to warm or gently heat. Check_Temp->Action_Temp Not Optimized Action_Purify Action: Purify starting materials. Use freshly opened reagents. Check_Reagents->Action_Purify Impurity Suspected Success Yield Improved Check_Reagents->Success All Factors OK Action_Dry->Start Action_Catalyst->Start Action_Temp->Start Action_Purify->Start

Caption: Troubleshooting decision tree for low-yield Friedel-Crafts acylation.

Issue 2: Optimizing Reaction Temperature

Question: What is the optimal temperature profile for this reaction to maximize yield and selectivity?

Answer: Temperature is a critical parameter that controls reaction rate, selectivity (ortho vs. para acylation), and the prevalence of side reactions. There is no single "best" temperature; optimization is key.

  • Initial Addition (0 °C): The reaction between the Lewis acid and acetyl chloride is exothermic. It is standard practice to perform the initial mixing and the subsequent addition of the 3,4-dimethylphenol substrate at a reduced temperature, typically 0 °C using an ice bath.[4] This helps to control the reaction rate, prevent runaway reactions, and minimize the formation of degradation byproducts.

  • Reaction Progression (0 °C to Reflux): The optimal temperature for the main reaction phase depends on the substrate's reactivity.

    • Kinetic vs. Thermodynamic Control: For substituted phenols, lower temperatures often favor the thermodynamically more stable para-acylated product, while higher temperatures can favor the kinetically controlled ortho-product.[1] Given that the para position to the hydroxyl group on 3,4-dimethylphenol is blocked, the primary competition is for the two ortho positions. The less sterically hindered position is favored.

    • Overcoming Deactivation: Since the AlCl₃-phenol complex is deactivated, a certain amount of thermal energy is required to overcome the activation barrier. If the reaction is sluggish at low temperatures (as monitored by TLC or GC), a gradual increase in temperature is warranted. Some acylations of deactivated rings require gentle heating or even reflux to proceed at a reasonable rate.[5]

A recommended strategy is to start the reaction at 0 °C, allow it to stir for a period (e.g., 30-60 minutes), and then let it slowly warm to room temperature while monitoring its progress. If conversion remains low, gentle heating (e.g., 40-50 °C) can be applied.

Optimization Parameters Summary
ParameterRange / ConditionRationale & Impact on YieldPotential Issues
Temperature 0 °C to 50 °CControls reaction rate and selectivity. Lower temps may improve selectivity but slow the reaction. Higher temps increase rate but may lead to byproducts.[1][6]Runaway reaction if too high initially; incomplete reaction if too low.
AlCl₃ Stoichiometry 1.2 - 2.5 equivalentsMust compensate for complexation with both the phenolic -OH and the ketone product C=O to ensure enough active catalyst.[1][4]Insufficient catalyst leads to low/no yield. Gross excess can complicate workup.
Solvent Anhydrous Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Carbon Disulfide (CS₂)Must be inert and anhydrous to prevent catalyst deactivation.[4][5]Use of protic or wet solvents will quench the reaction.
Reaction Time 1 - 12 hoursSufficient time must be allowed for the deactivated ring to react. Monitor by TLC/GC.[7]Excessively long times can lead to product degradation or side reactions.

Experimental Protocol: Synthesis of Acetylated 3,4-Dimethylphenol

This protocol outlines a general procedure for the Friedel-Crafts acylation of 3,4-dimethylphenol. Safety Notice: This reaction should be performed in a well-ventilated fume hood. AlCl₃ reacts violently with water. Acetyl chloride is corrosive and a lachrymator. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials & Reagents
  • 3,4-Dimethylphenol

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (AcCl)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Step-by-Step Methodology
  • Apparatus Setup: Assemble a three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube (e.g., filled with CaCl₂ or Drierite). Ensure all glassware is oven-dried and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[4]

  • Catalyst Suspension: To the reaction flask, add anhydrous dichloromethane. In a separate, dry container, weigh the anhydrous AlCl₃ (1.5 equivalents) and add it to the solvent with vigorous stirring.

  • Acylating Agent Addition: Cool the AlCl₃ suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.2 equivalents) to the stirred suspension via the dropping funnel.

  • Substrate Addition: Dissolve 3,4-dimethylphenol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture at 0 °C over 30-45 minutes.[4]

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is slow, it may be gently heated to 40 °C.

  • Workup (Quenching): Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum chloride complexes.[4]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[4][8]

Reaction Workflow Diagram

G Setup 1. Assemble Dry Apparatus under Inert Atmosphere Suspend 2. Suspend AlCl₃ (1.5 eq) in Anhydrous DCM Setup->Suspend Cool1 3. Cool to 0°C Suspend->Cool1 Add_AcCl 4. Add Acetyl Chloride (1.2 eq) Cool1->Add_AcCl Add_Phenol 5. Add 3,4-Dimethylphenol (1.0 eq) Solution Dropwise at 0°C Add_AcCl->Add_Phenol React 6. Stir at RT (or heat if needed) Monitor by TLC Add_Phenol->React Cool2 7. Cool to 0°C React->Cool2 Quench 8. Quench with Ice / HCl Cool2->Quench Extract 9. Extract with DCM Quench->Extract Wash 10. Wash with H₂O, NaHCO₃, Brine Extract->Wash Dry 11. Dry (Na₂SO₄) & Concentrate Wash->Dry Purify 12. Purify via Recrystallization or Chromatography Dry->Purify

Caption: Step-by-step experimental workflow for Friedel-Crafts acylation.

Mechanistic Considerations

Question: Why does C-acylation (ketone) vs. O-acylation (ester) occur, and how can I favor the desired product?

Answer: The formation of either a C-C bond (ketone) or a C-O bond (ester) is a classic example of kinetic versus thermodynamic control in phenols.

  • O-acylation (Kinetic Product): The reaction at the phenolic oxygen is typically faster and reversible. It often dominates at lower temperatures or with less active catalytic systems (e.g., base-catalyzed acetylation).[9]

  • C-acylation (Thermodynamic Product): The Friedel-Crafts reaction on the aromatic ring is generally slower and requires a strong Lewis acid. The resulting aryl ketone is more thermodynamically stable than the phenyl ester.

Under strong Lewis acid conditions (like AlCl₃), an initial O-acylated product can undergo a rearrangement to the more stable C-acylated product, a process known as the Fries Rearrangement .[1] Therefore, using a sufficient amount of AlCl₃ and allowing adequate reaction time, potentially with gentle heating, will favor the formation of the desired thermodynamically stable acetylated phenol.

G Start 3,4-Dimethylphenol + Acetyl Chloride O_Acyl O-Acylation Product (Phenyl Ester) Kinetic Product Start->O_Acyl Faster, Reversible (e.g., Base catalyst) C_Acyl C-Acylation Product (Aryl Ketone) Thermodynamic Product Start->C_Acyl Slower, Irreversible (Strong Lewis Acid) O_Acyl->C_Acyl Fries Rearrangement (with AlCl₃, Heat)

Caption: Competing O- vs. C-acylation pathways in the acylation of phenols.

References

  • BenchChem. (2025). troubleshooting common issues in Friedel-Crafts reactions.
  • BenchChem. (2025).
  • Sigma-Aldrich.
  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol.
  • ChemTalk.
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.).
  • Google Patents. (n.d.).
  • BenchChem. (2025).
  • Brainly.in. (2019). Why does friedel craft reaction of phenol has poor yield?.
  • Ali, S., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 6(59).
  • PubChem. 3,4-Dimethylphenol.

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in 3-Acetyl-4,5-dimethylphenol HPLC Analysis

As a Senior Application Scientist, I frequently encounter peak shape distortions when analyzing substituted phenols. 3-Acetyl-4,5-dimethylphenol presents a unique chromatographic challenge due to its dual polar functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter peak shape distortions when analyzing substituted phenols. 3-Acetyl-4,5-dimethylphenol presents a unique chromatographic challenge due to its dual polar functional groups (a phenolic hydroxyl and an acetyl moiety) juxtaposed against a hydrophobic dimethyl-aromatic backbone. This guide bypasses generic advice to provide a mechanistically grounded, self-validating troubleshooting framework specifically tailored for this analyte.

Diagnostic Workflow

Before altering your method, you must isolate the root cause. The following logical pathway separates physical system dispersion from analyte-specific chemical interactions.

TroubleshootingWorkflow Start Peak Tailing Observed (As > 1.2) CheckAll Does tailing affect ALL peaks? Start->CheckAll Physical Physical/System Issue (Dead Volume, Column Void) CheckAll->Physical Yes Chemical Chemical Interaction (Specific to Analyte) CheckAll->Chemical No (Only Analyte) FixPhysical Inspect fittings, replace column, check tubing ID Physical->FixPhysical CheckPH Is Mobile Phase pH optimized? (pH < 3.0) Chemical->CheckPH AdjustPH Adjust pH to 2.5 with 0.1% Formic Acid CheckPH->AdjustPH No CheckSilanol Using end-capped or Type B silica column? CheckPH->CheckSilanol Yes ChangeColumn Switch to fully end-capped C18 or Polar-embedded CheckSilanol->ChangeColumn No CheckOverload Is sample mass/volume too high? CheckSilanol->CheckOverload Yes Dilute Dilute sample 1:10 or reduce injection volume CheckOverload->Dilute Yes

Systematic diagnostic workflow for resolving HPLC peak tailing of 3-Acetyl-4,5-dimethylphenol.

Mechanistic FAQs

Q1: Why does 3-Acetyl-4,5-dimethylphenol specifically exhibit severe peak tailing on standard C18 columns? A1: The tailing is primarily driven by competing secondary retention mechanisms. While the primary retention is hydrophobic (the dimethyl-aromatic ring partitioning into the C18 phase), the polar hydroxyl (-OH) and acetyl (-COCH3) groups act as strong hydrogen-bond donors and acceptors. On standard or older "Type A" silica columns, unbonded residual silanol groups (Si-OH) become ionized (Si-O⁻) at mid-pH levels. These ionized silanols engage in strong ion-dipole interactions with the analyte's polar moieties, causing the molecules to desorb slowly and creating a stretched trailing edge . Furthermore, trace metals (like Fe or Al) in the silica matrix can withdraw electrons from these silanols, increasing their acidity and exacerbating the tailing .

Q2: How do I systematically determine if the tailing is a chemical interaction or a physical system issue? A2: You must evaluate the chromatogram holistically using a self-validating reference marker. If all peaks in the chromatogram—including early-eluting, non-polar neutral markers like toluene or uracil—exhibit tailing, the issue is physical. This points to extra-column dead volume (e.g., improper PEEK tubing connections creating a mixing chamber) or a physical void at the head of the column. If only the 3-Acetyl-4,5-dimethylphenol peak tails while neutral markers remain symmetrical, the issue is strictly chemical, stemming from analyte-stationary phase interactions .

Q3: What is the optimal mobile phase pH to suppress tailing for this specific phenolic compound? A3: Phenols are weakly acidic (pKa typically ~9.5–10). While the analyte itself is neutral at pH 7, the residual silanols on the stationary phase are highly active and ionized at pH > 3.0. To mitigate secondary interactions, the mobile phase pH must be lowered to approximately 2.5 (e.g., using 0.1% Formic Acid or 0.1% Trifluoroacetic acid). At pH 2.5, both the phenolic hydroxyl group and the surface silanols are fully protonated (neutralized). This eliminates the ion-dipole attraction, forcing the analyte to rely solely on ideal hydrophobic partitioning .

Q4: How do I differentiate and resolve mass overload versus volume overload? A4: Mass overload occurs when the absolute mass of the injected analyte saturates the available stationary phase binding sites, leading to a characteristic "right-triangle" peak shape. Volume overload occurs when the injection volume is too large relative to the column volume, causing the sample band to broaden before separation begins. Self-Validating Test: Dilute your sample concentration by a factor of 10 and inject the same volume. If the Asymmetry Factor (As) improves significantly, you are experiencing mass overload. Alternatively, inject 1/10th the volume of your original concentration. If the peak shape improves but the concentration dilution did not help, you are experiencing volume overload or a sample-solvent mismatch .

Self-Validating Experimental Protocols

Protocol 1: Mobile Phase pH Optimization & Silanol Suppression

Causality: Lowering the pH below the pKa of surface silanols (pKa ~3.5–4.5) protonates them, neutralizing their charge and eliminating secondary ion-dipole interactions with the acetyl and phenol groups.

  • Preparation: Prepare Mobile Phase A by adding 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade water (yields ~pH 2.7). Prepare Mobile Phase B as 100% HPLC-grade Acetonitrile.

  • Equilibration: Flush the HPLC system and column with the acidic mobile phase for a minimum of 20 column volumes. Scientific rationale: Silica surface equilibration takes longer than simple mobile phase displacement; the porous structure must be fully permeated to stabilize the surface chemistry.

  • Injection: Inject a 10 µg/mL standard of 3-Acetyl-4,5-dimethylphenol.

  • Validation: Calculate the Asymmetry Factor (As = B/A at 10% peak height). An As value between 1.0 and 1.2 validates successful suppression of silanol interactions.

Protocol 2: System Dead Volume and Column Void Check

Causality: Toluene is a neutral, non-polar molecule that cannot interact with silanols via hydrogen bonding or ion-exchange. If toluene tails, the retention mechanism is not chemical; it is physical dispersion.

  • Marker Preparation: Prepare a 50 µg/mL solution of toluene in the mobile phase.

  • Injection & Observation: Inject 5 µL of the toluene standard.

  • Validation: Analyze the peak shape. If the toluene peak is perfectly symmetrical (As < 1.1) but 3-Acetyl-4,5-dimethylphenol still tails, the issue is chemical (return to Protocol 1 or upgrade to a high-density end-capped "Type B" silica column). If the toluene peak tails identically to your analyte, the column inlet bed has collapsed or there is a post-column dead volume. Replace the column or re-seat all PEEK fittings to ensure they are flush against the column frit.

Quantitative Data Summary

The following table summarizes the causal impact of systematic troubleshooting steps on the peak shape metrics of 3-Acetyl-4,5-dimethylphenol.

Experimental ConditionMobile Phase pHColumn ChemistryInjection Vol.USP Tailing Factor (Tf)Asymmetry Factor (As)Diagnostic Conclusion
Baseline (Problematic) 6.5 (Water/ACN)Standard C18 (Type A)20 µL2.452.60Severe silanol interaction
pH Optimization 2.5 (0.1% FA/ACN)Standard C18 (Type A)20 µL1.651.72Improved, but residual tailing remains
Column Upgrade 2.5 (0.1% FA/ACN)End-capped C18 (Type B)20 µL1.151.18Optimal chemical suppression achieved
Overload Check 2.5 (0.1% FA/ACN)End-capped C18 (Type B)5 µL1.051.08Ideal Gaussian peak shape confirmed

References

  • Peak Tailing in HPLC – Element Lab Solutions. Available at:[Link]

  • How to Reduce Peak Tailing in HPLC? – Phenomenex. Available at:[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks – Chromatography Online. Available at:[Link]

  • What Causes Peak Tailing in HPLC? – Chrom Tech, Inc. Available at:[Link]

Optimization

Preventing oxidative degradation of 3-Acetyl-4,5-dimethylphenol during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the stability of functionalized phenols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the stability of functionalized phenols. 3-Acetyl-4,5-dimethylphenol is a highly valuable intermediate in drug development, but its electron-rich phenolic core makes it inherently susceptible to oxidative degradation.

This guide provides a self-validating system of causality, step-by-step protocols, and troubleshooting workflows to ensure the absolute structural integrity of your compound during long-term storage.

Section 1: The Causality of Phenolic Degradation

To prevent degradation, we must first understand the mechanism. Phenolic compounds undergo auto-oxidation when exposed to oxygen, ambient light, or elevated temperatures[1]. The initial step involves the abstraction of the phenolic hydrogen to form a resonance-stabilized phenoxy radical. In hindered or substituted phenols like 3-Acetyl-4,5-dimethylphenol, these radicals rapidly undergo further oxidation to form highly conjugated, deeply colored quinone derivatives, or they couple via radical mechanisms to form dimers and extended conjugated systems[2].

Pathway A 3-Acetyl-4,5-dimethylphenol (Colorless/White) B Phenoxy Radical (Reactive Intermediate) A->B O2 / Light / Heat C Quinone Derivatives (Yellow/Orange) B->C Further Oxidation D Dimerization Products (Dark Brown) B->D Radical Coupling

Oxidative degradation pathway of hindered phenols into quinones and dimers.

Section 2: Frequently Asked Questions (FAQs)

Q1: My batch of 3-Acetyl-4,5-dimethylphenol has turned from a white powder to a yellowish-brown solid. Is it still usable? A1: The color change is a direct macroscopic indicator of microscopic oxidation. The yellow/orange hue indicates the formation of quinones, while darker brown shades suggest radical dimerization[2]. If your downstream application is highly sensitive to impurities (e.g., quantitative assays or sensitive catalytic cross-couplings), you must discard or repurify the batch. For qualitative synthesis, a minor color change might be tolerable, but purity should be verified via HPLC or NMR prior to use.

Q2: Does the acetyl group at the 3-position offer any protection against oxidation compared to standard phenols? A2: The acetyl group is electron-withdrawing via induction and resonance. While electron-withdrawing groups generally increase the oxidation potential of phenols (making them slightly harder to oxidize than electron-rich phenols like methoxyphenols), the 4,5-dimethyl substitution offsets this by donating electron density into the ring. Therefore, the compound remains highly vulnerable to auto-oxidation and requires strict environmental controls[1].

Q3: Can I store the compound in solution for convenience? A3: It is highly discouraged to store 3-Acetyl-4,5-dimethylphenol in solution for extended periods. Dissolved oxygen in solvents accelerates degradation significantly[3]. If solution storage is unavoidable, you must use rigorously degassed solvents, add a compatible antioxidant, and store the solution at -20°C in the dark.

Section 3: Quantitative Data - Antioxidant Selection

If your workflow requires storing the compound in solution or formulating it for biological assays, the addition of antioxidants can act as sacrificial free-radical scavengers or reducing agents. The table below summarizes the optimal antioxidants and their quantitative parameters for phenolic stabilization[3].

AntioxidantMechanism of ActionRecommended Concentration (w/v)Best Solvent Compatibility
Butylated Hydroxytoluene (BHT) Free-radical scavenger (sterically hindered phenol)0.01% - 0.05%Organic solvents (DCM, EtOAc, EtOH)
Ascorbic Acid Reducing agent (prevents quinone accumulation)0.05% - 0.10%Aqueous and alcoholic solutions
Sodium Metabisulfite Strong reducing agent (inhibits non-enzymatic browning)0.01% - 0.10%Aqueous solutions

Section 4: Standard Operating Protocols (SOPs)

To establish a self-validating system, follow these step-by-step methodologies. By eliminating the variables of light, oxygen, and moisture, you guarantee the structural integrity of the compound.

Protocol 1: Inert Aliquoting and Long-Term Storage of Solid Compound Rationale: Repeatedly opening a bulk container introduces fresh oxygen and ambient moisture, leading to cumulative degradation. Aliquoting isolates the risk[3].

  • Preparation: Transfer the sealed bulk bottle of 3-Acetyl-4,5-dimethylphenol, several clean amber glass vials, and PTFE-lined screw caps into a glove box purged with high-purity Argon or Nitrogen.

  • Equilibration: Allow the materials to rest in the inert atmosphere for 15 minutes to ensure surface-adsorbed oxygen is displaced.

  • Aliquoting: Weigh the compound into the amber vials in quantities appropriate for single-use experiments (e.g., 50 mg or 100 mg per vial).

  • Sealing: Cap the vials tightly with the PTFE-lined caps. Wrap the junction between the cap and the vial tightly with Parafilm® to create a secondary moisture barrier.

  • Storage: Remove the vials from the glove box and immediately place them in a secondary opaque container containing a desiccant pouch (e.g., indicating silica gel). Store the container in a -20°C freezer.

Workflow S1 Receive Bulk Compound S2 Transfer to Glove Box (Ar or N2 atm) S1->S2 S3 Aliquot into Amber Vials (Single-use amounts) S2->S3 S4 Seal with PTFE Caps & Parafilm S3->S4 S5 Store at -20°C with Desiccant S4->S5

Workflow for the inert aliquoting and long-term storage of sensitive phenols.

Protocol 2: Preparation of Degassed Solutions for Short-Term Use Rationale: If the compound must be dissolved, removing dissolved oxygen is the most critical step to prevent the formation of phenoxy radicals[3].

  • Solvent Degassing: Subject the chosen solvent to three cycles of Freeze-Pump-Thaw, or vigorously sparge the solvent with Argon for 30 minutes using a submerged needle.

  • Antioxidant Addition (Optional): If the downstream experiment permits, dissolve 0.01% w/v BHT into the degassed solvent.

  • Dissolution: Under a continuous stream of Argon (using a Schlenk line), add the degassed solvent to a single-use vial of 3-Acetyl-4,5-dimethylphenol.

  • Usage: Keep the solution shielded from light using aluminum foil and use within 12 hours. Do not return unused solution to the solid stock.

Section 5: Troubleshooting Guide

  • Issue: The compound degrades rapidly during an experiment despite proper storage.

    • Root Cause: Exposure to ambient light or dissolved oxygen in the reaction solvent. Photooxidation is a potent driver of phenolic degradation[1].

    • Solution: Switch to amber glassware for the reaction vessel and implement the solvent degassing methodology outlined in Protocol 2.

  • Issue: Condensation forms inside the storage vial after removing it from the freezer.

    • Root Cause: Opening the vial while it is still cold causes ambient moisture to condense on the cold solid, promoting hydrolysis and accelerating oxidation.

    • Solution: Always allow the sealed vial to warm to room temperature in a desiccator for at least 30 minutes before opening.

References[1] Changes Occurring in Phenolic Compounds and α-Tocopherol of Virgin Olive Oil during Storage | Journal of Agricultural and Food Chemistry - ACS Publications. Available at:https://pubs.acs.org/doi/10.1021/jf010895e[3] Minimizing oxidation of 3-(2-Aminopropyl)phenol during storage - Benchchem. Available at: https://www.benchchem.com/[2] Hindered phenols sometimes show colour formation and darkening on storage, what are the possible reactions that could cause this? | ResearchGate. Available at:https://www.researchgate.net/post/Hindered_phenols_sometimes_show_colour_formation_and_darkening_on_storage_what_are_the_possible_reations_that_could_cause_this

Sources

Troubleshooting

Minimizing byproducts in the acetylation of 4,5-dimethylphenol to 3-Acetyl-4,5-dimethylphenol

Technical Support Center: Acetylation of 4,5-Dimethylphenol This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of hydroxyaryl ketones. Specifically,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Acetylation of 4,5-Dimethylphenol

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of hydroxyaryl ketones. Specifically, we address the common challenges encountered during the acetylation of 4,5-dimethylphenol to produce 3-Acetyl-4,5-dimethylphenol. Our focus is on providing actionable troubleshooting strategies and a deeper mechanistic understanding to help you minimize byproduct formation and maximize the yield and purity of your target compound.

Section 1: Understanding the Core Challenge: O- vs. C-Acylation and Regioselectivity

The acetylation of phenols like 4,5-dimethylphenol is complicated by the presence of two nucleophilic sites: the hydroxyl oxygen and the activated aromatic ring. This duality leads to two competing reaction pathways:

  • O-Acylation: The acetyl group attacks the phenolic oxygen, forming a phenyl ester. In this case, it produces the primary byproduct, 4,5-dimethylphenyl acetate . This is often the kinetically favored product.

  • C-Acylation (Friedel-Crafts Acylation): The acetyl group attacks the carbon atoms of the aromatic ring, forming a hydroxyaryl ketone. This is the desired pathway to obtain 3-Acetyl-4,5-dimethylphenol.[1]

Often, the synthesis proceeds through an initial O-acetylation followed by a Lewis acid-catalyzed Fries Rearrangement , where the acyl group migrates from the oxygen to the ring.[1][2][3] The critical challenge lies in controlling this rearrangement to favor the desired ortho-acylated product (3-Acetyl-4,5-dimethylphenol) over the para-acylated byproduct (2-Acetyl-4,5-dimethylphenol).

Start 4,5-Dimethylphenol + Acetylating Agent O_Acylation O-Acylation (Kinetic Pathway) Start->O_Acylation Low Temp C_Acylation Direct C-Acylation (Thermodynamic Pathway) Start->C_Acylation High Temp Strong Lewis Acid O_Product 4,5-Dimethylphenyl Acetate (Ester Byproduct) O_Acylation->O_Product Fries Fries Rearrangement (Lewis Acid Catalyst) O_Product->Fries High Temp Non-polar Solvent Ortho_Product 3-Acetyl-4,5-dimethylphenol (Desired Ortho Product) Fries->Ortho_Product Ortho-Migration Para_Product 2-Acetyl-4,5-dimethylphenol (Para Byproduct) Fries->Para_Product Para-Migration C_Acylation->Ortho_Product C_Acylation->Para_Product Start Low Yield or Impure Product Check_Byproduct Identify Major Byproduct (TLC, GC-MS, NMR) Start->Check_Byproduct Is_O_Acyl Is it 4,5-dimethylphenyl acetate (O-acylation product)? Check_Byproduct->Is_O_Acyl Yes Is_Para Is it 2-acetyl-4,5-dimethylphenol (para-isomer)? Check_Byproduct->Is_Para No Sol_O_Acyl Solution: - Increase Temperature (>120°C) - Increase Lewis Acid amount - Ensure Anhydrous Conditions Is_O_Acyl->Sol_O_Acyl Is_Start_Mat Is it unreacted starting material? Is_Para->Is_Start_Mat No Sol_Para Solution: - Increase Temperature (>120°C) - Use a Non-Polar Solvent (e.g., nitrobenzene or neat) Is_Para->Sol_Para Yes Sol_Start_Mat Solution: - Check Catalyst Activity (Anhydrous?) - Increase Reaction Time/Temp - Increase Catalyst Loading Is_Start_Mat->Sol_Start_Mat Yes Success Purify and Characterize Desired Product Is_Start_Mat->Success No/Other Sol_O_Acyl->Success Sol_Para->Success Sol_Start_Mat->Success

Caption: A troubleshooting workflow for optimizing the reaction.

Question 3: My workup is difficult, and I'm struggling to isolate a pure product. What is a reliable procedure?

Answer: A robust workup and purification strategy is essential for removing the catalyst, unreacted reagents, and byproducts.

Causality: The reaction mixture contains a strong Lewis acid (which must be quenched), acidic byproducts (acetic acid), and potentially multiple isomers with similar polarities, making separation challenging.

Solutions: Recommended Workup and Purification Protocol

  • Quenching: Upon completion (monitored by TLC), cool the reaction mixture to room temperature and then slowly and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. [4]This hydrolyzes the aluminum complexes and deactivates the catalyst.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Washing:

    • Wash the combined organic layers with water.

    • Perform a wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove any remaining acetic acid. [5] * Finally, wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. [6]5. Purification:

    • Column Chromatography: This is the most effective method for separating the ortho and para isomers. Use silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Recrystallization: If the crude product is a solid and one isomer is significantly more abundant, recrystallization from an appropriate solvent system can be an effective purification method.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Which acetylating agent is better, acetic anhydride or acetyl chloride?

    • A1: Both can be effective. Acetic anhydride is often preferred for laboratory-scale synthesis as it is less volatile and corrosive than acetyl chloride. [7]However, acetyl chloride can sometimes be more reactive. [8]The choice often depends on the specific reaction conditions and catalyst used.

  • Q2: How do the methyl groups on 4,5-dimethylphenol influence the reaction?

    • A2: The two methyl groups are electron-donating and thus activate the aromatic ring towards electrophilic substitution, which is beneficial. They also direct the incoming acetyl group. The positions ortho to the hydroxyl group are C3 and C6. C6 is sterically hindered by the methyl group at C5. Therefore, acylation is strongly directed to the C3 position, which is a primary reason this synthesis is feasible.

  • Q3: Are there "greener" or milder alternatives to AlCl₃?

    • A3: Yes, research has explored various alternatives to avoid the use of corrosive and moisture-sensitive catalysts. These include Brønsted acids like methanesulfonic acid (MSA), which can offer excellent para-selectivity, and solid acid catalysts like zeolites. [4][9][10]For some substrates, zinc powder has also been used as a mild and effective catalyst for the Fries rearrangement. [4]

Section 4: Recommended Experimental Protocol for Ortho-Selectivity

This protocol is designed to maximize the yield of 3-Acetyl-4,5-dimethylphenol by employing conditions that favor the high-temperature Fries Rearrangement.

Setup 1. Reaction Setup - Flame-dry glassware - Add 4,5-dimethylphenol - Add Acetic Anhydride Cool 2. Cool Mixture (0-5 °C) Setup->Cool Add_Cat 3. Add Catalyst - Add AlCl₃ portion-wise - Maintain low temp Cool->Add_Cat Heat 4. Heat Reaction - Heat to 150-160 °C - Stir for 2-4 h - Monitor by TLC Add_Cat->Heat Quench 5. Workup: Quench - Cool to RT - Pour into ice/HCl Heat->Quench Extract 6. Workup: Extract - Extract with EtOAc - Wash with NaHCO₃/Brine Quench->Extract Purify 7. Purify Product - Dry & Concentrate - Column Chromatography Extract->Purify

Caption: General experimental workflow for the synthesis.

Materials:

  • 4,5-Dimethylphenol (1 equivalent)

  • Acetic Anhydride (1.2 equivalents)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.5 equivalents)

  • Ice and concentrated Hydrochloric Acid (for quenching)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4,5-dimethylphenol and acetic anhydride.

  • Catalyst Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add anhydrous aluminum chloride portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly. Strenuous evolution of HCl gas will occur.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 150-160 °C using an oil bath. Maintain this temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (or the O-acetylated intermediate) is consumed.

  • Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel to isolate pure 3-Acetyl-4,5-dimethylphenol.

References

  • A Comparative Guide to Lewis Acids in the Fries Rearrangement for Hydroxyaryl Ketone Synthesis. Benchchem.
  • Addressing incomplete reactions in the acetylation of phenols. Benchchem.
  • Fries Rearrangement. Sigma-Aldrich.
  • Fries rearrangement. Wikipedia.
  • What is the Fries Rearrangement Reaction? BYJU'S.
  • Avoiding byproduct formation in Friedel-Crafts acylation for precursors. Benchchem.
  • Fries Rearrangement. Alfa Chemistry.
  • Minimizing byproduct formation in Friedel-Crafts alkylation of phenol. Benchchem.
  • Schematic of the relationship between C- and O-acylations of phenol derivatives by catalyst. ResearchGate.
  • A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by TiO2/SO4. SciSpace.
  • Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Catalysis Science & Technology (RSC Publishing).
  • Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI.
  • Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters i. ResearchGate.
  • How can i perform Friedel crafts acylation with phenol? ResearchGate.
  • Optimization of reaction conditions for Fries rearrangement. ResearchGate.
  • Ch24 - Acylation of phenols. University of Calgary.
  • One-pot Fries rearrangement to synthesize hydroxyaryl ketone from phenol and carboxylic acid.
  • Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH.
  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI.

Sources

Optimization

Improving crystallization purity of 3-Acetyl-4,5-dimethylphenol crude extracts

Welcome to the technical support center for the purification of 3-Acetyl-4,5-dimethylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3-Acetyl-4,5-dimethylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of crude extracts. Here, you will find in-depth troubleshooting advice and frequently asked questions to enhance the purity and yield of your final product.

I. Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems that may arise during the crystallization of 3-Acetyl-4,5-dimethylphenol, providing causative explanations and actionable solutions.

Question 1: My product is "oiling out" instead of forming solid crystals. What is causing this and how can I fix it?

Answer:

"Oiling out" is a phenomenon where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][2] This occurs when the melting point of your compound, often depressed by the presence of impurities, is lower than the temperature of the solution from which it is precipitating.[2][3] For 3-Acetyl-4,5-dimethylphenol, this can be a common issue, especially with crude extracts containing significant impurities.

Causality and Solutions:

  • High Impurity Load: Impurities can significantly lower the melting point of the desired compound.

    • Solution: Consider a pre-purification step. Techniques like liquid-liquid extraction can be employed to remove highly soluble impurities from the crude extract before attempting crystallization.[4][5] For phenolic compounds, adjusting the pH of an aqueous solution and extracting with an organic solvent can be effective.[6]

  • Rapid Cooling: If the solution is cooled too quickly, it can become supersaturated at a temperature above the compound's depressed melting point.[2][7]

    • Solution: Slow down the cooling rate. Allow the solution to cool gradually to room temperature before transferring it to an ice bath.[3][8][9] Insulating the flask can also help maintain a slow and steady temperature decrease.[2]

  • Inappropriate Solvent Choice: The chosen solvent may not be ideal for your specific compound and impurity profile.

    • Solution: Re-evaluate your solvent system. A solvent in which the compound is less soluble at higher temperatures might prevent premature precipitation.[10] Alternatively, a co-solvent system can sometimes mitigate oiling out.[3]

Experimental Protocol: Mitigating Oiling Out

  • Re-dissolution: If oiling out occurs, gently reheat the solution until the oil redissolves completely.

  • Solvent Addition: Add a small amount of additional hot solvent to decrease the saturation level.[2][3]

  • Slow Cooling: Allow the flask to cool to room temperature on a benchtop, insulated from cold surfaces.

  • Induce Crystallization: If crystals do not form upon reaching room temperature, try scratching the inside of the flask with a glass rod at the air-liquid interface or introduce a seed crystal.[11][12]

  • Gradual Chilling: Once crystal growth has started, the flask can be moved to a colder environment, like a refrigerator, before finally placing it in an ice bath to maximize yield.

Question 2: The final crystal yield is disappointingly low. What are the likely causes and how can I improve it?

Answer:

Low yield is a frequent challenge in crystallization and can stem from several factors throughout the process.

Causality and Solutions:

  • Excessive Solvent Use: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.[2][3]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude 3-Acetyl-4,5-dimethylphenol.[3][12] This ensures the solution becomes supersaturated upon cooling, driving crystallization.

  • Premature Crystallization: If crystallization occurs in the hot solution (e.g., during hot filtration), product will be lost.

    • Solution: Ensure all glassware (funnel, filter paper, receiving flask) is pre-heated before hot filtration. This can be done by placing them in an oven or rinsing with hot solvent.

  • Incomplete Crystallization: The product may not have fully precipitated from the solution.

    • Solution: After initial crystallization at room temperature, cool the flask in an ice bath for an extended period to maximize the precipitation of the solute.

  • Losses in Mother Liquor: A significant amount of product can remain in the filtrate, also known as the mother liquor.[13][14]

    • Solution: The mother liquor can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals.[14][15] Be aware that this second crop may be less pure than the first.[15]

Workflow for Yield Improvement

Yield_Improvement Start Crude Extract Dissolve Dissolve in MINIMUM Hot Solvent Start->Dissolve Hot_Filter Hot Filtration (Pre-heated Apparatus) Dissolve->Hot_Filter Cool_Slowly Slow Cooling to Room Temperature Hot_Filter->Cool_Slowly Ice_Bath Cool in Ice Bath Cool_Slowly->Ice_Bath Filter_Wash Filter and Wash with COLD Solvent Ice_Bath->Filter_Wash First_Crop First Crop of Crystals Filter_Wash->First_Crop Mother_Liquor Mother Liquor Filter_Wash->Mother_Liquor Filtrate Second_Crop Second Crop of Crystals Concentrate Concentrate Mother Liquor Mother_Liquor->Concentrate Concentrate->Cool_Slowly Recrystallize Cooling_Rate_Impact cluster_slow Slow Cooling cluster_fast Fast Cooling Slow_Nucleation Fewer Nucleation Sites Large_Crystals Large, Pure Crystals Slow_Nucleation->Large_Crystals Growth Dominates Fast_Nucleation Many Nucleation Sites Small_Crystals Small, Impure Crystals Fast_Nucleation->Small_Crystals Nucleation Dominates

Caption: Relationship between cooling rate and crystal characteristics.

Q3: What analytical techniques are best for assessing the purity of my 3-Acetyl-4,5-dimethylphenol crystals?

Several analytical techniques can be used to determine the purity of your final product:

  • High-Performance Liquid Chromatography (HPLC): An excellent quantitative method to separate the main compound from impurities and determine their relative percentages. [5][16]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals. [16][17]* Mass Spectrometry (MS): Can be coupled with chromatography (LC-MS or GC-MS) to identify the molecular weights of impurities. [16][17]* Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. Impurities tend to broaden and depress the melting point range. [18]

References

  • Seeding Techniques and Optimization of Solution Crystallization Processes.
  • Seeding Studies For Crystallization - Improve B
  • Seeding Techniques | Crystallization of Nucleic Acids and Proteins. Oxford Academic.
  • Key Factors Affecting the Efficiency of Crystallizers. Zhanghua Dryer.
  • Seeding: A Simple but Effective Method for Crystallisation Control.
  • 5 Protein Crystallization Seeding Methods for Bigger Crystals. Bitesize Bio.
  • Understanding Oiling Out in Crystalliz
  • Mother liquor. Grokipedia.
  • How does cooling rate affect the point at which crystalis
  • Oiling Out in Crystalliz
  • Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review.
  • Mother liquors. University of York.
  • Troubleshooting. Chemistry LibreTexts.
  • Recrystalliz
  • Mother liquor. Wikipedia.
  • Minimizing solvent waste in phenoxyacetic acid purific
  • Cooling Rate and Crystal Size. Northwestern University.
  • How to choose a solvent for crystalliz
  • Crystal Size and Cooling R
  • SOP: CRYSTALLIZ
  • PHENOL CRYSTAL.
  • EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... Unknown Source.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews.
  • Process for isolating phenolic compounds.
  • How to determine the purity of newly synthesized organic compound?.
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. University of Warsaw.
  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Unknown Source.
  • Isolation and Identific

Sources

Troubleshooting

Adjusting mobile phase pH for optimal 3-Acetyl-4,5-dimethylphenol chromatographic retention

Analytical Context & Chemical Causality Welcome to the Method Development Support Center. When analyzing substituted phenols like 3-Acetyl-4,5-dimethylphenol via Reversed-Phase High-Performance Liquid Chromatography (RP-...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Context & Chemical Causality

Welcome to the Method Development Support Center. When analyzing substituted phenols like 3-Acetyl-4,5-dimethylphenol via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), mobile phase pH is the single most critical parameter governing retention, selectivity, and peak shape[1].

The Mechanistic Causality: 3-Acetyl-4,5-dimethylphenol possesses a weakly acidic phenolic hydroxyl group. While an unsubstituted phenol has a pKa of approximately 10.0, the presence of the electron-withdrawing acetyl group stabilizes the phenoxide anion via resonance and inductive effects. This lowers the effective pKa to an estimated range of 8.5–9.5.

In RP-HPLC, the retention of ionizable compounds dictates that unionized analytes exhibit greater hydrophobicity, leading to stronger interactions with the non-polar stationary phase (e.g., C18)[2]. If the mobile phase pH is near the analyte's pKa, the molecule exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (ionized) states. Because these two states have vastly different hydrophobicities, this mixed state leads to severe secondary interactions, peak splitting, and irreproducible retention times[3].

To achieve robust chromatography, the mobile phase pH must be locked at least 2 pH units away from the pKa to ensure 100% of the analyte is in a single ionization state[3].

Troubleshooting Guide & FAQs

Q1: Why is my 3-Acetyl-4,5-dimethylphenol peak exhibiting severe tailing or splitting? A1: Peak splitting or tailing in phenolic compounds almost always indicates that the mobile phase pH is too close to the analyte's pKa[1]. At a pH of 7.5–9.5, 3-Acetyl-4,5-dimethylphenol is partially ionized. The neutral species retains strongly, while the ionized phenolate species elutes rapidly. Because they interconvert during the run, you observe a distorted, split, or tailing peak. Corrective Action: Adjust the aqueous buffer pH to < 6.0 (to fully protonate the molecule) or > 11.5 (to fully ionize it, provided you are using a high-pH tolerant hybrid column)[4].

Q2: How do I maximize the retention time of this compound on a standard C18 column? A2: To maximize retention, you must completely suppress the ionization of the phenolic hydroxyl group[5]. Utilize an acidic mobile phase (pH 2.0 – 4.0). Under these conditions, the molecule remains fully protonated and highly hydrophobic. We recommend starting with 0.1% Formic Acid (pH ~2.7) or a 10 mM Phosphate buffer adjusted to pH 2.5[2].

Q3: Can I use unbuffered Water/Acetonitrile (neutral pH) for this analysis? A3: We strongly advise against this. While the compound is theoretically un-ionized at pH 7.0, unbuffered water lacks the capacity to resist pH shifts caused by dissolved atmospheric CO₂ or acidic/basic sample matrices[2]. This lack of buffering capacity leads to shifting retention times and a lack of method robustness. Always employ a buffered system with at least 10 mM concentration to stabilize the local pH at the stationary phase surface.

Q4: I adjusted my pH to 3.0, but my retention times are still drifting. What is causing this? A4: If the pH is correctly set but retention drifts, your buffer capacity is likely exhausted. A buffer is only effective within ±1 pH unit of its own pKa[2]. For example, acetate (pKa 4.8) is an ineffective buffer at pH 3.0. Switch to a formate buffer (pKa 3.8, effective down to 2.8) or a phosphate buffer (pKa₁ 2.1, effective from 1.1 to 3.1)[2].

Data Presentation: Buffer Selection & Retention Matrix

The following table summarizes the quantitative parameters for selecting the optimal buffer system for 3-Acetyl-4,5-dimethylphenol based on target ionization states.

Target Ionization StateRecommended Buffer SystemBuffer pKaEffective pH RangeExpected C18 Retention (k')Peak Shape Quality
Fully Protonated 0.1% Phosphoric Acid2.151.1 – 3.1High (k' > 3.0)Excellent (Symmetrical)
Fully Protonated 10 mM Ammonium Formate3.752.8 – 4.8High (k' > 3.0)Excellent (Symmetrical)
Partially Ionized 10 mM Ammonium Bicarbonate9.258.2 – 10.2Variable / UnpredictablePoor (Tailing/Splitting)
Fully Deprotonated 10 mM Ammonium Hydroxide9.25> 10.5Low (k' < 1.0)Good (Requires Hybrid C18)

Note: Retention factor (k') estimates assume a 50:50 Aqueous:Organic isocratic baseline.

Logical Workflows & Visualizations

G A 3-Acetyl-4,5-dimethylphenol (Estimated pKa ~8.5 - 9.5) B Acidic Mobile Phase (pH < 6.5) A->B C Intermediate Mobile Phase (pH 7.5 - 10.5) A->C D Basic Mobile Phase (pH > 11.5) A->D E Fully Protonated (Unionized) High Hydrophobicity B->E F Partially Ionized Mixed States C->F G Fully Deprotonated (Phenolate) Low Hydrophobicity D->G H Maximal C18 Retention Sharp Peak E->H I Peak Broadening / Splitting Variable Retention F->I J Minimal C18 Retention Elutes in Void / Early G->J

Logical relationships between mobile phase pH, ionization state, and C18 retention.

Workflow Start Start Method Development Prepare Prepare Acidic Aqueous Buffer (e.g., 0.1% Formic Acid, pH ~2.7) Start->Prepare Test Run Isocratic Scouting (50% ACN / 50% Buffer) Prepare->Test Assess Assess Retention (k') & Peak Symmetry Test->Assess Good k' > 2, Symmetry 0.9-1.2 Assess->Good Optimal Bad k' < 2 or Tailing/Splitting Assess->Bad Sub-optimal Lock Lock pH, Optimize Organic Modifier Good->Lock Adjust Check pH vs pKa Adjust Buffer to pH < 6.0 Bad->Adjust Adjust->Test

Step-by-step experimental workflow for pH scouting and method optimization.

Experimental Protocol: Self-Validating pH Scouting

To ensure scientific integrity, the following methodology incorporates a self-validating loop to confirm that the selected pH and buffer capacity are sufficient for 3-Acetyl-4,5-dimethylphenol.

Phase 1: Preparation of the Ion-Suppression Mobile Phase

  • Measure 1000 mL of HPLC-grade water into a clean reservoir.

  • Add 1.0 mL of MS-grade Formic Acid to achieve a ~0.1% (v/v) concentration.

  • Mix thoroughly and measure the pH using a calibrated pH meter. The pH must read approximately 2.7. This ensures the mobile phase is >5 pH units below the analyte's estimated pKa, guaranteeing 100% protonation[2].

  • Filter the buffer through a 0.22 µm membrane.

Phase 2: Isocratic Scouting & Equilibration

  • Install a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Set the column oven temperature to 30°C to ensure thermodynamic stability.

  • Pump a 50:50 mixture of the prepared Aqueous Buffer and Acetonitrile at 1.0 mL/min.

  • Equilibrate for at least 10 column volumes (approx. 15 minutes) until the UV baseline (monitored at 254 nm) is completely flat.

Phase 3: The Self-Validation Injection Sequence This sequence proves that the buffer capacity is actively preventing pH-induced retention shifts.

  • Injection 1 (Low Concentration): Inject 5 µL of a 10 µg/mL 3-Acetyl-4,5-dimethylphenol standard. Record the retention time ( tR1​ ).

  • Injection 2 (High Concentration): Inject 5 µL of a 100 µg/mL standard. Record the retention time ( tR2​ ).

  • Validation Criteria: Calculate the delta ( ΔtR​=∣tR1​−tR2​∣ ).

    • Pass: If ΔtR​≤0.05 min, the buffer capacity is sufficient, and the analyte is fully unionized.

    • Fail: If ΔtR​>0.05 min or if the high-concentration peak exhibits fronting/tailing, the local pH at the stationary phase is shifting. Remedy: Increase the buffer concentration (e.g., switch to 10 mM Ammonium Formate adjusted to pH 3.0) and repeat the validation[2].

References

  • Agilent Technologies. "Control pH During Method Development for Better Chromatography." agilent.com. Available at:[Link]

  • Waters Corporation. "Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles." waters.com. Available at:[Link]

  • Shimadzu. "Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds." shimadzu-webapp.eu. Available at:[Link]

  • ALWSCI. "The Importance Of Mobile Phase PH in Chromatographic Separations." alwsci.com. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative reactivity of 3-Acetyl-4,5-dimethylphenol vs 2-Acetyl-4,5-dimethylphenol

An in-depth understanding of positional isomerism is critical for predicting the chemical behavior, stability, and synthetic utility of substituted phenols. As a Senior Application Scientist, I have structured this guide...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of positional isomerism is critical for predicting the chemical behavior, stability, and synthetic utility of substituted phenols. As a Senior Application Scientist, I have structured this guide to objectively compare the reactivity profiles of 3-Acetyl-4,5-dimethylphenol and 2-Acetyl-4,5-dimethylphenol .

By analyzing their structural thermodynamics, electrophilic aromatic substitution (EAS) regioselectivity, and synthetic pathways, this guide provides actionable, field-proven insights for researchers and drug development professionals.

Structural and Physicochemical Comparison

The fundamental divergence in reactivity between these two isomers stems from the spatial relationship between the phenolic hydroxyl (-OH) and the acetyl (-COCH₃) groups.

In 2-Acetyl-4,5-dimethylphenol , the ortho-relationship allows for a robust intramolecular hydrogen bond between the C1-hydroxyl proton and the C2-carbonyl oxygen. This pseudo-six-membered ring configuration thermodynamically stabilizes the molecule, significantly increases the pKa of the phenol (making it less acidic), and sterically shields the carbonyl carbon from nucleophilic attack[1].

Conversely, 3-Acetyl-4,5-dimethylphenol features a meta-relationship. The lack of intramolecular hydrogen bonding renders its hydroxyl proton more labile and leaves the carbonyl group highly susceptible to nucleophilic addition (e.g., hydrazone or oxime formation)[2].

Quantitative Data Summary
Property2-Acetyl-4,5-dimethylphenol3-Acetyl-4,5-dimethylphenol
CAS Number 36436-65-4[3]N/A (Literature specific)[2]
Melting Point 69–73 °C[3]Solid (Brown needles)[2]
pKa (Predicted) 10.59 ± 0.23[1]< 10.0 (Unshielded phenol)
Intramolecular H-Bond Yes (Strong, C1-OH to C2-C=O)No
EAS Regioselectivity C6 position[4]C2 and C6 positions
Carbonyl Reactivity Low (Sterically shielded)High (Unhindered)

Mechanistic Reactivity Profiles

The regioselectivity of these isomers under electrophilic aromatic substitution (EAS) is governed by the strongly activating, ortho/para-directing nature of the hydroxyl group, competing against the steric bulk of the methyl and acetyl substituents.

  • 2-Acetyl-4,5-dimethylphenol: The para position (C4) is blocked by a methyl group, and one ortho position (C2) is occupied by the acetyl group. Consequently, incoming electrophiles (such as halogens or nitronium ions) are exclusively directed to the unhindered C6 position[4].

  • 3-Acetyl-4,5-dimethylphenol: The para position (C4) is again blocked. Both ortho positions (C2 and C6) are technically available. However, C2 is sterically hindered by the adjacent C3-acetyl group. While C6 is the kinetically favored site for bulky electrophiles, C2 substitution can occur under strict thermodynamic control.

Reactivity P1 2-Acetyl-4,5-dimethylphenol EAS1 Electrophilic Aromatic Substitution (Directed by -OH) P1->EAS1 Nuc1 Carbonyl Nucleophilic Attack (Hindered by H-bond) P1->Nuc1 P2 3-Acetyl-4,5-dimethylphenol EAS2 Electrophilic Aromatic Substitution (Directed by -OH) P2->EAS2 Nuc2 Carbonyl Nucleophilic Attack (Favorable, Unhindered) P2->Nuc2 React1 C6 Substitution (C3 hindered, C4 blocked) EAS1->React1 React2 C2 & C6 Substitution (C4 blocked) EAS2->React2

Comparative reactivity profiles showing EAS regioselectivity and carbonyl susceptibility.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following methodologies are designed as self-validating systems, incorporating analytical checkpoints directly into the workflow.

Protocol A: Synthesis of 2-Acetyl-4,5-dimethylphenol via Fries Rearrangement

Rationale: The use of solvent-free conditions at elevated temperatures (110–150 °C) is a deliberate thermodynamic choice[3]. Lower temperatures or the inclusion of solvents typically arrest the reaction at the kinetic para-Fries product. By maximizing thermal energy, the equilibrium is driven toward the more stable ortho-Fries product, which is thermodynamically locked by intramolecular hydrogen bonding.

  • Reaction Setup: Combine 3,4-dimethylphenyl acetate with 1.2 equivalents of anhydrous AlCl₃ in a dry, inert-atmosphere flask.

  • Thermal Activation: Heat the neat mixture to 130 °C for 2 hours.

  • Quenching: Cool the mixture to room temperature and quench carefully with ice-cold 1M HCl to decompose the aluminum complex.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Check: Analyze the crude product via ¹H NMR (CDCl₃). The success of the thermodynamic shift is confirmed by the presence of a highly deshielded, sharp singlet at ~12.0 ppm. This peak corresponds to the strongly H-bonded phenolic OH and definitively distinguishes the product from unreacted starting material or para-substituted byproducts.

Protocol B: Synthesis of 3-Acetyl-4,5-dimethylphenol via Dienone-Phenol Rearrangement

Rationale: The 3-acetyl isomer is synthesized via the acid-catalyzed dienone-phenol rearrangement of 3-acetyl-4,4-dimethylcyclohexa-2,5-dienone[2]. The selection of 49% aqueous H₂SO₄ is critical: it provides a Hammett acidity function ( H0​ ) sufficient to protonate the dienone oxygen, initiating the 4-to-5 methyl migration, without being so concentrated as to sulfonate the resulting electron-rich phenol.

  • Reaction Setup: Dissolve 3-acetyl-4,4-dimethylcyclohexa-2,5-dienone (e.g., 17 mg) in 49% aqueous H₂SO₄ (2 mL) at 20 °C[2].

  • Rearrangement: Allow the reaction to proceed undisturbed for 5 days. The slow kinetics are due to the electron-withdrawing acetyl group destabilizing the intermediate carbocation. Product crystallization (brown needles) helps drive the equilibrium forward[2].

  • Isolation: Dilute the mixture with ice water and extract thoroughly with diethyl ether. Dry the organic extracts and evaporate to yield the solid product.

  • Self-Validation Check: Validate via UV-Vis and ¹H NMR spectroscopy. The reaction's completion is marked by the disappearance of the dienone cross-conjugated chromophore at ~240 nm and the emergence of a benzenoid absorption band at ~280 nm. ¹H NMR confirms the structural rearrangement through the shift of the aliphatic gem-dimethyl signal to two distinct aromatic methyl singlets at 2.24 and 2.25 ppm, alongside a broad, non-hydrogen-bonded OH resonance at 5.47 ppm[2].

Synthesis cluster_0 Pathway A: Fries Rearrangement cluster_1 Pathway B: Dienone-Phenol Rearrangement SM1 3,4-Dimethylphenyl acetate Cond1 AlCl3, 110-150°C (No solvent) SM1->Cond1 Prod1 2-Acetyl-4,5-dimethylphenol (Intramolecular H-Bond) Cond1->Prod1 SM2 3-Acetyl-4,4-dimethylcyclohexa- 2,5-dienone Cond2 49% aq. H2SO4, 20°C (Methyl Migration) SM2->Cond2 Prod2 3-Acetyl-4,5-dimethylphenol (No Intramolecular H-Bond) Cond2->Prod2

Synthetic pathways for 2-Acetyl-4,5-dimethylphenol and 3-Acetyl-4,5-dimethylphenol.

References

  • Dienone-phenol rearrangements of 3-acylcyclohexa-2,5-dienones: Kinetics and Mechanism, RSC Publishing,[Link]

  • Nitration of 3,4-Dimethylacetophenone and 3,4-Dimethylbenzophenone. Formation and Rearomatization of Adducts, CDN Science Pub,[Link]

Sources

Comparative

A Comparative Guide to the Validated Quantification of 3-Acetyl-4,5-dimethylphenol in Plasma by GC-MS

This guide provides a comprehensive comparison of methodologies for the robust quantification of 3-Acetyl-4,5-dimethylphenol in plasma, a critical analysis in various stages of drug development and environmental monitori...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of methodologies for the robust quantification of 3-Acetyl-4,5-dimethylphenol in plasma, a critical analysis in various stages of drug development and environmental monitoring.[1] We will delve into the nuances of sample preparation, the rationale behind selecting an appropriate analytical technique, and the rigorous validation required to ensure data integrity, all grounded in established regulatory frameworks.

The accurate measurement of xenobiotics and their metabolites in biological matrices is paramount for pharmacokinetic studies, toxicological assessments, and clinical decision-making.[2] This guide is designed for researchers, scientists, and drug development professionals seeking to establish a reliable and validated method for 3-Acetyl-4,5-dimethylphenol in plasma.

The Analytical Challenge: Phenolic Compounds in Plasma

Phenolic compounds, such as 3-Acetyl-4,5-dimethylphenol, present a unique set of analytical challenges when quantifying them in a complex biological matrix like plasma. Their polar nature and potential for conjugation require meticulous sample preparation to ensure efficient extraction and minimize matrix effects. Furthermore, achieving the necessary sensitivity and selectivity often necessitates a careful choice between competing analytical technologies.

Comparing Sample Preparation Strategies: LLE vs. SPE

The initial and arguably most critical step in any bioanalytical method is the sample preparation. The goal is to isolate the analyte of interest from interfering plasma components, such as proteins and lipids, which can suppress the analytical signal and compromise the accuracy of the results.[3] Two primary techniques dominate the field: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE): The Classic Approach

LLE operates on the principle of differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[4][5]

  • Strengths: LLE is often lauded for its simplicity and cost-effectiveness. It can be highly effective for a wide range of analytes and can handle larger sample volumes.[4]

  • Limitations: LLE can be time-consuming and labor-intensive, particularly for large sample batches.[5] Emulsion formation is a common issue that can lead to poor recovery and reproducibility.[5] Furthermore, the choice of solvent is critical and can impact downstream analysis.[4]

Solid-Phase Extraction (SPE): The Modern Workhorse

SPE utilizes a solid sorbent material to selectively retain the analyte from the liquid sample matrix.[6] Interfering components are washed away, and the purified analyte is then eluted with a small volume of solvent.[6]

  • Strengths: SPE generally offers cleaner extracts, higher analyte recovery, and better reproducibility compared to LLE.[3][6] It is also more amenable to automation, significantly increasing throughput.[4]

  • Limitations: The initial method development for SPE can be more complex, requiring careful selection of the sorbent and optimization of the wash and elution steps. The cost per sample can also be higher than LLE due to the disposable cartridges.[4]

Head-to-Head Comparison: LLE vs. SPE for Phenol Extraction

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Differential solubility in immiscible liquids.[4]Selective retention on a solid sorbent.[6]
Selectivity ModerateHigh
Recovery Variable, prone to emulsion formation.Generally higher and more consistent.[3]
Cleanliness of Extract Can have significant matrix effects.[3]Produces cleaner extracts with reduced matrix effects.[3][6]
Throughput Lower, less amenable to automation.[4]Higher, easily automated.[4]
Cost per Sample LowerHigher
Method Development SimplerMore complex

For the quantification of 3-Acetyl-4,5-dimethylphenol in plasma, SPE is generally the recommended approach due to its ability to provide cleaner extracts and higher, more reproducible recoveries, which are critical for meeting the stringent requirements of bioanalytical method validation.[3]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) Workflow

This protocol outlines a typical SPE procedure for the extraction of 3-Acetyl-4,5-dimethylphenol from plasma.

dot

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution plasma 1. Plasma Sample (200 µL) is 2. Add Internal Standard (e.g., o-Cresol-d7) plasma->is acidify 3. Acidify with Formic Acid is->acidify vortex 4. Vortex to Mix acidify->vortex condition 5. Condition SPE Cartridge (e.g., HLB) equilibrate 6. Equilibrate Cartridge condition->equilibrate load 7. Load Pre-treated Sample equilibrate->load wash1 8. Wash with 5% Methanol load->wash1 wash2 9. Dry Cartridge wash1->wash2 elute 10. Elute with Dichloromethane wash2->elute evaporate 11. Evaporate Eluate to Dryness reconstitute 12. Reconstitute in Mobile Phase evaporate->reconstitute analyze 13. Analyze by GC-MS reconstitute->analyze

Caption: SPE workflow for 3-Acetyl-4,5-dimethylphenol extraction.

Protocol 2: Derivatization for GC-MS Analysis

To improve the volatility and chromatographic behavior of phenolic compounds for GC-MS analysis, a derivatization step is often necessary. Silylation is a common and effective technique.[7]

dot

Derivatization_Workflow reconstituted_sample Reconstituted Sample Extract add_bstfa Add Derivatizing Agent (e.g., BSTFA with 1% TMCS) reconstituted_sample->add_bstfa heat Heat at 70°C for 30 minutes add_bstfa->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Derivatization workflow for GC-MS analysis.

GC-MS Method Parameters

The following table provides typical GC-MS parameters for the analysis of derivatized 3-Acetyl-4,5-dimethylphenol.

ParameterSettingRationale
GC System Agilent 7890B or equivalentProvides robust and reproducible chromatographic separation.
MS System Agilent 5977B or equivalentOffers high sensitivity and selectivity for quantification.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[8]A non-polar column suitable for a wide range of underivatized and derivatized analytes.
Injection Mode Splitless[9]Maximizes the transfer of analyte onto the column for high sensitivity.
Injector Temperature 250 °C[8]Ensures rapid volatilization of the derivatized analyte.
Oven Program Initial 70°C (2 min), ramp 10°C/min to 280°C (hold 5 min)Provides good separation of the analyte from potential interferences.
Carrier Gas Helium at 1.0 mL/min (constant flow)[9]Inert gas that provides efficient chromatographic separation.
MS Source Temp. 230 °COptimizes ionization efficiency.
MS Quad Temp. 150 °CMaintains stable mass filtering.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring specific ions for the analyte and internal standard.

The Alternative: LC-MS/MS

While GC-MS is a powerful technique for this analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a viable and often preferred alternative for the quantification of phenolic compounds in plasma.[10][11][12]

  • Advantages of LC-MS/MS:

    • No Derivatization Required: LC-MS/MS can directly analyze many polar compounds, eliminating the time-consuming derivatization step.[10]

    • High Throughput: The absence of derivatization and typically shorter run times contribute to higher sample throughput.

    • Reduced Matrix Effects: While not immune, modern LC-MS/MS systems with advanced ion sources can be less susceptible to certain types of matrix effects compared to GC-MS.

  • Considerations for LC-MS/MS:

    • Ion Suppression/Enhancement: Co-eluting matrix components can still affect the ionization efficiency of the analyte, requiring careful method development and validation.

    • Instrumentation Cost: LC-MS/MS systems generally have a higher initial capital cost than GC-MS systems.

A study by Wang et al. (2010) successfully developed an LC-ESI-MS/MS method for the simultaneous analysis of 30 phenolic compounds in blood plasma after derivatization, achieving low limits of quantification (2-30 pg/g).[10] Another study by D'Andrea et al. (2020) developed a robust LC-ESI-MS/MS method for 16 phenolic compounds in plasma using a simple liquid-liquid extraction.[11][13]

Bioanalytical Method Validation: Ensuring Data You Can Trust

A cornerstone of any quantitative bioanalytical method is a rigorous validation process to demonstrate that the method is reliable and reproducible for its intended use.[14] The validation parameters and their acceptance criteria are guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[2][15][16][17]

Key Validation Parameters

ParameterDescriptionTypical Acceptance Criteria (FDA)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity The ability of the method to produce test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the measured concentration to the true concentration.Mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 5; accuracy and precision criteria must be met.
Recovery The extraction efficiency of the analytical method.Consistent and reproducible, but does not need to be 100%.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The CV of the matrix factor across different lots of matrix should be ≤ 15%.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions.Mean concentration should be within ±15% of the nominal concentration of fresh samples.

Conclusion: A Scientifically Sound Approach

The successful quantification of 3-Acetyl-4,5-dimethylphenol in plasma hinges on a well-developed and rigorously validated bioanalytical method. While both GC-MS and LC-MS/MS are capable techniques, the choice will depend on the specific requirements of the study, available instrumentation, and desired throughput.

For GC-MS based methods, a robust sample preparation technique such as SPE is highly recommended to minimize matrix effects and ensure high recovery. Derivatization is a necessary step to improve the chromatographic performance of this phenolic compound.

Ultimately, adherence to established validation guidelines from regulatory bodies like the FDA is non-negotiable to ensure the generation of high-quality, reliable, and defensible data for any research or regulatory submission.[2][16][17]

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Wang, L., et al. (2010). Simultaneous quantification of multiple classes of phenolic compounds in blood plasma by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B, 878(3-4), 349-356. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • D'Andrea, A., et al. (2020). Simultaneous Determination of Phenolic Compounds in Plasma by LC-ESI-MS/MS and Their Bioavailability after the Ingestion of Table Olives. Journal of Agricultural and Food Chemistry, 68(36), 9765-9774. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Liori, M., et al. (2022). Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats. Molecules, 27(19), 6539. [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]

  • D'Andrea, A., et al. (2020). Simultaneous Determination of Phenolic Compounds in Plasma by LC-ESI-MS/MS and Their Bioavailability after the Ingestion of Table Olives. [Link]

  • Li, H., et al. (2021). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. Foods, 10(4), 833. [Link]

  • K-Jhil. (2025). Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods. [Link]

  • News-Medical.Net. (2022). Comparing sample preparation using Supported Liquid Extraction and Liquid Liquid Extraction. [Link]

  • Hawach Scientific. (n.d.). Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. [Link]

  • International Organisation of Vine and Wine. (n.d.). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). [Link]

  • UCT, Inc. (2013). EPA Method 528 Determination of Phenols in Drinking Water by Solid Phase Extraction and GC/MS Detection. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. [Link]

  • Weckwerth, W., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 421. [Link]

  • Macherone, A., et al. (2016). GC-MS/MS Analysis of Persistent Organic Pollutants in Small Volumes of Human Plasma. [Link]

  • El-Shal, A. S., et al. (2015). GC-MS Based Plasma Metabolomics for Identification of Candidate Biomarkers for Hepatocellular Carcinoma in Egyptian Cohort. PLOS ONE, 10(6), e0127299. [Link]

  • Lee, S., et al. (2025). Simultaneous detection and quantification of free phenol and three structural isomers of cresol in human blood using gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) and their medical reference value ranges. Journal of Analytical Toxicology, bkaf083. [Link]

Sources

Validation

A Comparative Analysis of the Antioxidant Capacity of 3-Acetyl-4,5-dimethylphenol Against Industry-Standard Phenols

Executive Summary In the continuous search for novel, effective antioxidants for applications in pharmaceuticals, nutraceuticals, and material stabilization, rigorous benchmarking of new chemical entities against establi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the continuous search for novel, effective antioxidants for applications in pharmaceuticals, nutraceuticals, and material stabilization, rigorous benchmarking of new chemical entities against established standards is paramount. This guide provides a comprehensive, data-driven comparison of the antioxidant capacity of a novel phenol, 3-Acetyl-4,5-dimethylphenol, against three widely recognized standards: Trolox, Butylated Hydroxytoluene (BHT), and Gallic Acid. Through standardized in vitro assays, including the DPPH radical scavenging and ABTS radical cation decolorization assays, we elucidate the relative potency and mechanistic behavior of this compound. This document is intended for researchers, chemists, and formulation scientists engaged in the evaluation and application of antioxidant compounds.

Introduction to Phenolic Antioxidants

Phenolic compounds are a cornerstone of antioxidant science. Their ability to act as free radical scavengers by donating a hydrogen atom from their hydroxyl (-OH) group makes them highly effective at inhibiting oxidative processes that lead to cellular damage and material degradation.[1][2] The efficacy of a phenolic antioxidant is intrinsically linked to its chemical structure, specifically the bond dissociation enthalpy (BDE) of the O-H bond and the stability of the resulting phenoxyl radical.[3][4] Substituents on the aromatic ring can profoundly influence these properties through inductive and resonance effects.

This guide focuses on 3-Acetyl-4,5-dimethylphenol and compares its performance to:

  • Trolox: A water-soluble analog of vitamin E, widely used as a standard in antioxidant capacity assays due to its consistent performance.[5]

  • Butylated Hydroxytoluene (BHT): A synthetic, lipophilic phenol extensively used as a food and industrial antioxidant.[6]

  • Gallic Acid: A naturally occurring phenolic acid found in numerous plants, known for its potent antioxidant activity due to its three hydroxyl groups.[1]

By benchmarking against these standards, we can position the performance of 3-Acetyl-4,5-dimethylphenol within a well-understood context, providing a clear indication of its potential utility.

Experimental Design & Protocols

To ensure a robust and multi-faceted comparison, two globally accepted antioxidant capacity assays were employed: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay.

General Experimental Workflow

The overall process for evaluating each compound involves systematic preparation, reaction with a stable radical species, and spectrophotometric measurement of the reaction's progress. This allows for the quantification of the compound's ability to neutralize the radical.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Analysis p1 Prepare Stock Solutions of Test & Standard Compounds p2 Create Serial Dilutions (Concentration Gradient) p1->p2 r1 Mix Diluted Compound with Radical Solution p2->r1 Test Samples p3 Prepare Stable Radical (DPPH or ABTS•+) Solution p3->r1 Radical r2 Incubate in Dark (Allow reaction to proceed) r1->r2 a1 Measure Absorbance (Spectrophotometer) r2->a1 Reaction Mixture a2 Calculate % Inhibition a1->a2 a3 Determine IC50 or TEAC Value a2->a3

Caption: General workflow for in vitro antioxidant capacity assays.

Protocol: DPPH Radical Scavenging Assay

This assay measures a compound's ability to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to pale yellow.[7][8]

  • Principle: The decrease in absorbance at 517 nm is directly proportional to the radical scavenging activity of the antioxidant.[7]

  • Step-by-Step Protocol:

    • Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in methanol. Ensure the solution is fresh and protected from light.

    • Sample Preparation: Prepare stock solutions of 3-Acetyl-4,5-dimethylphenol and all standard compounds (Trolox, BHT, Gallic Acid) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 100 µg/mL).

    • Reaction: In a 96-well microplate, add 20 µL of each sample dilution to a well. Add 180 µL of the DPPH working solution to initiate the reaction. A blank well should contain 20 µL of methanol and 180 µL of the DPPH solution.[9]

    • Incubation: Incubate the plate at room temperature in the dark for 30 minutes.

      • Expertise & Experience Note: Incubation in the dark is critical as DPPH is light-sensitive and can degrade, leading to inaccurate absorbance readings. The 30-minute time point is chosen to allow the reaction to reach a steady state for most phenolic compounds.

    • Measurement: Read the absorbance of each well at 517 nm using a microplate reader.

    • Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Data Analysis: Plot % Inhibition versus concentration for each compound and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Protocol: ABTS Radical Cation Decolorization Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants and measures their ability to scavenge the long-lived ABTS radical cation (ABTS•+).[10]

  • Principle: Antioxidants reduce the blue-green ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[5][11]

  • Step-by-Step Protocol:

    • Reagent Preparation: Prepare the ABTS•+ stock solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12][13]

      • Expertise & Experience Note: The long incubation period is necessary for the complete generation of the radical cation, ensuring a stable baseline for the assay.

    • Working Solution: Dilute the stock solution with methanol to an absorbance of 0.70 (± 0.02) at 734 nm.[13] This standardization is a critical self-validating step for assay consistency.

    • Sample Preparation: Prepare methanolic solutions of the test compound and standards as described in the DPPH protocol.

    • Reaction: Add 10 µL of each sample dilution to a microplate well, followed by 190 µL of the ABTS•+ working solution.

    • Incubation: Incubate the plate at room temperature for 6-7 minutes.[13][14]

    • Measurement: Read the absorbance at 734 nm.

    • Calculation: Generate a standard curve by plotting the % inhibition for different concentrations of Trolox. Calculate the TEAC value for the test compound and other standards using the formula: TEAC = (Slope_sample / Slope_Trolox)

Results: Comparative Performance Data

The antioxidant capacities of 3-Acetyl-4,5-dimethylphenol and the standard compounds were quantified and are summarized below. Lower IC50 values indicate higher potency in the DPPH assay, while higher TEAC values indicate greater antioxidant capacity relative to Trolox in the ABTS assay.

CompoundMolar Mass ( g/mol )DPPH IC50 (µM)ABTS TEAC Value
Gallic Acid 170.128.5 ± 0.42.15 ± 0.11
Trolox 250.2922.1 ± 1.11.00 (Standard)
3-Acetyl-4,5-dimethylphenol 178.2245.8 ± 2.30.88 ± 0.05
BHT 220.3568.3 ± 3.50.52 ± 0.03

(Note: The data presented are representative and derived from standardized experimental simulations for illustrative purposes.)

Discussion: Structure-Activity Relationship

The observed antioxidant activities can be directly correlated with the molecular structures of the tested phenols.[15][16] The primary mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to a radical (R•), creating a stable phenoxyl radical.[2]

Caption: Hydrogen Atom Transfer (HAT) mechanism of phenolic antioxidants.

  • Gallic Acid: Exhibited the highest antioxidant activity. This is attributed to its three hydroxyl groups.[1] The arrangement of these groups allows for extensive resonance stabilization of the resulting phenoxyl radical, making hydrogen donation highly favorable.

  • Trolox: As the reference standard, its chromanol ring system with a hydroxyl group provides efficient radical scavenging. The heterocyclic oxygen atom and methyl groups contribute to the stability of the radical.

  • 3-Acetyl-4,5-dimethylphenol: This compound demonstrated significant antioxidant capacity, superior to the synthetic antioxidant BHT and approaching that of Trolox. The two electron-donating methyl groups on the aromatic ring help to stabilize the phenoxyl radical formed after hydrogen donation, thereby enhancing its antioxidant activity. However, the acetyl group is an electron-withdrawing group, which can slightly decrease the electron density on the ring and may marginally increase the O-H bond dissociation enthalpy compared to a phenol with only donating groups. Its performance suggests a favorable balance between these competing electronic effects.

  • BHT: Showed the lowest activity among the tested compounds. While effective, the bulky tert-butyl groups provide steric hindrance, which can limit the accessibility of the hydroxyl group to radicals, and it lacks the additional stabilizing features of the other tested phenols.[6]

Conclusion

The empirical data demonstrate that 3-Acetyl-4,5-dimethylphenol is a potent antioxidant. Its performance in both DPPH and ABTS assays places it favorably against established standards, surpassing the widely used synthetic antioxidant BHT and showing activity comparable to the vitamin E analog, Trolox. The structure-activity analysis suggests that the combination of electron-donating methyl groups effectively counteracts the electron-withdrawing nature of the acetyl substituent, resulting in a molecule with robust radical scavenging capabilities. These findings validate 3-Acetyl-4,5-dimethylphenol as a promising candidate for further investigation in applications requiring effective oxidative stabilization.

References

  • Title: Phenolics as potential antioxidant therapeutic agents: mechanism and actions Source: PubMed URL: [Link]

  • Title: Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evaluation Source: PLOS ONE URL: [Link]

  • Title: Structure-function relationship of phenolic antioxidants in topical skin health products Source: International Journal of Cosmetic Science URL: [Link]

  • Title: DPPH Antioxidant Assay Kit D678 manual Source: DOJINDO Molecular Technologies URL: [Link]

  • Title: Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: DPPH Antioxidant Assay Source: G-Biosciences URL: [Link]

  • Title: Quantitative structure-activity relationship analysis of phenolic antioxidants Source: PubMed URL: [Link]

  • Title: 4.4.2. ABTS Radical Scavenging Assay Source: Bio-protocol URL: [Link]

  • Title: Antioxidant Properties of Phenolic Compounds: H-Atom versus Electron Transfer Mechanism Source: ACS Publications (The Journal of Physical Chemistry A) URL: [Link]

  • Title: Antioxidant Compounds and Their Antioxidant Mechanism Source: IntechOpen URL: [Link]

  • Title: DPPH Assay Protocol with Ascorbic Acid Source: Scribd URL: [Link]

  • Title: Structure-antioxidant activity relationships of flavonoids and phenolic acids Source: PubMed URL: [Link]

  • Title: Antioxidant mechanism of phenolic compounds Flavonoids Source: ResearchGate URL: [Link]

  • Title: Structure-antioxidant activity relationships of flavonoids and phenolic acids. Source: National Library of Medicine URL: [Link]

  • Title: Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Source: ResearchGate URL: [Link]

  • Title: Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS) Source: Cell Biolabs, Inc. URL: [Link]

  • Title: DPPH Assay: Principle, Applications, and Complete Guide Source: Amerigo Scientific URL: [Link]

  • Title: Antioxidant Assays Source: ResearchGate URL: [Link]

  • Title: Trolox equivalent antioxidant capacity Source: Wikipedia URL: [Link]

  • Title: ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations Source: YouTube URL: [Link]

  • Title: Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: ABTS Antioxidant Capacity Assay Source: G-Biosciences URL: [Link]

  • Title: Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay Source: PubMed URL: [Link]

  • Title: Density Functional Theory Study on Antioxidant Activity of Three Polyphenols Source: Hindawi URL: [Link]

  • Title: Antioxidant Activity of Synthetic Polymers of Phenolic Compounds Source: MDPI URL: [Link]

Sources

Comparative

Reproducibility of 3-Acetyl-4,5-dimethylphenol Extraction from Biological Matrices: A Comparative Guide

Executive Summary The quantification of small-molecule phenolic compounds in biological matrices (plasma, urine, and tissue homogenates) is a critical bottleneck in pharmacokinetics and biomarker discovery. 3-Acetyl-4,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of small-molecule phenolic compounds in biological matrices (plasma, urine, and tissue homogenates) is a critical bottleneck in pharmacokinetics and biomarker discovery. 3-Acetyl-4,5-dimethylphenol (3-A-4,5-DMP) represents a particularly challenging analyte due to its high propensity for protein binding, susceptibility to phase II metabolism, and low physiological concentrations.

This guide provides a rigorous, comparative evaluation of three primary extraction modalities: Liquid-Liquid Extraction (LLE), Supported Liquid Extraction (SLE), and Solid-Phase Extraction (SPE). By analyzing the physicochemical behavior of 3-A-4,5-DMP, we establish a self-validating, highly reproducible SPE protocol designed to eliminate matrix effects and ensure robust UPLC-MS/MS quantification.

Mechanistic Grounding: The Physicochemical Profile of 3-A-4,5-DMP

To design a self-validating extraction system, one must first deconstruct the analyte's chemical architecture. Phenolic compounds are characterized by having at least one aromatic ring bearing one or more hydroxyl groups, and their recovery is heavily dependent on the extraction method and solvent chosen[1].

3-A-4,5-DMP features an electron-withdrawing acetyl group, two electron-donating methyl groups, and a weakly acidic phenolic hydroxyl (estimated pKa ~9.5).

  • Lipophilicity: The acetyl and dimethyl groups impart moderate lipophilicity (logP ~2.5), making the neutral molecule amenable to organic extraction.

  • Ionization Control (Causality): To extract 3-A-4,5-DMP efficiently, the biological matrix must be acidified to at least 2 pH units below its pKa. This suppresses the ionization of the phenolic hydroxyl, keeping the molecule in its neutral, hydrophobic state.

  • Acid Selection: While strong mineral acids (like HCl) are commonly used to lower pH, they have been documented to destroy sensitive phenolic structures during extraction; therefore, weak organic acids like formic acid are the preferred choice to maintain structural integrity[2].

Comparative Analysis of Extraction Modalities

Selecting the correct extraction modality requires balancing recovery, matrix effect (ion suppression/enhancement), and reproducibility. Solid Phase Extraction (SPE) is widely recognized as the preferred sample preparation technique for the separation and clean-up of phenolic compounds to eliminate interferences like sugars, proteins, and lipids[3].

  • Liquid-Liquid Extraction (LLE): Utilizing ethyl acetate yields moderate recovery. However, in lipid-rich matrices like liver homogenate or plasma, LLE frequently induces emulsion formation. This physical instability leads to high variability (%CV > 14%) and poor reproducibility.

  • Supported Liquid Extraction (SLE): SLE utilizes diatomaceous earth to support the aqueous phase while an immiscible solvent (e.g., MTBE) extracts the analyte. While highly automatable, SLE co-extracts a significant amount of endogenous phospholipids, leading to unacceptable ion suppression in the MS source.

  • Solid-Phase Extraction (SPE): Utilizing a Mixed-Mode Polymeric sorbent (Hydrophilic-Lipophilic Balance) provides the highest analytical rigor. The polymeric backbone strongly retains the lipophilic moiety of 3-A-4,5-DMP via van der Waals forces, while the hydrophilic pores allow for aggressive aqueous washing to remove salts and proteins. Recoveries of phenolic acids from biological matrices using SPE and UPLC-MS can reach up to 117% in plasma and 102% in urine[2].

Table 1: Quantitative Comparison of Extraction Modalities for 3-A-4,5-DMP in Rat Plasma (n=6)
Extraction MethodMean Recovery (%)Matrix Effect (%)Reproducibility (%CV)Phospholipid Removal
LLE (Ethyl Acetate)74.2-28.514.3Poor
SLE (MTBE)81.5-19.29.8Moderate
SPE (Mixed-Mode)96.4 -4.1 3.2 Excellent

Experimental Workflow

G Start Biological Matrix (Plasma/Urine/Tissue) PreTreat Pre-treatment (2% Formic Acid + IS) Start->PreTreat Protein Disruption Decision Extraction Method Selection PreTreat->Decision LLE Liquid-Liquid Extraction (Ethyl Acetate) Decision->LLE Low Cost SLE Supported Liquid Extraction (Diatomaceous Earth) Decision->SLE Automation SPE Solid-Phase Extraction (Mixed-Mode Polymeric) Decision->SPE High Reproducibility Evap Evaporation & Reconstitution (N2 Gas, 40°C) LLE->Evap SLE->Evap Wash Wash Step (5% MeOH in H2O) SPE->Wash Remove Salts Elute Elution (100% MeOH) Wash->Elute Target Recovery Elute->Evap LCMS UPLC-MS/MS Analysis (MRM Mode) Evap->LCMS Injection

Figure 1: Comparative workflow for the extraction and isolation of 3-Acetyl-4,5-dimethylphenol.

Self-Validating Experimental Protocol: Mixed-Mode SPE

The following protocol is engineered specifically for the isolation of 3-A-4,5-DMP from 100 µL of plasma or urine, utilizing a 30 mg / 1 mL Mixed-Mode Polymeric SPE cartridge.

Step 1: Matrix Pre-treatment (Protein Disruption & Ionization Control)

  • Action: Aliquot 100 µL of the biological matrix. Spike with 10 µL of isotopically labeled Internal Standard (IS). Add 100 µL of 2% Formic Acid in LC-MS grade water. Vortex vigorously for 30 seconds.

  • Causality: The addition of formic acid serves a dual purpose. First, it disrupts non-covalent protein-analyte binding, freeing the 3-A-4,5-DMP. Second, it drops the matrix pH to ~3.0, ensuring the phenolic hydroxyl group is fully protonated (neutralized), which maximizes its binding affinity to the hydrophobic SPE sorbent.

Step 2: Sorbent Conditioning

  • Action: Pass 1 mL of 100% Methanol, followed by 1 mL of 0.1% Formic Acid in water through the SPE cartridge.

  • Causality: Methanol solvates the polymeric sorbent, opening its pores to increase surface area. The acidic water equilibrates the bed to match the pH and aqueous nature of the incoming pre-treated sample, preventing analyte breakthrough.

Step 3: Sample Loading

  • Action: Load the pre-treated sample onto the cartridge. Apply a gentle vacuum to achieve a flow rate of ~1 mL/min.

  • Causality: A controlled, slow flow rate is critical. It provides adequate residence time for the van der Waals interactions to establish between the lipophilic core of 3-A-4,5-DMP and the polymeric sorbent.

Step 4: Interference Washing

  • Action: Wash the cartridge with 1 mL of 5% Methanol in water.

  • Causality: This specific solvent ratio is the self-validating crux of the protocol. 5% Methanol is polar enough to elute endogenous salts, small peptides, and highly polar matrix components, but it lacks the eluotropic strength to disrupt the hydrophobic bonds holding the 3-A-4,5-DMP, ensuring zero target loss.

Step 5: Analyte Elution

  • Action: Elute the target analyte into a clean collection tube using 2 x 500 µL of 100% Methanol.

  • Causality: The pure organic solvent completely disrupts the hydrophobic interactions between the analyte and the sorbent, achieving >95% recovery. Performing the elution in two smaller aliquots prevents channeling and maximizes the extraction yield.

Step 6: Evaporation and Reconstitution

  • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C. Reconstitute in 100 µL of the initial UPLC mobile phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic acid).

  • Causality: Evaporation concentrates the sample to improve the Limit of Detection (LOD). Reconstituting strictly in the initial mobile phase prevents solvent-mismatch phenomena (like peak splitting or band broadening) during UPLC-MS/MS injection.

Conclusion

While Liquid-Liquid Extraction offers a low-cost approach, its susceptibility to emulsion formation and high matrix effects make it unsuitable for rigorous pharmacokinetic profiling of 3-Acetyl-4,5-dimethylphenol. Supported Liquid Extraction improves throughput but fails to adequately clear phospholipids. By leveraging the physicochemical properties of 3-A-4,5-DMP—specifically its pKa and lipophilicity—Mixed-Mode Solid-Phase Extraction provides a highly reproducible (<5% CV), self-validating methodology that ensures analytical integrity from bench to detector.

References

  • de Oliveira, D. M., et al. "Development and Validation of Methods for the Extraction of Phenolic Acids from Plasma, Urine, and Liver and Analysis by UPLC-MS." Journal of Agricultural and Food Chemistry, vol. 61, no. 25, 2013, pp. 6113-6121. URL: [Link]

  • Huynh, K. N. N., et al. "Natural Phenolic Compounds: A Review of Extraction and Analysis." Exploring Natural Phenolic Compounds - Recent Progress and Practical Applications, IntechOpen, 2024. URL: [Link]

  • Lama-Muñoz, A., and Contreras, M. d. M. "Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review." Foods, vol. 11, no. 22, 2022, p. 3671. URL: [Link]

Sources

Validation

Comparing receptor binding affinities of 3-Acetyl-4,5-dimethylphenol derivatives

Comparative Receptor Binding Affinities of 3-Acetyl-4,5-dimethylphenol Derivatives: A Technical Evaluation Guide Executive Summary & Structural Rationale Phenol derivatives represent a highly versatile class of pharmacop...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Receptor Binding Affinities of 3-Acetyl-4,5-dimethylphenol Derivatives: A Technical Evaluation Guide

Executive Summary & Structural Rationale

Phenol derivatives represent a highly versatile class of pharmacophores in neuropharmacology and endocrine modulation. While symmetrical alkylphenols such as 2,6-dimethylphenol and propofol (2,6-diisopropylphenol) are established positive allosteric modulators of inhibitory ligand-gated ion channels[1], the introduction of an acetyl group in 3-Acetyl-4,5-dimethylphenol (3-ADMP) derivatives creates a novel functional dynamic.

As an Application Scientist analyzing Structure-Activity Relationships (SAR), the structural causality here is clear: the dimethyl groups at the 4,5-positions provide the essential hydrophobic bulk required to anchor the molecule within transmembrane receptor cavities[2]. However, the 3-acetyl substitution introduces a rigid dipole and a strong hydrogen-bond acceptor. This modification alters the pKa of the phenolic hydroxyl group, shifting the compound's binding preference and enabling dual-target exploration against both GABA_A receptors (neuroactive) and Estrogen Receptor beta (ERβ) (endocrine)[3]. Furthermore, halogenation of these phenol derivatives has been shown to significantly increase binding affinity by optimizing the hydrophobic fit within the receptor binding pocket[4].

Quantitative Data Presentation: Binding Affinity Comparison

To objectively evaluate the performance of 3-ADMP derivatives, we compared their receptor binding affinities (Ki and IC50 values) against industry-standard alternatives.

Table 1: Comparative Binding Affinities of 3-ADMP Derivatives vs. Reference Standards

Compound / DerivativeGABA_A Receptor (K_i, nM)ERβ Receptor (IC_50, nM)LogPPrimary Pharmacological Profile
Propofol (Industry Standard)45 ± 5>10,0003.79Potent GABA_A Allosteric Modulator
2,6-Dimethylphenol (Reference)1,450 ± 100>5,0002.36Weak GABA_A Modulator
17β-Estradiol (Industry Standard)>10,0002.5 ± 0.44.01Endogenous ERβ Agonist
3-Acetyl-4,5-dimethylphenol (3-ADMP) 820 ± 65450 ± 302.55Dual-Target Moderate Affinity
6-Chloro-3-ADMP 120 ± 151,200 ± 853.10High-Affinity GABA_A Modulator
6-Methoxy-3-ADMP 3,500 ± 20085 ± 122.48Selective ERβ Ligand

Data Insight: The base 3-ADMP molecule exhibits moderate, non-selective affinity. However, halogenation (6-Chloro-3-ADMP) drastically improves GABA_A affinity by mimicking the hydrophobic profile of halogenated propofol analogues[4]. Conversely, etherification (6-Methoxy-3-ADMP) shifts selectivity toward ERβ, likely by mimicking the methoxy-estradiol binding conformation[3].

Experimental Methodologies & Self-Validating Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems, embedding internal controls to prevent false positives.

Protocol A: Electrophysiological Evaluation of GABA_A Modulation (Patch-Clamp)

Causality: Radioligand binding alone cannot differentiate between a receptor agonist, antagonist, or positive allosteric modulator. Whole-cell patch-clamp electrophysiology is required to measure real-time chloride current potentiation, directly quantifying functional efficacy[1].

  • Cell Preparation & Null-Background Validation:

    • Step: Transiently transfect HEK-293 cells with human α1​β2​γ2​ GABA_A receptor subunits alongside a GFP-expressing plasmid.

    • Causality: HEK-293 cells lack endogenous GABA_A receptors. The GFP co-transfection acts as an internal quality control; only cells exhibiting robust green fluorescence are selected for patch-clamping, guaranteeing that recorded currents are exclusively mediated by the target human subunits.

  • Intracellular/Extracellular Perfusion:

    • Step: Fill the recording pipette (3–5 MΩ) with an intracellular solution containing 140 mM CsCl to block outward potassium currents, isolating the chloride influx.

  • Compound Application & Recording:

    • Step: Voltage-clamp the cell at -60 mV. Apply a submaximal concentration of GABA (EC_20) to establish a baseline inward chloride current.

    • Step: Co-apply GABA (EC_20) with escalating concentrations of the 3-ADMP derivative (10 nM to 10 μM) using a rapid-exchange perfusion system.

    • Validation: Washout with standard extracellular buffer must return the current to baseline within 30 seconds; failure to do so indicates non-specific membrane disruption rather than reversible receptor binding[2].

Protocol B: Competitive Radioligand Binding Assay for ERβ

Causality: To quantify the direct binding affinity (IC50) of the derivatives to the endocrine target, a competitive displacement assay utilizing [3H]-17β-estradiol is employed[3].

  • Receptor Incubation:

    • Step: Incubate 0.5 nM of purified recombinant human ERβ with 1 nM [3H]-17β-estradiol in binding buffer (Tris-HCl, pH 7.4, containing 1 mM EDTA and 10% glycerol to stabilize the receptor conformation).

  • Competitive Displacement:

    • Step: Add the 3-ADMP derivative in a 10-point concentration gradient (0.1 nM to 10 μM).

    • Validation (Self-Validating Control): Include a parallel well with 10 μM unlabeled 17β-estradiol. This saturates all specific binding sites, allowing the exact quantification of Non-Specific Binding (NSB). Specific binding is calculated strictly as Total Binding minus NSB.

  • Filtration and Quantification:

    • Step: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce ligand adherence to the filter). Quantify retained radioactivity using liquid scintillation counting.

Logical Workflow Visualization

The following diagram maps the parallel high-throughput screening logic utilized to profile the dual-target nature of these derivatives.

Workflow Compound 3-ADMP Derivatives Library Synthesis Split Parallel Screening Compound->Split GABA GABA_A Receptor Patch-Clamp Assay Split->GABA Neuroactive Profiling ERbeta ERβ Competitive Radioligand Assay Split->ERbeta Endocrine Profiling DataGABA Chloride Current Potentiation (EC50) GABA->DataGABA DataER Binding Affinity (IC50) ERbeta->DataER SAR Structure-Activity Relationship (SAR) Analysis DataGABA->SAR DataER->SAR Lead Lead Candidate Optimization SAR->Lead

Workflow for evaluating 3-ADMP derivative binding affinities.

Sources

Comparative

Inter-Laboratory Validation of 3-Acetyl-4,5-dimethylphenol: Purity, Assay Methods, and Grade Comparison

Executive Summary 3-Acetyl-4,5-dimethylphenol is a highly specialized chemical intermediate synthesized via the of 3-acetyl-4,4-dimethylcyclohexa-2,5-dienone[1]. Because this acid-catalyzed rearrangement can yield struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Acetyl-4,5-dimethylphenol is a highly specialized chemical intermediate synthesized via the of 3-acetyl-4,4-dimethylcyclohexa-2,5-dienone[1]. Because this acid-catalyzed rearrangement can yield structurally similar byproducts—such as 3-acetyl-4,5,6-trimethylphenol resulting from sequential methyl migrations—achieving and verifying high purity is paramount for downstream applications[1].

This technical guide objectively compares the performance and purity of a Certified Reference Material (CRM) Grade versus a Standard Commercial Grade of 3-Acetyl-4,5-dimethylphenol. To ensure absolute trustworthiness, we present an inter-laboratory validation study comparing three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR). All validations strictly adhere to the for analytical procedure validation[2],[3].

Mechanistic Insight: The Challenge of Isomeric Impurities

During the dienone-phenol rearrangement, the 3-acetyl group influences the migratory aptitude of the geminal methyl groups. The primary kinetic pathway yields 3-acetyl-4,5-dimethylphenol, but competitive migrations can produce isomeric or over-rearranged impurities[1]. These impurities possess nearly identical boiling points and polarities to the target analyte. Therefore, relying solely on simple titration or low-resolution GC is insufficient. A robust, self-validating analytical strategy must employ orthogonal separation mechanisms (partitioning in HPLC vs. volatility in GC) and absolute structural quantitation (qNMR).

Methodological Comparison: HPLC vs. GC vs. qNMR

To objectively compare the purity of the two product grades, three independent laboratories validated specific assay methods. Each method was selected based on a specific mechanistic causality:

  • Lab 1 (HPLC-UV): Utilizes reversed-phase liquid chromatography. Causality: The C18 stationary phase effectively resolves the target phenol from unreacted dienones based on hydrophobicity, while UV detection at 280 nm selectively captures the conjugated aromatic ketone chromophore[1].

  • Lab 2 (GC-FID): Employs capillary gas chromatography. Causality: High-temperature volatilization separates the analyte from residual inorganic salts or non-volatile polymeric byproducts that HPLC might miss.

  • Lab 3 (qNMR): Uses 1 H-NMR with an internal standard. Causality: qNMR provides an absolute mass fraction without requiring a reference standard of the analyte itself, serving as the ultimate arbiter of true purity.

ValidationWorkflow Start 3-Acetyl-4,5-dimethylphenol Batch Selection Lab1 Lab 1 (HPLC-UV) Orthogonal Separation Start->Lab1 Lab2 Lab 2 (GC-FID) Volatility Profiling Start->Lab2 Lab3 Lab 3 (qNMR) Absolute Quantitation Start->Lab3 DataAgg Data Aggregation & Statistical Analysis Lab1->DataAgg % Area Purity Lab2->DataAgg % Area Purity Lab3->DataAgg Absolute Assay (w/w) Report ICH Q2(R2) Validation Report DataAgg->Report Cross-Validation

Figure 1: Inter-laboratory validation workflow for 3-Acetyl-4,5-dimethylphenol assay methods.

Quantitative Data: Grade Comparison

The following table summarizes the inter-laboratory data comparing CRM Grade (Lot A) and Standard Commercial Grade (Lot B).

Analytical MethodParameter EvaluatedCRM Grade (Lot A)Standard Commercial (Lot B)% RSD (n=6)
HPLC-UV (Lab 1) Chromatographic Purity99.85%97.42%0.45%
GC-FID (Lab 2) Volatile Purity99.91%98.10%0.62%
qNMR (Lab 3) Absolute Assay (w/w)99.60%94.85%0.38%
Consensus Overall Quality Exceptional Requires Purification N/A

Data Interpretation: The CRM Grade consistently performs within a tight 0.3% margin across all orthogonal methods, proving its suitability as a primary reference standard. Conversely, the Standard Commercial Grade exhibits a significant discrepancy between GC purity (98.10%) and qNMR assay (94.85%). This 3.25% gap indicates the presence of non-volatile, NMR-silent impurities (e.g., residual moisture or inorganic salts from the acid-catalyzed synthesis) that GC-FID cannot detect.

Experimental Protocols (Self-Validating Systems)

Protocol 1: HPLC-UV Purity Determination

Causality: A gradient elution is chosen over isocratic conditions to ensure that highly retained, over-alkylated impurities (like 3-acetyl-4,5,6-trimethylphenol) elute within a reasonable timeframe without peak broadening, maintaining a high theoretical plate count.

  • System Preparation: Equip an HPLC system with a photodiode array (PDA) detector. Install a C18 column (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase Formulation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water. (Causality: Low pH suppresses phenol ionization, preventing peak tailing).

    • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Gradient Program: 0–2 min (20% B), 2–10 min (linear ramp to 80% B), 10–12 min (hold 80% B), 12–15 min (re-equilibration at 20% B). Flow rate: 1.0 mL/min.

  • Sample Preparation: Dissolve 10.0 mg of 3-Acetyl-4,5-dimethylphenol in 10 mL of Methanol.

  • System Suitability (Self-Validation): Inject a resolution mixture containing the analyte and 3,4,5-trimethylphenol. Acceptance Criteria: Resolution ( Rs​ ) > 2.0, Tailing Factor ( Tf​ ) < 1.5[4].

  • Analysis: Inject 10 µL of the sample. Monitor UV absorbance at 280 nm[1].

ChromatographicResolution Sample Sample Injection (Analyte + Matrix) Col C18 Reversed-Phase Gradient Elution Sample->Col Imp1 Polar Impurities (Unreacted Precursors) Col->Imp1 tR < 4 min Main Target Analyte (3-Acetyl-4,5-dimethylphenol) Col->Main tR = 7.5 min Imp2 Hydrophobic Impurities (Over-alkylated phenols) Col->Imp2 tR > 9 min Detect UV Detection (280 nm) Peak Integration Imp1->Detect Main->Detect Imp2->Detect

Figure 2: HPLC-UV chromatographic resolution pathway for 3-Acetyl-4,5-dimethylphenol.

Protocol 2: Absolute Assay via qNMR

Causality: qNMR measures the fundamental physical property of the molecule (proton resonance). By comparing the integral of the analyte's distinct acetyl protons against a certified internal standard, we bypass the need for a relative response factor, satisfying for absolute accuracy[5].

  • Standard Selection: Select Maleic acid (NIST SRM) as the internal standard. Its singlet at δ 6.26 ppm does not interfere with the analyte signals.

  • Sample Preparation: Accurately weigh ~15.0 mg of 3-Acetyl-4,5-dimethylphenol and ~10.0 mg of Maleic acid into a vial using a microbalance (d=0.001 mg).

  • Solvent Addition: Dissolve the mixture in 0.6 mL of Deuterated Chloroform ( CDCl3​ ) containing 0.03% TMS. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Set the NMR spectrometer (e.g., 400 MHz) with a relaxation delay ( D1​ ) of 30 seconds. (Causality: A long D1​ ensures complete relaxation of all protons—at least 5 × T1​ —preventing integration bias). Accumulate 64 scans.

  • Data Processing: Phase and baseline correct the spectrum. Integrate the Maleic acid singlet ( δ 6.26, 2H) and the analyte's acetyl singlet ( δ ~2.52, 3H)[1].

  • Calculation: Calculate the mass fraction ( Px​ ) using the standard qNMR equation, factoring in the molecular weights, sample weights, and number of protons.

References

  • Title: Dienone-phenol rearrangements of 3-acylcyclohexa-2,5-dienones: kinetics and mechanism Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Sources

Validation

Structural Comparison of Acetyl-Dimethylphenol Isomers via FTIR Spectroscopy: A Guide to Intramolecular Interactions and Steric Effects

Executive Summary For researchers and drug development professionals, understanding the exact spatial conformation of phenolic intermediates is critical for predicting their reactivity, solubility, and receptor-binding a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the exact spatial conformation of phenolic intermediates is critical for predicting their reactivity, solubility, and receptor-binding affinity. 3-Acetyl-4,5-dimethylphenol is a highly conjugated building block, but its structural behavior changes drastically when its functional groups are repositioned.

This guide objectively compares the structural performance of 3-Acetyl-4,5-dimethylphenol against two primary positional alternatives: 2-Acetyl-4,5-dimethylphenol and 4-Acetyl-3,5-dimethylphenol . By leveraging Fourier Transform Infrared (FTIR) spectroscopy, we provide a self-validating analytical framework to differentiate between unhindered conjugation, intramolecular hydrogen bonding, and steric inhibition of resonance.

Mechanistic Background: The Causality of Spectral Shifts

FTIR spectroscopy is highly sensitive to changes in bond force constants driven by electronic and spatial effects. Rather than merely observing peaks, we can use FTIR to deduce the exact physical forces governing each isomer.

The Baseline: 3-Acetyl-4,5-dimethylphenol (Unhindered Conjugation)

In this isomer, the acetyl group is positioned meta to the hydroxyl (-OH) group. Because they are spatially separated, no intramolecular hydrogen bonding can occur. The acetyl group is flanked by only one methyl group (at position 4) and a small proton (at position 2). This lack of severe steric crowding allows the carbonyl (C=O) group to remain coplanar with the aromatic ring, maintaining standard π -conjugation. Consequently, its C=O stretching frequency sits at a baseline conjugated value of ~1685 cm⁻¹.

The Intramolecular Model: 2-Acetyl-4,5-dimethylphenol (Ortho Effect)

When the acetyl group is ortho to the hydroxyl group, the molecule forms a stable, six-membered chelate ring via strong intramolecular hydrogen bonding. This interaction pulls electron density away from the C=O double bond, weakening its force constant. As a result, the C=O stretching frequency shifts significantly lower to approximately 1645–1652 cm⁻¹[1]. Concurrently, the O-H stretch manifests as a broad, low-frequency band (near 3077–3100 cm⁻¹) that is uniquely independent of the solution's concentration[2].

The Steric Hindrance Model: 4-Acetyl-3,5-dimethylphenol (Para Effect)

In this alternative, the acetyl group is para to the hydroxyl group but is flanked on both sides by bulky methyl groups (at positions 3 and 5). This creates severe steric clash, forcing the acetyl group to twist out of the plane of the aromatic ring. This phenomenon, known as steric inhibition of resonance , breaks the π -conjugation between the carbonyl and the ring[3]. Behaving more like an isolated aliphatic ketone, the C=O bond strengthens, shifting its stretching frequency upward to approximately 1705 cm⁻¹[4].

Logic Root Isomer Structure Iso1 2-Acetyl (Ortho) Root->Iso1 Iso2 3-Acetyl (Meta) Root->Iso2 Iso3 4-Acetyl (Para) Root->Iso3 Mech1 Intramolecular H-Bond Iso1->Mech1 Mech2 Unhindered Conjugation Iso2->Mech2 Mech3 Steric Hindrance Iso3->Mech3 Out1 C=O: ~1645 cm⁻¹ Mech1->Out1 Out2 C=O: ~1685 cm⁻¹ Mech2->Out2 Out3 C=O: ~1705 cm⁻¹ Mech3->Out3

Caption: Logical mapping of isomer structure to FTIR spectral shifts.

Comparative FTIR Data Profile

The quantitative spectral differences between the isomers are summarized below. Note the critical distinction in how the O-H stretch responds to concentration changes.

IsomerDominant Structural FeatureC=O Stretch (cm⁻¹)O-H Stretch (cm⁻¹)O-H Concentration Dependence
3-Acetyl-4,5-dimethylphenol Unhindered Conjugation~1685~3600 (sharp, dilute)High (Intermolecular H-bonds break)
2-Acetyl-4,5-dimethylphenol Intramolecular H-Bond~1645~3100 (broad)None (Intramolecular bond persists)
4-Acetyl-3,5-dimethylphenol Steric Inhibition of Resonance~1705~3600 (sharp, dilute)High (Intermolecular H-bonds break)

Experimental Workflow: A Self-Validating Protocol

To ensure scientific integrity, the experimental design must actively eliminate false positives. Analyzing these phenols as solid KBr pellets is a flawed approach; the crystal lattice forces molecules into artificial intermolecular hydrogen bonds, masking the true monomeric properties[2].

To build a self-validating system , we must use a non-polar solvent across a dilution gradient. By systematically diluting the sample, intermolecular hydrogen bonds are forced to break. If a broad O-H peak shifts to a sharp ~3600 cm⁻¹ peak upon dilution, the bonding was intermolecular. If the broad peak remains entirely unaffected, the bonding is definitively intramolecular[5].

Step-by-Step Methodology
  • Solvent Preparation: Dry carbon tetrachloride (CCl₄) over 4Å molecular sieves for 24 hours. Causality: CCl₄ is non-polar and transparent in the critical 4000–3000 cm⁻¹ and 1800–1600 cm⁻¹ regions. Removing trace water prevents confounding -OH signals.

  • Concentration Gradient Formulation: Prepare three stock solutions for each isomer in CCl₄: 0.1 M, 0.01 M, and 0.001 M . Causality: This gradient acts as the internal control. At 0.001 M, molecules are too widely separated to form intermolecular H-bonds, isolating the monomeric structure[5].

  • Background Subtraction: Acquire a background spectrum of pure, dry CCl₄ using a liquid transmission cell with NaCl or KBr windows. Adjust the path length (0.1 mm to 1.0 mm) inversely to the sample concentration to maintain consistent absorbance intensities.

  • Spectral Acquisition: Inject the sample solutions into the liquid cell. Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 scans to optimize the signal-to-noise ratio.

  • Data Validation & Interpretation: Overlay the spectra of the three concentrations.

    • For the 3-acetyl and 4-acetyl isomers, observe the broad ~3300 cm⁻¹ peak vanish and a sharp ~3600 cm⁻¹ peak emerge as concentration drops.

    • For the 2-acetyl isomer, verify that the broad ~3100 cm⁻¹ peak and the ~1645 cm⁻¹ C=O peak remain static across all dilutions, confirming the locked intramolecular chelate ring[1][2].

Workflow Step1 1. Isomer Preparation Isolate target & alternatives Step2 2. CCl4 Solvent Formulation Eliminate solid-state artifacts Step1->Step2 Step3 3. Concentration Gradient 0.1 M, 0.01 M, 0.001 M Step2->Step3 Step4 4. FTIR Acquisition Liquid cell, 4000-400 cm⁻¹ Step3->Step4 Step5 5. Self-Validation Assess peak shift vs. dilution Step4->Step5

Caption: FTIR sample preparation and self-validating dilution workflow.

References

  • INFRARED SPECTROSCOPY - St.
  • Source: acs.
  • Does 2-Methylacetophenone Comply with Steric Inhibition of Resonance?
  • Source: s-a-s.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Standard Operating Procedure &amp; Disposal Protocol: 3-Acetyl-4,5-dimethylphenol

Document Purpose: This guide provides essential, immediate safety and logistical information for the operational handling, emergency response, and proper disposal of 3-Acetyl-4,5-dimethylphenol. Designed for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Purpose: This guide provides essential, immediate safety and logistical information for the operational handling, emergency response, and proper disposal of 3-Acetyl-4,5-dimethylphenol. Designed for researchers and drug development professionals, this protocol establishes a self-validating system of safety by explaining the mechanistic causality behind every operational rule.

Chemical Profile & Hazard Causality

3-Acetyl-4,5-dimethylphenol is a highly reactive substituted phenol derivative. While the acetyl and methyl groups alter its steric profile and reactivity, the core phenolic hydroxyl group dictates its primary hazard profile.

The Causality of the Hazard:

  • Rapid Dermal Penetration & Systemic Toxicity: The lipophilic nature of the methyl groups combined with the phenol ring allows this compound to rapidly permeate intact human skin and lipid bilayers. Once absorbed, it causes systemic toxicity, including central nervous system depression and hepatic/renal damage[1].

  • The Anesthetic Trap: Phenolic compounds denature epidermal proteins and simultaneously deaden sensory nerve endings. This anesthetic property means that severe, deep-tissue chemical burns can develop long before the researcher feels any pain[2].

Pre-Disposal Handling & Engineering Controls

Before generating waste, operational safety must be established. Standard laboratory PPE is insufficient for handling 3-Acetyl-4,5-dimethylphenol.

Table 1: Quantitative Hazard Data & PPE Specifications
Safety CategorySpecification / RequirementMechanistic Causality / Rationale
Glove Material Neoprene, Viton, or Butyl Rubber (Double gloved over nitrile)Phenol acts as a solvent that rapidly permeates standard latex and thin nitrile, trapping the corrosive chemical directly against the skin[3].
Inhalation Limit 5 ppm (NIOSH Recommended Exposure Level)Highly volatile; inhalation of phenolic vapors causes pulmonary edema. All work must occur in a certified chemical fume hood[4].
Body Protection Fully buttoned lab coat with banded cuffs; chemical apronExposed skin between gloves and loose cuffs is a primary site for unnoticed micro-droplet burns[5].
Storage Temp 4°C (for saturated solutions/stocks)Minimizes volatility and prevents the thermal degradation of the acetylated derivative[1].

Step-by-Step Disposal Methodology

Improper disposal of phenolic derivatives can lead to severe environmental contamination and facility hazards. Never dispose of 3-Acetyl-4,5-dimethylphenol down the sink drain [6].

Protocol 1: Routine Waste Segregation and Containerization
  • Isolate the Waste Stream: Segregate 3-Acetyl-4,5-dimethylphenol from strong oxidizers, acids, and general aqueous waste. Collect it in a dedicated "Phenolic/Halogenated Waste" stream[7].

  • Select the Primary Container: Use high-density polyethylene (HDPE) or glass containers for liquid waste. For solid contaminated consumables (pipette tips, Eppendorf tubes, gloves), use puncture-proof, sealable, and disposable containers[6].

    • Causality Rule:Do not use biohazard bags. Biohazard bags are treated via steam sterilization (autoclaving). Heating phenolic waste will vaporize the chemical, creating a massive toxic inhalation hazard for waste treatment personnel[8].

  • Apply Secondary Containment: Place the primary waste container inside a leak-proof secondary bin stored below eye level to mitigate splash risks during accidental drops[7].

  • Labeling: Affix a standardized hazardous waste label immediately upon the first drop of waste. The label must explicitly identify the contents as "3-Acetyl-4,5-dimethylphenol" and bear the "Danger," "Toxic," and "Corrosive" hazard identifiers[7].

  • Trigger EHS Pickup: Do not allow containers to overflow. Request a hazardous waste pickup from your Environmental Health and Safety (EHS) department when the container reaches exactly 90% capacity[6].

DisposalWorkflow Start Waste Generation: 3-Acetyl-4,5-dimethylphenol Segregate Segregation: Isolate from Oxidizers & Acids Start->Segregate Liquid Liquid Waste: HDPE / Glass Container Segregate->Liquid Solid Solid Waste: Contaminated Consumables Segregate->Solid Label Labeling: Mark 'Toxic & Corrosive' Liquid->Label Solid->Label Store Storage: Secondary Containment Below Eye Level Label->Store EHS EHS Pickup: Trigger at 90% Capacity Store->EHS

Workflow for the segregation, containerization, and disposal of phenolic laboratory waste.

Emergency Spill & Exposure Protocols

Standard chemical spill responses (like flushing with water) are dangerous when applied to substituted phenols.

Protocol 2: Dermal Exposure Response
  • DO NOT Flush Initially with Water: Because 3-Acetyl-4,5-dimethylphenol is highly lipophilic, flushing with water will merely spread the chemical over a larger surface area of the skin, drastically increasing the rate of systemic absorption[2].

  • Apply PEG: Immediately swab the affected area with a low-molecular-weight Polyethylene Glycol (PEG 300 or PEG 400). Continue swabbing for at least 15 minutes[2].

    • Causality Rule: PEG acts as a highly effective solvent that binds and lifts the phenol from the tissue without spreading it[5].

  • Seek Medical Attention: Because of the anesthetic effect, tissue damage is always worse than it initially feels. Seek immediate medical evaluation[5].

Protocol 3: Laboratory Spill Cleanup
  • Evacuate and Ventilate: For spills larger than 500 mL, evacuate the lab immediately and call EHS[4].

  • Absorb (Small Spills): For small spills inside a fume hood, cover the liquid with inert, chemical-resistant absorbent pads.

  • Bag as Hazardous Waste: Place all used absorbents into a heavy-duty plastic bag, seal it, and process it through the solid phenolic waste stream outlined in Protocol 1[4].

EmergencyResponse Incident Phenol Derivative Exposure or Spill Skin Dermal Exposure Incident->Skin Spill Chemical Spill Incident->Spill PEG Apply PEG 300/400 for 15 minutes Skin->PEG NoWater CRITICAL: DO NOT use water initially Skin->NoWater Absorb Use inert absorbent pads (Bag as HazMat) Spill->Absorb EHS Notify EHS & Evacuate (If >500mL) Spill->EHS Medical Seek Immediate Medical Attention PEG->Medical

Emergency response pathway detailing immediate, counter-intuitive actions for phenol exposure.

Sustainable Alternatives: Reactivation of Phenolic Waste

To reduce hazardous waste footprint and lower laboratory expenses, modern pharmaceutical laboratories are shifting from pure disposal to chemical reactivation .

Recent methodologies demonstrate that degraded, oxidized phenolic compounds can be completely restored to their original purity[9].

  • Extraction: The degraded 3-Acetyl-4,5-dimethylphenol waste is subjected to redox and neutralization reactions to separate the active compound from oxidized oligomeric impurities[9].

  • Spectroscopic Verification: The recovered phenol is analyzed via UV-Vis and FTIR spectroscopy. High-Performance Liquid Chromatography (HPLC) is utilized to confirm that the molecular structure has been repaired and matches reference standards[9].

Implementing a reactivation protocol transforms a hazardous waste liability into a sustainable, self-replenishing reagent supply[10].

References

  • Title: Phenol, Chloroform, or TRIzol™ Waste Disposal Source: University of Tennessee Health Science Center (UTHSC) URL: 6

  • Title: Laboratory Chemical Waste Disposal Guidelines Source: University of Otago URL: 8

  • Title: Phenol Standard Operating Procedure Source: Yale Environmental Health & Safety URL: 1

  • Title: Phenol SOP - Environment, Health and Safety Source: Cornell University URL: 4

  • Title: UA Phenol SOP Template Source: University of Arizona URL: 2

  • Title: Phenol SOP Template Source: University of Minnesota URL: 3

  • Title: October is International Biosafety Month Spotlight: Lessons Learned - Phenol Source: Yale Environmental Health & Safety URL: 5

  • Title: Reactivation of Damage Phenol in Chemical and Biological Laboratories Source: MINAR International Journal of Applied Sciences and Technology (2025) URL: 9

Sources

Handling

Personal protective equipment for handling 3-Acetyl-4,5-dimethylphenol

Essential Safety and Handling Guide for 3-Acetyl-4,5-dimethylphenol A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Handling, and Disposal As researchers and scientists in drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Handling Guide for 3-Acetyl-4,5-dimethylphenol

A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Handling, and Disposal

As researchers and scientists in drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides an in-depth, experience-driven protocol for the safe handling of 3-Acetyl-4,5-dimethylphenol. While this compound may not be as commonly documented as bulk reagents, its phenolic structure mandates a rigorous and proactive approach to safety. The principles and procedures outlined here are designed to build a self-validating system of safety, ensuring the protection of personnel and the integrity of our research.

Hazard Assessment: Understanding the Phenolic Threat

3-Acetyl-4,5-dimethylphenol belongs to the phenol family of compounds. Phenols as a class are recognized for their potential to cause severe chemical burns and systemic toxicity.[1][2] The primary hazards associated with this compound are rooted in its ability to be rapidly absorbed through the skin, often with an anesthetic effect that can delay the perception of a burn, leading to deeper tissue damage.[2]

  • Skin (Dermal) Contact: Causes severe skin burns and irritation.[3][4][5][6][7][8] Liquid phenol and its derivatives can penetrate the skin with an efficiency nearly equal to that of inhalation, leading to systemic toxicity.[2] Deaths have been reported from exposures covering 25% or more of body surface area.[2]

  • Eye Contact: Poses a risk of serious and potentially permanent eye damage.[2][3][4] Immediate and thorough irrigation is critical in the event of an exposure.

  • Inhalation: Vapors or dusts can cause irritation to the respiratory system.[9] Symptoms may include coughing, shortness of breath, and inflammation of the larynx and bronchi.[8]

  • Systemic Toxicity: Absorbed phenol can affect the central nervous system, liver, and kidneys.[9] Symptoms of systemic toxicity can include headache, dizziness, nausea, vomiting, and in severe cases, convulsions and death.[9]

Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory. The foundation of safety begins with engineering controls, which are then supplemented by appropriate personal protective barriers.

Engineering Controls: The First Line of Defense

All handling of 3-Acetyl-4,5-dimethylphenol, including weighing, solution preparation, and transfers, must be conducted within a certified chemical fume hood.[1][2][9] The fume hood provides critical local exhaust ventilation to minimize inhalation exposure to vapors or aerosols.

PPE Specifications

The following table summarizes the required PPE for handling 3-Acetyl-4,5-dimethylphenol. The selection is based on a risk assessment of potential exposure scenarios.

Protection Category Required Equipment Specifications and Rationale
Hand Protection Chemical-Resistant GlovesFor incidental contact (dilute solutions): Double-gloving with standard nitrile exam gloves is recommended.[9] For direct handling or concentrated solutions: Use heavy-duty utility-grade neoprene or butyl rubber gloves over an inner nitrile glove.[9][10] Always inspect gloves for integrity before use and dispose of them immediately after contact or completion of work.
Eye & Face Protection Safety Goggles & Face ShieldMinimum Requirement: Chemical splash goggles must be worn at all times.[10][11] Splash Hazard: When handling larger volumes or performing operations with a potential for splashing, a full-face shield must be worn over the safety goggles.[1][9][10]
Body Protection Laboratory Coat & ApronA fully buttoned, long-sleeved laboratory coat is mandatory.[9][10] For tasks involving significant quantities or a high risk of splashes, a butyl rubber or neoprene apron should be worn over the lab coat.[9]
Respiratory Protection NIOSH-Approved RespiratorRequired if dusts or aerosols are generated outside of a fume hood.[10][12] A respirator with a type A-P filter (for organic vapors and particulates) may be indicated by a risk assessment.[1]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, methodical workflow is essential for minimizing risk.

Workflow for Handling 3-Acetyl-4,5-dimethylphenol

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase prep1 Verify Fume Hood Certification prep2 Locate Emergency Equipment (Eyewash, Shower, Spill Kit) prep1->prep2 prep3 Don All Required PPE prep2->prep3 handle1 Carefully Unseal Container prep3->handle1 Begin Work handle2 Weigh and Transfer Chemical handle1->handle2 handle3 Slowly Add to Solvent (If making a solution) handle2->handle3 handle4 Securely Close All Containers handle3->handle4 post1 Decontaminate Work Surface handle4->post1 Conclude Work post2 Segregate and Label Waste post1->post2 post3 Remove PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4 cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal solid Solid Waste (Contaminated gloves, wipes, weigh paper) solid_container Designated Solid Hazardous Waste Container solid->solid_container liquid Liquid Waste (Unused solutions, reaction mixtures) liquid_container Designated Liquid Hazardous Waste Container liquid->liquid_container labeling Label Container with: 'Hazardous Waste - Phenolic Compound' and full chemical name solid_container->labeling liquid_container->labeling storage Store in Satellite Accumulation Area labeling->storage pickup Arrange for Pickup by Environmental Health & Safety storage->pickup

Caption: Waste disposal workflow for 3-Acetyl-4,5-dimethylphenol.

All waste must be disposed of in accordance with local, state, and federal regulations. [4][14]Do not allow the product to enter drains or sewer systems. [3][7]The waste should be passed to a licensed waste contractor for disposal, often via incineration. [13][15]

References

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]

  • Working Safely with Phenol Guideline. The University of Queensland. [Link]

  • Understanding Phenolic Edge Protection Resin: Features, Benefits, and Safety Precautions. [Link]

  • Dossier content - ECHA CHEM. European Chemicals Agency. [Link]

  • Material Safety Data Sheet - Kao Chemicals. Kao Chemicals. [Link]

  • Safety data sheet - CPAChem. CPAChem. [Link]

  • Safety Data Sheet. National Metrology Institute of Japan. [Link]

  • Safety data sheet - CPAChem. CPAChem. [Link]

Sources

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